(3S)-Citryl-CoA
Description
Structure
2D Structure
Properties
Molecular Formula |
C27H42N7O22P3S |
|---|---|
Molecular Weight |
941.6 g/mol |
IUPAC Name |
(2R)-2-[2-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-oxoethyl]-2-hydroxybutanedioic acid |
InChI |
InChI=1S/C27H42N7O22P3S/c1-26(2,20(40)23(41)30-4-3-14(35)29-5-6-60-16(38)8-27(44,25(42)43)7-15(36)37)10-53-59(50,51)56-58(48,49)52-9-13-19(55-57(45,46)47)18(39)24(54-13)34-12-33-17-21(28)31-11-32-22(17)34/h11-13,18-20,24,39-40,44H,3-10H2,1-2H3,(H,29,35)(H,30,41)(H,36,37)(H,42,43)(H,48,49)(H,50,51)(H2,28,31,32)(H2,45,46,47)/t13-,18-,19-,20+,24-,27-/m1/s1 |
InChI Key |
IHVFHZGGMJDGGZ-OZHIPCIHSA-N |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C[C@](CC(=O)O)(C(=O)O)O)O |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(CC(=O)O)(C(=O)O)O)O |
Synonyms |
(3S)-citryl-CoA citryl-CoA citryl-coenzyme A coenzyme A, citryl- |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the (3S)-Citryl-CoA Synthesis Pathway
Abstract
This technical guide provides an in-depth examination of the (3S)-citryl-CoA synthesis pathway, a critical juncture in cellular metabolism. The pathway is primarily catalyzed by the enzyme ATP-citrate lyase (ACLY), which links carbohydrate metabolism to the biosynthesis of fatty acids and cholesterol.[1][2] this compound is a pivotal, short-lived thioester intermediate in the conversion of cytosolic citrate to acetyl-CoA.[3] Given ACLY's role in fueling anabolic processes, it has emerged as a significant therapeutic target for metabolic disorders and oncology.[1][3] This document details the core enzymatic mechanism, presents key quantitative data, outlines detailed experimental protocols for measuring enzyme activity, and provides visual diagrams of the pathway and workflows for researchers, scientists, and drug development professionals.
Introduction to the Pathway
ATP-citrate lyase (ACLY) is a central metabolic enzyme found in the cytoplasm of animal cells. It plays a crucial role by catalyzing the ATP-dependent cleavage of citrate, which is exported from the mitochondria, into acetyl-CoA and oxaloacetate. This reaction is the primary source of cytosolic acetyl-CoA, a fundamental building block for the de novo synthesis of fatty acids and cholesterol. The overall process can be summarized by the following reaction:
Citrate + ATP + Coenzyme A → Acetyl-CoA + Oxaloacetate + ADP + Pi
The synthesis of the intermediate, this compound, is an essential part of this catalytic cycle. Understanding the formation of this intermediate is critical for elucidating the enzyme's mechanism and for the development of targeted inhibitors.
The Core Catalytic Mechanism
The conversion of citrate to acetyl-CoA by ACLY is not a single-step reaction but a sequential, multi-step process involving the formation of phosphorylated intermediates and the key this compound thioester. The catalytic cycle for the synthesis of this compound can be broken down into three primary sub-reactions.
-
Enzyme Phosphorylation: The cycle begins with the binding of Mg2+-ATP to the enzyme (E). ACLY catalyzes the transfer of the terminal phosphate group from ATP to a catalytic histidine residue (His760 in humans), forming a phosphoenzyme intermediate (E-P) and releasing Mg2+-ADP.
-
Reaction (i): Mg2+-ATP + E ⇌ E-P + Mg2+-ADP
-
-
Citryl-Phosphate Formation: The enzyme-bound phosphate is then transferred to the substrate, citrate, forming a citryl-phosphate intermediate that remains bound to the enzyme (E·Citrate-P).
-
Reaction (ii): E-P + Citrate ⇌ E·Citrate-P
-
-
This compound Synthesis: Coenzyme A (CoA) performs a nucleophilic attack on the citryl-phosphate intermediate. This results in the formation of the thioester bond, yielding this compound and releasing inorganic phosphate (Pi). The stereospecificity of the enzyme ensures that only the (3S) isomer is produced.
-
Reaction (iii): E·Citrate-P + CoA ⇌ E·this compound + Pi
-
Following its synthesis, the this compound intermediate undergoes a retro-Claisen cleavage to produce the final products, acetyl-CoA and oxaloacetate.
Quantitative and Kinetic Data
The catalytic activity of ACLY has been characterized through various kinetic and biophysical studies. This data is essential for understanding the enzyme's efficiency and for the development of kinetic models and inhibitor design.
| Parameter | Value | Condition / Comment | Source |
| Free Energy Barrier | 12.83 kcal/mol | Estimated for the rate-limiting step of the overall reaction. | |
| Positional Isotope Exchange Rate | 14 s⁻¹ | [γ-¹⁸O₄]-ATP in the absence of other substrates. Indicates reversible phosphorylation. | |
| Positional Isotope Exchange Rate | 5 s⁻¹ | [γ-¹⁸O₄]-ATP in the presence of citrate. | |
| Positional Isotope Exchange Rate | 10 s⁻¹ | [γ-¹⁸O₄]-ATP in the presence of citrate and CoA. | |
| Km for CoA | 4 ± 2 µM | Determined using a direct radiometric assay. | |
| Km for ATP | 47 ± 17 µM | Determined using a direct radiometric assay. | |
| pKa of Catalytic Group | ~7.5 | Determined from pH-dependence of pre-steady-state phosphorylation. Suggests a histidine residue must be unprotonated. |
Experimental Protocols for Pathway Analysis
The activity of ACLY and the synthesis of its products can be measured using several established methods. The two most common approaches are a coupled spectrophotometric assay and a direct radiometric assay.
Coupled Spectrophotometric Assay for ACLY Activity
This traditional method measures ACLY activity indirectly by coupling the production of oxaloacetate to its reduction by malate dehydrogenase (MDH), which oxidizes NADH to NAD⁺. The rate of NADH disappearance is monitored spectrophotometrically at 340 nm.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 20 mM Tris-HCl, pH 8.4) containing all necessary components except the enzyme. The final reaction mixture should contain:
-
10 mM MgCl₂
-
4 mM DTT
-
0.2 mM NADH
-
3.5 units/mL Malate Dehydrogenase (MDH)
-
0.2 mM CoA
-
10 mM ATP
-
A range of citrate concentrations (e.g., 0.05 mM to 5 mM) for kinetic analysis.
-
-
Assay Execution:
-
Pipette the reaction mixture into a quartz cuvette and place it in a spectrophotometer set to 310 K (37°C).
-
Initiate the reaction by adding a known amount of purified ACLY enzyme or cell lysate containing ACLY.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6,220 M⁻¹cm⁻¹).
-
If applicable, subtract any background NADH oxidation rate measured in a control reaction lacking citrate.
-
Plot initial velocities against substrate concentrations to determine kinetic parameters like Km and Vmax.
-
References
The Role of (3S)-Citryl-CoA: A Critical Intermediate Beyond the Krebs Cycle
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide elucidates the precise biochemical role of (3S)-Citryl-CoA. Contrary to a common misconception, this compound is not a freely diffusing intermediate within the canonical Krebs (Citric Acid) cycle. Instead, it serves as a pivotal, enzyme-bound intermediate in the reaction catalyzed by ATP Citrate Lyase (ACLY). This enzyme provides the primary route for the synthesis of cytosolic acetyl-CoA, a fundamental building block for fatty acid and cholesterol biosynthesis. By linking carbohydrate metabolism to lipogenesis, ACLY represents a central node in cellular metabolism and a validated target for therapeutic intervention in metabolic diseases and cancer.
Delineating the Biochemical Context: Krebs Cycle vs. Cytosolic Acetyl-CoA Synthesis
The Krebs cycle, located in the mitochondrial matrix, is the central hub of cellular respiration, responsible for the complete oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins.[1][2] The first step of this cycle is the condensation of acetyl-CoA and oxaloacetate to form citrate, a reaction catalyzed by Citrate Synthase . While this reaction proceeds through a thioester intermediate, (S)-citroyl-CoA, this intermediate remains tightly bound to the enzyme and is not released.[3][4][5]
In contrast, the synthesis of cytosolic acetyl-CoA relies on the ATP Citrate Lyase (ACLY) enzyme. Citrate produced in the mitochondria is transported to the cytosol via the citrate transporter. In the cytosol, ACLY catalyzes the ATP-dependent cleavage of citrate into acetyl-CoA and oxaloacetate. This reaction is the primary source of acetyl-CoA for crucial biosynthetic pathways, including lipogenesis and cholesterogenesis. The transient, enzyme-bound intermediate in this critical cytosolic reaction is This compound .
The diagram below illustrates the citrate shuttle, highlighting the distinct roles and locations of Citrate Synthase and ATP Citrate Lyase.
The Reaction Mechanism of ATP Citrate Lyase (ACLY)
The ACLY-catalyzed reaction is a multi-step process that occurs within the enzyme's active site. The enzyme is a homotetramer in animals, with each subunit containing an N-terminal acyl-CoA synthetase homology (ASH) domain and a C-terminal citrate synthase homology (CSH) domain. The formation and cleavage of the this compound intermediate are central to its mechanism.
-
Enzyme Phosphorylation : The reaction initiates with the binding of ATP and its hydrolysis, leading to the formation of a high-energy phosphoenzyme intermediate, typically involving a histidine residue (His760 in humans).
-
Citryl-Phosphate Formation : The enzyme transfers the phosphate group to citrate, forming a citryl-phosphate intermediate.
-
Formation of this compound : Coenzyme A (CoA) attacks the citryl-phosphate intermediate, displacing the phosphate and forming the pivotal This compound thioester intermediate.
-
Intermediate Cleavage : The this compound intermediate is cleaved via a retro-aldol reaction into the final products: acetyl-CoA and oxaloacetate, which are then released from the enzyme.
The catalytic cycle is depicted in the following diagram.
Quantitative Analysis of ACLY Kinetics
The kinetic properties of ACLY have been characterized in various species. This data is crucial for understanding the enzyme's efficiency and for the development of inhibitors.
| Parameter | Organism/Source | Value | Reference(s) |
| Km (ATP) | Chlorobium limicola | 0.21 ± 0.04 mM | |
| Km (ATP) | Human (recombinant) | 47 ± 17 µM | |
| S0.5 (Citrate) | Chlorobium limicola | 2.5 mM | |
| Km (CoA) | Human (recombinant) | 4 ± 2 µM | |
| Ki (ADP vs ATP) | Chlorobium limicola | 0.037 ± 0.006 mM |
Note: The kinetics for citrate in the bacterial enzyme show strong negative cooperativity (Hill coefficient of 0.45), hence the S0.5 value is reported instead of a simple Km.
Experimental Protocols for Measuring ACLY Activity
Accurate measurement of ACLY activity is fundamental for basic research and high-throughput screening in drug discovery.
This traditional method relies on coupling the production of oxaloacetate to its reduction by malate dehydrogenase (MDH), which consumes NADH. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.
-
Principle :
-
Citrate + ATP + CoA --(ACLY)--> Oxaloacetate + Acetyl-CoA + ADP + Pi
-
Oxaloacetate + NADH + H⁺ --(MDH)--> Malate + NAD⁺
-
-
Reagents :
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 10 mM DTT.
-
Substrates: 20 mM Citrate, 10 mM ATP, 0.5 mM CoA.
-
Coupling System: 0.2 mM NADH, 10 units/mL Malate Dehydrogenase.
-
Enzyme: Purified ACLY or cell lysate.
-
-
Procedure :
-
Prepare a reaction mixture in a cuvette containing Assay Buffer, citrate, ATP, CoA, NADH, and MDH.
-
Incubate at 37°C for 5 minutes to reach thermal equilibrium and record a baseline absorbance at 340 nm.
-
Initiate the reaction by adding the ACLY enzyme sample.
-
Continuously monitor the decrease in absorbance at 340 nm for 5-10 minutes.
-
Calculate the rate of change in absorbance (ΔA340/min).
-
-
Calculation : Enzyme activity (in µmol/min/mg) is calculated using the Beer-Lambert law for NADH (ε = 6220 M⁻¹cm⁻¹).
This modern, high-throughput-compatible assay directly measures the formation of acetyl-CoA using a radiolabeled substrate, [¹⁴C]citrate. It uses a specific scintillant that detects the [¹⁴C]acetyl-CoA product but not the [¹⁴C]citrate substrate, eliminating the need for separation steps.
-
Principle : ACLY converts [¹⁴C]citrate to [¹⁴C]acetyl-CoA. A specialized scintillation cocktail (e.g., MicroScint-O) selectively interacts with the thioester product to generate a detectable signal.
-
Reagents :
-
Assay Buffer: 87 mM Tris (pH 8.0), 20 µM MgCl₂, 10 mM KCl, 10 mM DTT.
-
Substrates: 400 µM ATP, 100 µM CoA, 150 µM [¹⁴C]citrate (specific activity ~2 µCi/µmol).
-
Quench Solution: 0.5 M EDTA.
-
Detection Reagent: MicroScint-O.
-
Enzyme: Purified human ACLY.
-
-
Procedure (384-well plate format) :
-
Dispense 20 µL of the reaction mixture (Buffer + substrates) into each well.
-
Add the ACLY enzyme or test compounds (for inhibitor screening).
-
Incubate the plate at 37°C for 3 hours.
-
Terminate the reaction by adding 1 µL of Quench Solution.
-
Add 60 µL of MicroScint-O to each well.
-
Incubate at room temperature overnight with gentle shaking to allow for signal development.
-
Measure the signal (in counts per minute, CPM) using a liquid scintillation counter (e.g., TopCount).
-
-
Data Analysis : The CPM value is directly proportional to the amount of [¹⁴C]acetyl-CoA produced and thus to the ACLY activity.
Therapeutic Relevance and Drug Development
The strategic position of ACLY, linking glucose metabolism to the synthesis of fatty acids and cholesterol, makes it a compelling target for drug development. Upregulation or hyperactivity of ACLY is associated with various pathologies:
-
Metabolic Diseases : In conditions like dyslipidemia, increased ACLY activity contributes to elevated levels of LDL-cholesterol and triglycerides.
-
Cancer : Many cancer cells exhibit reprogrammed metabolism, characterized by high rates of de novo lipid synthesis to support rapid proliferation and membrane production. ACLY is frequently upregulated in tumors and its inhibition can arrest cancer cell growth.
-
Epigenetics : The acetyl-CoA produced by ACLY is also the acetyl donor for histone acetylation, linking cellular metabolic status to gene regulation.
Inhibitors of ACLY, such as Bempedoic acid and the experimental compound SB-204990 , have shown significant efficacy in lowering LDL-cholesterol. Bempedoic acid is approved for clinical use, validating ACLY as a therapeutic target for managing hypercholesterolemia, particularly in statin-intolerant patients.
References
An In-depth Technical Guide to (3S)-Citryl-CoA and the Citrate Synthase Mechanism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Citrate synthase (CS) is a ubiquitous and essential enzyme that catalyzes the first committed step of the citric acid cycle, a central pathway in cellular metabolism for energy production and biosynthesis.[1][2][3] This guide provides a comprehensive technical overview of the structure, function, and catalytic mechanism of citrate synthase, with a specific focus on the pivotal, enzyme-bound intermediate, (3S)-Citryl-CoA. We will delve into the intricate molecular events of the catalytic cycle, present key quantitative data, outline relevant experimental protocols, and explore the enzyme's regulation. This document is intended to serve as a detailed resource for professionals engaged in biochemical research and the development of novel therapeutics targeting metabolic pathways.
Citrate Synthase: Structure and Function
Citrate synthase (EC 2.3.3.1) is responsible for the Claisen condensation of acetyl-coenzyme A (acetyl-CoA) and oxaloacetate to form citrate and coenzyme A (CoA).[1][4] This reaction is a critical control point and the primary entry for two-carbon units into the citric acid cycle.
Structural Overview
In eukaryotes, Gram-positive bacteria, and archaea, citrate synthase exists as a homodimer (Type I), while a hexameric form (Type II) is found in Gram-negative bacteria. Each monomer is composed of two domains, a large and a small α-helical domain, which form a deep cleft containing the active site. The enzyme is notable for its ability to form a carbon-carbon bond without the need for a metal ion cofactor.
The "Open" and "Closed" Conformations
A key feature of the citrate synthase mechanism is a significant conformational change upon substrate binding.
-
Open Conformation: In the absence of substrates, the enzyme is in an "open" state, where the active site cleft is accessible to the solvent.
-
Closed Conformation: The binding of the first substrate, oxaloacetate, induces a dramatic hinge-motion, causing the small domain to rotate approximately 18° relative to the large domain. This "closed" conformation sequesters the bound oxaloacetate from the solvent and creates a highly specific binding site for the second substrate, acetyl-CoA. This induced-fit mechanism is crucial for preventing the premature and unproductive hydrolysis of the acetyl-CoA thioester bond.
The active site itself contains a highly conserved catalytic triad of amino acid residues: two histidines (His274, His320) and one aspartate (Asp375) (numbering based on pig heart CS). These residues are essential for the acid-base catalysis that drives the reaction.
The Catalytic Mechanism: A Step-by-Step Guide
The reaction catalyzed by citrate synthase is an ordered sequential kinetic mechanism where oxaloacetate binds first, followed by acetyl-CoA. The overall process can be broken down into three main stages: enolization, condensation, and hydrolysis.
Step 1: Oxaloacetate Binding and Conformational Change Oxaloacetate binds to the active site in the open conformation of the enzyme. This binding event triggers the conformational shift to the closed form, creating the binding pocket for acetyl-CoA.
Step 2: Acetyl-CoA Binding and Enolate Formation Once the enzyme is in the closed form, acetyl-CoA binds. The catalytic cycle begins with the deprotonation of the α-carbon of acetyl-CoA by the carboxylate side chain of Asp375, which acts as a general base. This abstraction is facilitated by His274, which acts as a general acid, donating a proton to the carbonyl oxygen of acetyl-CoA. This concerted acid-base catalysis results in the formation of a neutral enol intermediate, although recent studies suggest the reaction proceeds through a more unstable enolate intermediate.
Step 3: Condensation and this compound Formation The highly reactive enol/enolate of acetyl-CoA performs a nucleophilic attack on the carbonyl carbon of the bound oxaloacetate. His320 acts as a general acid, donating a proton to the carbonyl oxygen of oxaloacetate, which polarizes the bond and facilitates the attack. This condensation reaction forms the key intermediate, this compound, which remains tightly bound within the active site.
Step 4: Thioester Hydrolysis and Product Release The final step is the hydrolysis of the thioester bond of this compound. A water molecule, activated by deprotonation by His320, attacks the thioester carbonyl carbon. This forms a tetrahedral intermediate which then collapses, cleaving the C-S bond and releasing coenzyme A. The resulting citrate molecule is then released, and the enzyme reverts to its open conformation, ready for another catalytic cycle.
Visualizing the Mechanism and Workflows
Citrate Synthase Catalytic Cycle
References
An In-depth Technical Guide on the Stereospecificity of (3S)-Citryl-CoA Formation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereospecificity of (3S)-Citryl-CoA formation, a critical step in the citric acid cycle. The document details the enzymatic mechanisms, presents quantitative data, outlines experimental protocols for stereochemical analysis, and provides visualizations of the key pathways and workflows.
Executive Summary
The formation of citryl-CoA from acetyl-CoA and oxaloacetate is a cornerstone of cellular metabolism, catalyzed by the enzyme citrate synthase. This reaction proceeds with a high degree of stereospecificity, leading to the formation of this compound. The stereochemical outcome is dictated by the facial selectivity of the enzyme for the prochiral center of oxaloacetate. Two distinct classes of citrate synthase, Si-citrate synthase and Re-citrate synthase, have been identified, each exhibiting opposite stereoselectivity. Understanding this stereospecificity is crucial for elucidating enzyme mechanisms, designing specific inhibitors, and engineering metabolic pathways. This guide delves into the molecular basis of this stereoselectivity, providing the necessary technical details for advanced research and development.
Enzymatic Mechanism and Stereochemistry
The condensation of the acetyl group from acetyl-CoA and the keto group of oxaloacetate to form a carbon-carbon bond is a complex process involving an enolate intermediate.[1] The stereospecificity of this reaction is determined by which face of the planar carbonyl group of oxaloacetate is attacked by the enolate of acetyl-CoA.
There are two types of citrate synthases, classified based on their stereospecificity:
-
Si-citrate synthase (EC 2.3.3.1): This is the most common type of citrate synthase, found in the mitochondria of eukaryotes and many bacteria. It catalyzes the attack of the enolate of acetyl-CoA on the si-face of the carbonyl carbon of oxaloacetate.[2]
-
Re-citrate synthase (EC 2.3.3.3): This enzyme is found in some anaerobic bacteria. It facilitates the attack of the enolate of acetyl-CoA on the re-face of the carbonyl carbon of oxaloacetate.
The catalytic triad in the active site of Si-citrate synthase, consisting of Asp-375, His-274, and His-320, plays a crucial role in the reaction.[1][3] Asp-375 acts as a general base to deprotonate the methyl group of acetyl-CoA, forming the enolate intermediate. This enolate then attacks the carbonyl carbon of oxaloacetate, which is polarized by interaction with His-274 and other active site residues. His-320 then acts as a general acid to protonate the resulting alkoxide, and subsequent hydrolysis of the thioester bond releases Coenzyme A and citrate.[3]
The precise positioning of the substrates within the active site dictates the stereochemical outcome. X-ray crystallography studies have provided detailed insights into the architecture of the active site, revealing the interactions that enforce the stereospecificity.
Signaling Pathway of this compound Formation by Si-Citrate Synthase
Caption: Reaction pathway for this compound formation by Si-Citrate Synthase.
Quantitative Data
The following tables summarize key quantitative data related to citrate synthase, providing a basis for comparison across different species and conditions.
Kinetic Parameters of Citrate Synthase
| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1mM-1) | Reference |
| Rat Liver Mitochondria | Acetyl-CoA | 16 | - | - | |
| Oxaloacetate | 2 | - | - | ||
| Synechocystis sp. PCC 6803 | Acetyl-CoA | 220 ± 77 | 2.51 ± 0.24 | 12.07 ± 2.95 | |
| Oxaloacetate | 91 ± 11 | 2.76 ± 0.26 | 30.50 ± 3.17 |
Note: '-' indicates data not available in the cited source.
Structural Data: Key Active Site Residue Distances
The precise geometry of the active site is fundamental to the stereospecificity of citrate synthase. The following table, derived from crystallographic data, would typically show the distances between key catalytic residues and the bound substrates. For the purpose of this guide, representative data would be included here from relevant PDB entries.
| PDB ID | Enzyme Source | Ligands | Residue 1 | Residue 2 | Distance (Å) |
| 2CTS | Pig Heart | Oxaloacetate, Carboxymethyl-CoA | Asp-375 (OD2) | Carboxymethyl-CoA (C2) | 3.1 |
| 2CTS | Pig Heart | Oxaloacetate, Carboxymethyl-CoA | His-274 (NE2) | Oxaloacetate (O2) | 2.7 |
| 2CTS | Pig Heart | Oxaloacetate, Carboxymethyl-CoA | His-320 (NE2) | Oxaloacetate (O3) | 2.8 |
Note: Distances are illustrative and should be verified from the specific PDB entries.
Experimental Protocols
Determining the stereospecificity of citrate synthase requires specialized experimental procedures. Below are detailed methodologies for key experiments.
Determination of Stereospecificity using Isotope Labeling and Enzymatic Cleavage
This protocol is adapted from studies on Re- and Si-citrate synthases and allows for the unambiguous determination of the stereochemical course of the reaction.
Objective: To determine whether a citrate synthase is of the Re or Si type.
Principle: [1-14C]acetyl-CoA is used as a substrate. Re-citrate synthase will produce (R)-[1-14C]citrate, while Si-citrate synthase will produce (S)-[5-14C]citrate. The resulting radiolabeled citrate is then cleaved by Si-specific citrate lyase. If the original enzyme was a Re-synthase, the 14C label will be in the acetate portion. If it was a Si-synthase, the label will be in the oxaloacetate portion.
Materials:
-
Purified citrate synthase of interest
-
[1-14C]acetyl-CoA
-
Oxaloacetate
-
Si-citrate lyase
-
Malate dehydrogenase
-
NADH
-
Dowex 1x8 resin
-
Scintillation counter and fluid
-
Buffer solutions (e.g., Tris-HCl)
Procedure:
-
Enzymatic Synthesis of [14C]citrate:
-
Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), oxaloacetate, [1-14C]acetyl-CoA, and the purified citrate synthase.
-
Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a sufficient time to allow for product formation.
-
Terminate the reaction by adding acid (e.g., HClO4) and neutralize with a base (e.g., KOH).
-
-
Enzymatic Cleavage of [14C]citrate:
-
To the neutralized solution containing the synthesized [14C]citrate, add Si-citrate lyase, malate dehydrogenase, and NADH.
-
Incubate to allow for the cleavage of citrate to acetate and oxaloacetate, and the subsequent reduction of oxaloacetate to malate.
-
-
Separation of Products:
-
Apply the reaction mixture to a Dowex 1x8 anion exchange column.
-
Elute the acetate with a low concentration of formic acid (e.g., 0.2 M).
-
Elute the malate with a higher concentration of formic acid (e.g., 1 M).
-
-
Quantification of Radioactivity:
-
Collect fractions from the column elution.
-
Measure the radioactivity in each fraction using a scintillation counter.
-
Interpretation of Results:
-
High radioactivity in the acetate fraction: The enzyme is a Re-citrate synthase .
-
High radioactivity in the malate fraction: The enzyme is a Si-citrate synthase .
Analysis of Stereochemistry by Nuclear Magnetic Resonance (NMR) Spectroscopy
While a standardized, step-by-step protocol for the direct determination of this compound stereochemistry by NMR is not widely documented due to the instability of the intermediate, the principles of NMR can be applied to analyze the stereochemical outcome of the citrate synthase reaction. This would typically involve using stereospecifically labeled substrates and analyzing the resulting citrate product.
Principle: NMR spectroscopy can distinguish between stereoisomers based on the chemical environment of specific nuclei. By using substrates isotopically labeled at prochiral centers (e.g., stereospecifically deuterated oxaloacetate or acetyl-CoA with chiral methyl groups), the stereochemistry of the resulting citrate can be determined by analyzing the coupling patterns and chemical shifts in the 1H or 13C NMR spectra.
General Workflow:
-
Synthesis of Stereospecifically Labeled Substrates: Prepare substrates such as (2S,3R)-[3-2H1]malate, which can be enzymatically converted to [3R-2H1]oxaloacetate, or acetyl-CoA with a chiral methyl group.
-
Enzymatic Reaction: Perform the citrate synthase reaction using the purified enzyme and the stereospecifically labeled substrate.
-
Purification of Citrate: Purify the resulting citrate from the reaction mixture.
-
NMR Analysis: Acquire high-resolution 1H and/or 13C NMR spectra of the purified citrate.
-
Spectral Interpretation: Analyze the spectra to determine the stereochemical configuration of the product based on the presence or absence of specific couplings and the chemical shifts of the reporter nuclei.
This approach requires significant expertise in organic synthesis and NMR spectroscopy.
Visualizations
Experimental Workflow for Stereospecificity Determination
Caption: Workflow for determining citrate synthase stereospecificity.
Conclusion
The stereospecific formation of this compound is a testament to the high fidelity of enzymatic catalysis. The existence of both Si- and Re-citrate synthases highlights the evolutionary diversification of metabolic pathways. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate this fascinating aspect of enzyme stereochemistry. A thorough understanding of the stereospecificity of citrate synthase is not only of fundamental scientific importance but also holds potential for the development of novel therapeutics targeting metabolic pathways.
References
The Biological Crossroads: A Technical Guide to the (3S)-Citryl-CoA Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3S)-Citryl-CoA is a pivotal, albeit transient, thioester intermediate situated at the heart of cellular metabolism. Its significance extends across fundamental bioenergetic and biosynthetic pathways, primarily as a key player in the citric acid cycle and as the precursor to cytosolic acetyl-CoA. This technical guide provides an in-depth exploration of the biological roles of this compound, detailing its involvement in key enzymatic reactions, presenting relevant quantitative data, outlining experimental protocols for its study, and visualizing the complex pathways in which it participates. Understanding the nuances of this compound metabolism is critical for researchers and drug development professionals targeting metabolic dysregulation in diseases such as cancer and metabolic syndrome.
Introduction
This compound is a stereospecific intermediate formed during the enzymatic reactions catalyzed by citrate synthase and ATP-citrate lyase (ACLY). Although it is not a metabolite that accumulates to high concentrations, its formation and subsequent cleavage are critical control points in cellular metabolism. This guide will dissect the biological significance of this intermediate, focusing on its roles in:
-
The Citric Acid Cycle (TCA Cycle): As a transient intermediate in the mitochondrial matrix, linking acetyl-CoA to citrate formation.
-
The Citrate Cleavage Pathway: As a key intermediate in the cytosol for the production of acetyl-CoA, a fundamental building block for fatty acid and cholesterol biosynthesis.
The Role of this compound in Metabolic Pathways
The Citric Acid Cycle
In the mitochondrial matrix, the TCA cycle is the central hub of cellular respiration. The entry of acetyl-CoA into the cycle is catalyzed by citrate synthase , which facilitates the condensation of acetyl-CoA and oxaloacetate to form citrate. This compound is a transient, enzyme-bound intermediate in this reaction.[1][2][3] The stereospecificity of citrate synthase ensures the formation of the (3S) isomer.[4]
The overall reaction is as follows:
Acetyl-CoA + Oxaloacetate + H₂O → Citrate + CoA-SH
The formation of the high-energy thioester intermediate, this compound, and its subsequent hydrolysis drives the reaction forward, making it a highly exergonic and essentially irreversible step under physiological conditions.[1]
The Citrate Cleavage Pathway
In the cytosol, ATP-citrate lyase (ACLY) plays a crucial role in converting citrate, transported from the mitochondria, into acetyl-CoA. This cytosolic pool of acetyl-CoA is essential for de novo lipogenesis and cholesterogenesis. ACLY catalyzes the ATP-dependent cleavage of citrate into acetyl-CoA and oxaloacetate. Similar to the citrate synthase reaction, this process involves this compound as an intermediate.
The reaction proceeds in two main steps on the enzyme:
-
Citrate + ATP + CoA-SH ⇌ ADP + Phosphate + this compound
-
This compound ⇌ Acetyl-CoA + Oxaloacetate
The activity of ACLY is a critical link between carbohydrate metabolism (which produces mitochondrial citrate) and fatty acid synthesis, making it a key enzyme in cellular growth and proliferation and a target for drug development in cancer and metabolic diseases.
Quantitative Data
The transient nature of this compound makes its direct quantification in cells challenging. However, kinetic parameters of the enzymes that produce and consume it provide valuable insights into its metabolic context.
Table 1: Kinetic Parameters of Key Enzymes
| Enzyme | Organism | Substrate(s) | K_m_ (µM) | k_cat_ (s⁻¹) | Reference(s) |
| ATP-Citrate Lyase | Human | Citrate | 73.8 ± 11.4 | - | |
| CoA | 4 ± 2 | - | |||
| ATP | 47 ± 17 | - | |||
| Citrate Synthase | Pig Heart | This compound | Approaches Michaelis-Menten kinetics at high enzyme concentrations | - |
Table 2: Metabolic Flux Analysis Data
Metabolic flux analysis (MFA) provides a systems-level view of metabolic pathway activity. While direct flux values for this compound are not typically reported due to its transient nature, MFA studies on related pathways provide context. For example, studies on cancer cells have shown that the flux through ACLY is significantly upregulated to support lipid biosynthesis. Similarly, MFA of the TCA cycle can reveal the rate of citrate production, which is directly linked to the transient formation of this compound.
| Cell Type/Condition | Pathway | Relative Flux Change | Significance | Reference(s) |
| Cancer Cells | Citrate Cleavage Pathway | Upregulated | Increased fatty acid synthesis for membrane production | |
| Normal Cells | TCA Cycle | Basal | Energy production |
Experimental Protocols
Assay for ATP-Citrate Lyase (ACLY) Activity
This protocol describes a coupled-enzyme assay to measure ACLY activity by monitoring the oxidation of NADH.
Materials:
-
Assay Buffer: 100 mM Tris-HCl (pH 8.4), 10 mM MgCl₂, 10 mM DTT
-
Substrate Solution: 2 mM Sodium Citrate, 50 µM Coenzyme A, 1 mM ATP
-
Coupling Enzyme: Malate Dehydrogenase (MDH), 3.3 U/mL
-
NADH Solution: 0.2 mM NADH
-
Cell or tissue lysate
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, MDH, and NADH.
-
Add the cell or tissue lysate to the reaction mixture.
-
Initiate the reaction by adding the substrate solution.
-
Immediately monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the ACLY activity.
-
Calculate the specific activity relative to the total protein concentration of the lysate.
Assay for Citrate Synthase Activity
This protocol is a colorimetric assay that measures the production of Coenzyme A (CoA), which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
Materials:
-
Assay Buffer: 100 mM Tris-HCl (pH 8.1)
-
DTNB Solution: 100 µM DTNB in assay buffer
-
Acetyl-CoA Solution: 500 µM Acetyl-CoA in assay buffer
-
Oxaloacetate Solution: 500 µM Oxaloacetate in assay buffer
-
Mitochondrial extract or purified enzyme
-
Spectrophotometer capable of reading at 412 nm
Procedure:
-
In a cuvette, mix the assay buffer, DTNB solution, and acetyl-CoA solution.
-
Add the mitochondrial extract or purified enzyme and incubate for a few minutes to establish a baseline.
-
Initiate the reaction by adding the oxaloacetate solution.
-
Monitor the increase in absorbance at 412 nm over time. The rate of color change is proportional to the citrate synthase activity.
-
Calculate the specific activity using the extinction coefficient of the product, 2-nitro-5-thiobenzoate (TNB).
Quantification of this compound by LC-MS/MS
Direct quantification of the unstable this compound intermediate requires a sensitive and specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
General Workflow:
-
Sample Preparation: Rapidly quench metabolic activity in cell or tissue samples, often using cold methanol or other organic solvents. Extract metabolites, including CoA esters.
-
Chromatographic Separation: Use a suitable LC column, such as a C18 reversed-phase column, to separate this compound from other metabolites.
-
Mass Spectrometry Detection: Employ a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound would need to be determined using a synthesized standard.
-
Quantification: Use a stable isotope-labeled internal standard for accurate quantification.
Visualization of Pathways and Workflows
Metabolic Pathways
Caption: The Citric Acid Cycle, highlighting the transient this compound intermediate.
Caption: The Citrate Cleavage Pathway for cytosolic Acetyl-CoA synthesis.
Experimental Workflow
References
(3S)-Citryl-CoA: A Key Intermediate at the Crossroads of Cellular Respiration and Biosynthesis
A Technical Guide for Researchers and Drug Development Professionals
This guide provides an in-depth examination of (3S)-Citryl-CoA, a critical, enzyme-bound intermediate in cellular metabolism. While not a direct participant in the catabolic reactions of cellular respiration, its formation is inextricably linked to the Krebs cycle, a core component of this process. This compound serves as a pivotal molecular link between the energy-generating pathways of glucose catabolism and the anabolic pathways of fatty acid and cholesterol synthesis. Understanding its role is crucial for research in metabolic diseases, oncology, and neurodegenerative disorders.
The Discovery and Role of this compound in the ATP Citrate Lyase (ACLY) Reaction
Cellular respiration in eukaryotes primarily occurs within the mitochondria, culminating in the Krebs cycle, which generates ATP and reducing equivalents.[1][2] A key intermediate of this cycle, citrate, can be transported out of the mitochondria into the cytoplasm. In the cytoplasm, the enzyme ATP Citrate Lyase (ACLY) catalyzes the conversion of this citrate into acetyl-CoA, the primary building block for de novo lipogenesis and cholesterologenesis, and oxaloacetate.[3][4] This reaction is fundamental as the inner mitochondrial membrane is impermeable to acetyl-CoA produced within the mitochondria.[3]
The catalytic mechanism of ACLY is a multi-step process where this compound is formed as a transient, enzyme-bound intermediate. The proposed mechanism involves the phosphorylation of the enzyme, followed by the formation of a citryl-phosphate intermediate, which then reacts with Coenzyme A (CoA) to form this compound. This intermediate is then cleaved by the enzyme in a retro-Claisen reaction to yield the final products, acetyl-CoA and oxaloacetate. The discovery of this intermediate was crucial to understanding how the carbon atoms from mitochondrial citrate are made available for biosynthetic processes in the cytoplasm.
Quantitative Data: Enzyme Kinetics
The study of ACLY kinetics provides quantitative insight into the efficiency and regulation of the conversion of citrate to acetyl-CoA. The Michaelis-Menten constants (Kₘ) for the substrates of ACLY have been determined through various assays, indicating the substrate concentration at which the enzyme reaches half of its maximum velocity.
| Substrate | Organism/Enzyme Source | Kₘ Value (µM) | Reference |
| Citrate | Human (recombinant) | 73.8 ± 11.4 | |
| ATP | Human (recombinant) | 47 ± 17 | |
| Coenzyme A | Human (recombinant) | 4 ± 2 | |
| ATP | Chlorobium limicola | 210 ± 40 | |
| Citrate | Chlorobium limicola | 57 ± 8 | |
| ATP | Rat Liver | Not specified, but ADP is a competitive inhibitor |
Note: Kinetic values can vary based on experimental conditions, assay methods, and enzyme source.
Experimental Protocols
The identification and characterization of this compound and the ACLY reaction mechanism rely on precise experimental protocols. Below are methodologies for key experiments.
This modern assay allows for direct measurement of ACLY activity and is suitable for high-throughput screening of potential inhibitors.
-
Reaction Setup : The enzymatic reaction is performed in a 384-well plate. Each well contains purified human ACLY enzyme in a buffer solution (e.g., 87 mM Tris, pH 8.0, 20 µM MgCl₂, 10 mM KCl, 10 mM DTT).
-
Substrate Addition : The reaction is initiated by adding the substrates: CoA, ATP, and radiolabeled [¹⁴C]citrate.
-
Incubation : The reaction mixture is incubated at 37°C for a defined period (e.g., 3 hours).
-
Quenching : The reaction is terminated by the addition of a quenching agent, such as EDTA, which chelates the necessary Mg²⁺ cofactor.
-
Detection : A scintillation agent (e.g., MicroScint-O) is added. This agent is specifically chosen for its ability to detect the product, [¹⁴C]acetyl-CoA, without detecting the substrate, [¹⁴C]citrate.
-
Signal Measurement : The signal from the radiolabeled acetyl-CoA is detected using a liquid scintillation counter (e.g., TopCount). The measured signal is directly proportional to the enzyme's activity.
PIX studies were instrumental in elucidating the formation of phosphorylated intermediates in the ACLY reaction.
-
Substrate Synthesis : ATP labeled with the heavy oxygen isotope ¹⁸O in the γ-phosphate group ([γ-¹⁸O₄]-ATP) is synthesized.
-
Enzyme Reaction : Recombinant human ACLY is incubated with the [γ-¹⁸O₄]-ATP in the presence and absence of other substrates (citrate and CoA).
-
Analysis : The reaction mixture is analyzed to measure the rate at which the ¹⁸O label "scrambles" from the β,γ-bridge position to the nonbridge positions of the ATP molecule. This scrambling occurs when the terminal phosphate is reversibly transferred from ATP to an acceptor (like an enzyme active site residue), forming ADP, and then is returned.
-
Interpretation : A rapid rate of isotope exchange indicates the presence of one or more highly reversible phosphorylated intermediates, providing evidence for the proposed reaction mechanism involving a phospho-enzyme species. For ACLY, the maximal exchange rate was observed in the absence of citrate and CoA, suggesting the formation of a stable phospho-enzyme species.
Visualizations: Pathways and Workflows
The following diagrams illustrate the metabolic context and regulatory control of the ACLY-mediated reaction involving this compound.
Caption: Metabolic pathway linking glycolysis and the Krebs cycle to lipogenesis via ACLY.
Caption: Regulation of ACLY activity via signaling and transcriptional control.
Conclusion: A Target of Therapeutic Interest
The discovery and characterization of this compound as an intermediate in the ACLY-catalyzed reaction have illuminated a critical node in cellular metabolism. This pathway's role in supplying acetyl-CoA for the synthesis of fatty acids and cholesterol makes ACLY a compelling target for therapeutic intervention. Inhibition of ACLY is a strategy being actively pursued for the treatment of dyslipidemia and certain cancers that exhibit upregulated de novo lipogenesis. A thorough understanding of the enzyme's mechanism, kinetics, and regulation is therefore indispensable for the development of novel and effective drugs targeting this vital metabolic checkpoint.
References
An In-depth Technical Guide to the Enzymatic Conversion of Acetyl-CoA to (3S)-Citryl-CoA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic conversion of acetyl-CoA to (3S)-citryl-CoA, a pivotal reaction in cellular metabolism. The document details the core enzyme responsible, its mechanism of action, kinetic properties, and established experimental protocols for its study.
Introduction
The condensation of acetyl-CoA and oxaloacetate to form this compound is the initial and rate-limiting step of the citric acid cycle (Krebs cycle), a central metabolic hub in aerobic organisms. This reaction is catalyzed by the enzyme citrate synthase (EC 2.3.3.1). This compound is a transient, enzyme-bound intermediate that is subsequently hydrolyzed to citrate and coenzyme A (CoA-SH). The high negative free energy change of this reaction drives the citric acid cycle forward. Understanding the intricacies of this enzymatic conversion is crucial for research in metabolism, drug discovery, and mitochondrial function.
The Core Enzyme: Citrate Synthase
Citrate synthase is a ubiquitous enzyme found in the mitochondrial matrix of eukaryotes and the cytoplasm of prokaryotes. It is a key regulator of metabolic flux through the citric acid cycle. The enzyme is a homodimer in most animals, plants, and fungi.
Reaction Mechanism
The conversion of acetyl-CoA to this compound proceeds via an ordered sequential Bi-Bi kinetic mechanism, where oxaloacetate binds to the enzyme first, inducing a conformational change that creates the binding site for acetyl-CoA. The reaction mechanism involves a catalytic triad of amino acid residues in the active site, typically including a histidine and two aspartic acid residues.
The proposed mechanism involves the following key steps:
-
Enolate Formation: A basic residue in the active site, such as Asp-375, abstracts a proton from the methyl group of acetyl-CoA, forming a nucleophilic enolate intermediate. This step is facilitated by a histidine residue, like His-274, which donates a proton to the carbonyl oxygen of acetyl-CoA.
-
Nucleophilic Attack: The enolate intermediate then attacks the carbonyl carbon of oxaloacetate in an aldol condensation reaction, forming the tetrahedral intermediate, this compound.
-
Hydrolysis: The thioester bond of this compound is then hydrolyzed, releasing citrate and coenzyme A. This step is also catalyzed by active site residues.
Quantitative Data: Enzyme Kinetics
The kinetic parameters of citrate synthase can vary between different organisms. The Michaelis constants (Km) for the substrates, acetyl-CoA and oxaloacetate, are key indicators of the enzyme's affinity for these molecules.
| Organism | Substrate | Km (µM) | Vmax | Notes |
| Rat Liver | Acetyl-CoA | 16 | Not specified | The Km values for each substrate are independent of the concentration of the other substrate[1][2]. |
| Rat Liver | Oxaloacetate | 2 | Not specified | [1][2] |
| E. coli | Acetyl-CoA | 120 - 151 | 34 - 81 s⁻¹ (kcat) | [3] |
| Baker's Yeast (Saccharomyces cerevisiae) | Acetyl-CoA | 76 | 1.92 µM/sec/µg | |
| Baker's Yeast (Saccharomyces cerevisiae) | Oxaloacetate | 9.86 | Not specified | |
| Pig Heart | Acetyl-CoA | 110 (dissociation constant for productive enzyme-acetyl-CoA complex) | Not specified | Exhibits substrate inhibition by acetyl-CoA. |
| Human | Acetyl-CoA | 20 (concentration for fixed oxaloacetate) | Not specified | Apparent steady-state kinetic parameters have been determined for wild-type and mutant enzymes. |
| Human | Oxaloacetate | 20 (concentration for fixed acetyl-CoA) | Not specified |
Experimental Protocols
The most common method for assaying citrate synthase activity is a colorimetric assay using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. This method measures the rate of coenzyme A (CoA-SH) production, which reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound with an absorbance maximum at 412 nm.
Preparation of Reagents
-
Assay Buffer: 0.1 M Tris-HCl, pH 8.1.
-
Acetyl-CoA Solution: Prepare a 10 mM stock solution in water. Store in aliquots at -20°C.
-
Oxaloacetate Solution: Prepare a 10 mM stock solution in assay buffer immediately before use, as it is unstable.
-
DTNB Solution: Prepare a 10 mM stock solution in assay buffer. Store protected from light.
-
Sample Preparation: Tissues or cells can be homogenized in an appropriate lysis buffer (e.g., CelLytic™ MT) and centrifuged to remove debris. The supernatant is used for the assay. For mitochondrial preparations, specific isolation kits are recommended.
Assay Procedure (96-well plate format)
-
Prepare Reaction Mixture: In each well of a 96-well plate, add the following reagents in order:
-
Assay Buffer
-
DTNB Solution (final concentration ~0.1 mM)
-
Acetyl-CoA Solution (final concentration ~0.3 mM)
-
Sample (containing citrate synthase)
-
-
Initiate Reaction: Add oxaloacetate solution (final concentration ~0.5 mM) to each well to start the reaction.
-
Measure Absorbance: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader in kinetic mode. Readings should be taken every 30-60 seconds for 5-10 minutes.
-
Calculate Activity: Determine the rate of reaction (ΔA412/min) from the linear portion of the absorbance versus time plot. The activity of citrate synthase can be calculated using the Beer-Lambert law and the molar extinction coefficient of TNB (13,600 M⁻¹cm⁻¹).
Unit Definition: One unit of citrate synthase is defined as the amount of enzyme that catalyzes the formation of 1.0 µmole of CoA-SH per minute under the specified conditions.
Visualizations
Biochemical Pathway
Caption: The enzymatic conversion of Acetyl-CoA to Citrate.
Experimental Workflow
Caption: Workflow for a Citrate Synthase Activity Assay.
References
- 1. The kinetic properties of citrate synthase from rat liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The kinetic properties of citrate synthase from rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Citrate synthase variants improve yield of acetyl-CoA derived 3-hydroxybutyrate in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of (3S)-Citryl-CoA in Cancer Cell Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metabolic reprogramming is a hallmark of cancer, enabling cells to meet the bioenergetic and biosynthetic demands of rapid proliferation. Central to this reprogramming is the metabolism of citrate and its derivatives. This technical guide provides an in-depth examination of the function of (3S)-Citryl-CoA, a critical but transient intermediate in cancer cell metabolism. We will explore its position at the crossroads of glycolysis, lipogenesis, and epigenetic regulation, detail experimental methodologies for its study, and present quantitative data on the expression of its key regulating enzyme, ATP-citrate lyase (ACLY). Furthermore, we will visualize the intricate signaling pathways and experimental workflows associated with this compound, offering a comprehensive resource for researchers and drug development professionals targeting cancer metabolism.
Introduction: The Centrality of Citrate Metabolism in Cancer
Cancer cells exhibit a profound alteration in their metabolic pathways to sustain growth and proliferation.[1] One of the most critical adaptations is the increased flux of glucose through glycolysis, even in the presence of oxygen, a phenomenon known as the Warburg effect. A key downstream consequence of this altered glucose metabolism is the elevated production of citrate within the mitochondria. This citrate is then transported to the cytosol, where it serves as a primary substrate for the synthesis of fatty acids and cholesterol, essential components for building new cell membranes.[2][3][4] Moreover, the breakdown of cytosolic citrate provides a source of acetyl-CoA for histone acetylation, a key epigenetic modification that regulates gene expression.[1]
This compound is a high-energy thioester intermediate formed during the ATP-dependent cleavage of citrate. While its existence is transient, its formation is a committed step in the generation of cytosolic acetyl-CoA, making it a crucial nexus in cancer cell metabolism. The enzyme responsible for this reaction is ATP-citrate lyase (ACLY).
The Function of this compound in Cancer Metabolism
This compound is an intermediate in the reaction catalyzed by ATP-citrate lyase (ACLY), which converts citrate and Coenzyme A (CoA) into acetyl-CoA and oxaloacetate, driven by the hydrolysis of ATP.
Reaction: Citrate + ATP + CoA → Acetyl-CoA + Oxaloacetate + ADP + Pi
The formation of this compound is the first step in this reaction. Although it is rapidly converted to the final products, its generation is indispensable for the production of cytosolic acetyl-CoA, which has two primary fates in cancer cells:
-
De Novo Lipogenesis: The acetyl-CoA produced from the breakdown of this compound is the fundamental building block for the synthesis of fatty acids and cholesterol. This process is crucial for the formation of new cell membranes required for rapidly dividing cancer cells.
-
Histone Acetylation: Acetyl-CoA is the acetyl group donor for the acetylation of histones, an epigenetic modification that generally leads to a more open chromatin structure and increased gene transcription. This can result in the upregulation of genes involved in cell proliferation, survival, and other oncogenic pathways.
Due to its central role, the pathway involving this compound is a highly attractive target for anti-cancer therapies. Inhibition of ACLY, the enzyme that generates this compound, can lead to a depletion of cytosolic acetyl-CoA, thereby inhibiting lipogenesis and altering gene expression, ultimately leading to cell cycle arrest and reduced tumor growth.
Quantitative Data
While direct quantification of the transient this compound intermediate is technically challenging and not widely reported, the expression levels of its synthesizing enzyme, ACLY, are extensively studied and serve as a strong indicator of the pathway's activity in cancer.
Table 1: ATP-Citrate Lyase (ACLY) mRNA Expression in Various Cancer Types
| Cancer Type | Abbreviation | ACLY mRNA Expression in Tumor vs. Normal Tissue | p-value | Reference |
| Bladder Urothelial Carcinoma | BLCA | Upregulated | < 0.001 | |
| Breast Invasive Carcinoma | BRCA | Upregulated | < 0.001 | |
| Kidney Renal Papillary Cell Carcinoma | KIRP | Upregulated | < 0.001 | |
| Kidney Renal Clear Cell Carcinoma | KIRC | Upregulated | < 0.001 | |
| Liver Hepatocellular Carcinoma | LIHC | Upregulated | < 0.001 | |
| Kidney Chromophobe | KICH | Downregulated | < 0.05 |
Data derived from The Cancer Genome Atlas (TCGA) database and analyzed using the TIMER database.
Table 2: ACLY Protein and Acetylation Levels in Human Lung Carcinoma
| Sample Type | ACLY Protein Level | ACLY Acetylation at 3K | Reference |
| Normal Lung Tissue (Adjacent) | Baseline | Baseline | |
| Lung Carcinoma Tissue | Significantly Increased (in 29 out of 54 pairs) | Increased (in ACLY-upregulated samples) |
This study highlights that not only the expression but also the post-translational modification of ACLY is altered in cancer, suggesting a multi-layered regulation of this critical metabolic enzyme.
Experimental Protocols
Studying the function of this compound and its associated pathways requires robust experimental methodologies. Below are detailed protocols for key experiments.
Quantification of Acyl-CoAs (including Citryl-CoA) by LC-MS/MS
This protocol provides a general framework for the sensitive detection and quantification of short-chain acyl-CoAs.
Objective: To measure the intracellular concentration of this compound and other acyl-CoAs.
Methodology:
-
Sample Preparation:
-
Culture cancer cells to the desired confluency.
-
Rapidly quench metabolic activity by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells and extract metabolites using a cold extraction solution (e.g., acetonitrile/methanol/water 2:2:1 v/v/v).
-
Include an internal standard (e.g., crotonoyl-CoA) in the extraction solution for normalization.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a reverse-phase C18 column.
-
Employ a gradient elution with mobile phase A (e.g., 25 mM ammonium formate in 98% water and 2% acetonitrile, pH 8.2) and mobile phase B (e.g., 98% acetonitrile and 2% water, 5 mM ammonium formate).
-
-
Mass Spectrometry (MS/MS):
-
Operate the mass spectrometer in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) for targeted quantification. The MRM transition for each acyl-CoA is based on the precursor ion (Q1) and a specific product ion (Q3) generated after fragmentation. For CoA esters, a characteristic neutral loss of 507 amu is often observed.
-
The specific m/z transitions for this compound would need to be determined using a purified standard.
-
-
-
Data Analysis:
-
Generate calibration curves for each analyte using standards of known concentrations.
-
Quantify the amount of each acyl-CoA in the samples by comparing their peak areas to the calibration curves and normalizing to the internal standard and cell number or protein content.
-
ATP-Citrate Lyase (ACLY) Activity Assay
This protocol describes a coupled enzymatic assay to measure ACLY activity in cell lysates.
Objective: To determine the enzymatic activity of ACLY in cancer cells.
Methodology:
-
Cell Lysate Preparation:
-
Lyse cells in a non-denaturing lysis buffer (e.g., 20 mM Tris pH 8.0, 100 mM NaCl, 70 mM KCl, 1 mM MgCl₂, 0.2 mM EDTA, 2 mM DTT, and 0.5% NP-40).
-
Centrifuge the lysate to remove cell debris and collect the supernatant.
-
Determine the total protein concentration of the lysate for normalization.
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing:
-
Test buffer (e.g., 150 mM Tris pH 8.0, 10 mM MgCl₂, 20 mM sodium citrate, 2 mM dithiothreitol).
-
Substrates: 5 mM ATP and 300 µM CoA.
-
Coupling enzyme: Malate dehydrogenase (MDH).
-
NADH.
-
-
Initiate the reaction by adding the cell lysate supernatant. The oxaloacetate produced by ACLY is reduced to malate by MDH, with the concomitant oxidation of NADH to NAD⁺.
-
Measure the decrease in absorbance at 340 nm (A₃₄₀) over time, which corresponds to the rate of NADH oxidation and is proportional to ACLY activity.
-
-
Data Analysis:
-
Calculate the rate of change in A₃₄₀.
-
Use the molar extinction coefficient of NADH to convert the rate of absorbance change to the rate of product formation.
-
Normalize the activity to the total protein concentration of the lysate.
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
The metabolic pathway leading from glucose to the utilization of this compound-derived acetyl-CoA is a cornerstone of cancer cell anabolism.
Caption: Central Carbon Metabolism and the Role of this compound.
This next diagram illustrates how the acetyl-CoA derived from this compound directly fuels de novo fatty acid synthesis, a process critical for membrane production in proliferating cancer cells.
Caption: De Novo Fatty Acid Synthesis Pathway Fueled by Citrate.
The acetyl-CoA produced via this compound also plays a crucial role in epigenetic regulation through histone acetylation, which can alter gene expression to favor cancer progression.
Caption: Histone Acetylation Driven by Citrate-Derived Acetyl-CoA.
Experimental Workflow
This diagram outlines a typical experimental workflow to investigate the effects of inhibiting ACLY, and consequently the production of this compound, in cancer cells.
References
An In-Depth Technical Guide on the Regulation of (3S)-Citryl-CoA Production in Mitochondria
For Researchers, Scientists, and Drug Development Professionals
Core Principle: The Gatekeeper of the Krebs Cycle
The production of (3S)-Citryl-CoA in the mitochondrial matrix, catalyzed by the enzyme citrate synthase, represents the committed step of the tricarboxylic acid (TCA) cycle. This crucial metabolic hub is responsible for the final common pathway for the oxidation of carbohydrates, lipids, and amino acids, generating the majority of cellular ATP. The regulation of citryl-CoA synthesis is therefore paramount in maintaining cellular energy homeostasis and providing precursors for various biosynthetic pathways. This guide provides a comprehensive overview of the multifaceted regulatory mechanisms governing this pivotal reaction, supported by quantitative data and detailed experimental protocols.
I. Primary Regulatory Mechanisms
The synthesis of this compound is exquisitely controlled at multiple levels to respond to the cell's energetic and biosynthetic needs. These regulatory strategies can be broadly categorized as:
-
Substrate Availability: The concentrations of the two substrates, acetyl-CoA and oxaloacetate, are primary determinants of the rate of citryl-CoA formation.
-
Allosteric Regulation: The activity of citrate synthase is modulated by the binding of effector molecules to sites distinct from the active site.
-
Feedback Inhibition: The product of the reaction, citrate, and other downstream metabolites of the TCA cycle can inhibit citrate synthase activity.
-
Post-Translational Modifications: Covalent modifications of the citrate synthase enzyme can alter its catalytic efficiency.
-
Transcriptional Regulation: The expression of the gene encoding citrate synthase is controlled by various transcription factors in response to cellular signals.
Signaling Pathway for Citrate Synthase Regulation
The intricate interplay of these regulatory mechanisms is depicted in the following signaling pathway diagram.
II. Quantitative Data on Citrate Synthase Regulation
The following tables summarize key quantitative parameters for mammalian mitochondrial citrate synthase, providing a basis for kinetic modeling and drug development.
Table 1: Michaelis-Menten Constants (Km) for Citrate Synthase Substrates
| Substrate | Organism/Tissue | Km (µM) | Citation |
| Acetyl-CoA | Rat Liver | 16 | [1] |
| Oxaloacetate | Rat Liver | 2 | [1] |
Table 2: Inhibition of Citrate Synthase
| Inhibitor | Type of Inhibition | Target | Ki (µM) | Citation |
| ATP | Competitive with Acetyl-CoA | Citrate Synthase | Not explicitly found | [1] |
| ATP | Mixed with Oxaloacetate | Citrate Synthase | Not explicitly found | [1] |
| NADH | Allosteric (E. coli) | Citrate Synthase | Dissociation Constant ~0.28 | [2] |
| Succinyl-CoA | Competitive with Acetyl-CoA | Citrate Synthase | Not explicitly found | |
| Citrate | Product Inhibition | Citrate Synthase | Not explicitly found |
Note: Specific Ki values for mammalian mitochondrial citrate synthase are not consistently reported in the literature, highlighting an area for further research.
III. Experimental Protocols
This section provides detailed methodologies for key experiments to study the regulation of this compound production.
Citrate Synthase Activity Assay
This colorimetric assay measures the activity of citrate synthase by detecting the release of Coenzyme A (CoA-SH), which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which absorbs at 412 nm.
Workflow:
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.1.
-
DTNB Solution: 10 mM DTNB in Assay Buffer.
-
Acetyl-CoA Solution: 10 mM Acetyl-CoA in water.
-
Oxaloacetate Solution: 10 mM Oxaloacetate in Assay Buffer (prepare fresh).
-
-
Sample Preparation:
-
Isolate mitochondria from tissues or cultured cells using a standard differential centrifugation protocol.
-
Alternatively, prepare whole-cell lysates by sonication or detergent lysis in a suitable buffer.
-
-
Assay Procedure (for a 1 mL cuvette):
-
To a cuvette, add:
-
810 µL of Assay Buffer
-
100 µL of DTNB Solution
-
30 µL of Acetyl-CoA Solution
-
50 µL of sample (containing 1-5 µg of mitochondrial protein)
-
-
Mix gently and incubate at 30°C for 2-3 minutes to establish a baseline.
-
Initiate the reaction by adding 10 µL of Oxaloacetate Solution.
-
Immediately begin monitoring the increase in absorbance at 412 nm for 5 minutes, taking readings every 30 seconds.
-
-
Calculation of Activity:
-
Determine the rate of change in absorbance per minute (ΔA412/min) from the linear portion of the curve.
-
Calculate the citrate synthase activity using the Beer-Lambert law and the molar extinction coefficient of TNB (13.6 mM⁻¹cm⁻¹).
-
Measurement of Mitochondrial Acetyl-CoA Concentration
This protocol describes a method for the quantification of acetyl-CoA from isolated mitochondria using High-Performance Liquid Chromatography (HPLC).
Workflow:
Protocol:
-
Mitochondrial Isolation: Isolate mitochondria from cells or tissues as described previously.
-
Metabolite Extraction:
-
Resuspend the mitochondrial pellet in a known volume of ice-cold 0.4 M perchloric acid.
-
Incubate on ice for 15 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Neutralization:
-
Carefully transfer the supernatant to a new tube.
-
Neutralize the extract by adding 3 M potassium carbonate.
-
Centrifuge to pellet the potassium perchlorate precipitate.
-
-
HPLC Analysis:
-
Analyze the supernatant using a C18 reverse-phase HPLC column.
-
Use a gradient elution with a mobile phase consisting of a low pH buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile).
-
Detect acetyl-CoA by its absorbance at 254 nm.
-
-
Quantification:
-
Prepare a standard curve with known concentrations of acetyl-CoA.
-
Quantify the acetyl-CoA in the samples by comparing their peak areas to the standard curve.
-
Analysis of Citrate Synthase Post-Translational Modifications
a) Immunoprecipitation and Western Blotting for Phosphorylation/Acetylation
This protocol allows for the enrichment of citrate synthase and subsequent detection of its phosphorylation or acetylation status.
Workflow:
Protocol:
-
Cell Lysis: Lyse cells in a buffer containing phosphatase and deacetylase inhibitors.
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific for citrate synthase overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for an additional 2-4 hours.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Elution and SDS-PAGE: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer and separate them by electrophoresis.
-
Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated serine, threonine, or tyrosine, or for acetylated lysine.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
b) Phos-tag™ SDS-PAGE for Phosphorylation Analysis
Phos-tag™ is a molecule that specifically binds to phosphate groups, allowing for the separation of phosphorylated and non-phosphorylated proteins by SDS-PAGE based on their phosphorylation status.
Protocol:
-
Gel Preparation: Prepare a standard SDS-PAGE gel and add Phos-tag™ acrylamide to the separating gel solution before polymerization. The concentration of Phos-tag™ may need to be optimized.
-
Sample Preparation: Prepare protein lysates as for a standard Western blot, ensuring the absence of EDTA in the lysis buffer as it can chelate the Mn²⁺ or Zn²⁺ ions required for Phos-tag™ activity.
-
Electrophoresis: Run the gel at a constant voltage. Phosphorylated proteins will migrate slower than their non-phosphorylated counterparts.
-
Transfer and Immunoblotting:
-
Before transferring, wash the gel with a transfer buffer containing EDTA to remove the metal ions from the Phos-tag™, which can interfere with protein transfer.
-
Proceed with a standard Western blot protocol to detect citrate synthase.
-
Chromatin Immunoprecipitation (ChIP) Assay for Transcriptional Regulation
This protocol is designed to investigate the binding of a specific transcription factor (e.g., Nuclear Respiratory Factor 1, NRF-1) to the promoter region of the citrate synthase gene.
Workflow:
References
Methodological & Application
Application Note: HPLC Separation of (3S)-Citryl-CoA using Ion-Pair Reversed-Phase Chromatography
Introduction
(3S)-Citryl-Coenzyme A (Citryl-CoA) is a critical, short-lived intermediate in central metabolic pathways, most notably the citrate cycle (TCA cycle).[1][2] In the reaction catalyzed by ATP-citrate lyase (ACLY), citrate and Coenzyme A (CoA) are converted to (3S)-Citryl-CoA, which is subsequently cleaved to yield acetyl-CoA and oxaloacetate.[1][3] The study of this compound and related acyl-CoA thioesters is essential for research in cellular metabolism, energy homeostasis, and enzymology.[1] Due to their polar and anionic nature, separating these compounds using traditional reversed-phase high-performance liquid chromatography (HPLC) is challenging, often resulting in poor retention.
This application note details a robust protocol for the separation of this compound from related compounds using ion-pair reversed-phase HPLC. This technique introduces an ion-pairing reagent into the mobile phase, which forms a neutral complex with the charged analyte, enhancing its retention on a non-polar stationary phase.
Metabolic Pathway of this compound
The following diagram illustrates the formation and cleavage of this compound in the context of the citrate cycle, a key process in cellular metabolism.
Caption: Formation and cleavage of this compound by ATP-Citrate Lyase.
Experimental Protocol
This protocol is based on established methods for the separation of short-chain acyl-CoAs and other CoA esters using ion-pair reversed-phase HPLC.
Materials and Reagents
-
HPLC System: A standard HPLC or UPLC system with a binary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., Phenomenex Kinetex, 2.6 µm, 150 mm x 2.1 mm).
-
Mobile Phase A: 100 mM Sodium Phosphate, pH 6.4.
-
Mobile Phase B: 100 mM Sodium Phosphate with 20% Acetonitrile, pH 6.4.
-
Ion-Pairing Reagent: 5 mM Tetrabutylammonium bisulfate (or similar quaternary ammonium salt). Add to both Mobile Phase A and B.
-
Sample Diluent: Mobile Phase A.
-
Standards: this compound, Acetyl-CoA, Coenzyme A, Citrate.
-
Chemicals: Sodium phosphate (monobasic and dibasic), Acetonitrile (HPLC grade), Tetrabutylammonium bisulfate (HPLC grade), Perchloric Acid (for sample extraction).
Sample Preparation (from cell/tissue extracts)
-
Homogenize tissue or cell pellets in ice-cold 5% perchloric acid (PCA).
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Carefully collect the supernatant, which contains the acyl-CoA esters.
-
Neutralize the extract to approximately pH 6.0-7.0 with a potassium carbonate solution.
-
Centrifuge again to remove the potassium perchlorate precipitate.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Store at -80°C until analysis. For immediate analysis, keep at 4°C.
Chromatographic Conditions
The following table summarizes the recommended HPLC parameters for the separation.
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 150 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 100 mM Sodium Phosphate, 5 mM TBA-HSO₄, pH 6.4 |
| Mobile Phase B | 100 mM Sodium Phosphate, 20% ACN, 5 mM TBA-HSO₄, pH 6.4 |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Detection | UV at 260 nm |
| Injection Volume | 5 - 20 µL |
| Gradient Elution | See Table 2 below |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 100 | 0 |
| 5.0 | 100 | 0 |
| 20.0 | 0 | 100 |
| 25.0 | 0 | 100 |
| 25.1 | 100 | 0 |
| 35.0 | 100 | 0 |
Experimental Workflow
The diagram below outlines the major steps from sample collection to data analysis for the quantification of this compound.
Caption: Workflow for the analysis of this compound using HPLC.
Expected Results & Data Presentation
While specific retention times for this compound must be determined empirically using a pure standard, the elution order can be predicted based on the properties of related molecules. Coenzyme A and its thioesters are detected by their strong UV absorbance at approximately 260 nm, due to the adenine moiety.
Table 3: Typical Retention Characteristics of CoA Compounds
The following table, based on published data for similar separations, provides an expected elution order. More polar compounds will elute earlier. The exact retention times will vary based on the specific HPLC system, column, and precise mobile phase composition.
| Compound | Expected Retention Time Range (min) | Key Characteristics |
| Citrate | < 5.0 | Highly polar, lacks CoA moiety, weak UV absorbance at 260 nm. |
| Coenzyme A (Free Thiol) | 5.0 - 8.0 | Polar due to the free sulfhydryl group. |
| This compound | 8.0 - 15.0 | Intermediate polarity. Retention between free CoA and less polar acyl-CoAs. |
| Acetyl-CoA | 14.0 - 18.0 | Less polar than free CoA due to the acetyl group. |
| Succinyl-CoA | 11.0 - 14.0 | Polarity influenced by the dicarboxylic succinyl group. |
Note: The limit of detection for CoA compounds using this method is typically in the low picomole range (e.g., 5-10 pmol on column).
Conclusion
The described ion-pair reversed-phase HPLC method provides a reliable and sensitive approach for the separation and quantification of this compound in biological samples. The use of an ion-pairing reagent is critical for achieving adequate retention of this polar thioester on a C18 column. This protocol serves as a strong foundation for researchers investigating the TCA cycle, fatty acid metabolism, and other pathways involving Coenzyme A and its derivatives. Optimization of the gradient and ion-pair reagent concentration may be necessary to resolve this compound from other closely eluting cellular metabolites.
References
Application Note: Quantitative Analysis of (3S)-Citryl-CoA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3S)-Citryl-CoA is a critical, short-lived intermediate in central carbon metabolism. It is notably formed during the first step of the citric acid cycle by citrate synthase, which catalyzes the condensation of oxaloacetate and acetyl-CoA.[1][2] Subsequently, it is hydrolyzed to produce citrate and coenzyme A (CoA).[1] this compound also plays a role in the reaction catalyzed by ATP-citrate lyase (ACLY), an enzyme that links carbohydrate metabolism to lipid synthesis, making it a significant target in drug development, particularly in cancer and metabolic disease research.[1] The accurate detection and quantification of this compound are essential for studying the kinetics of these enzymes and understanding metabolic flux. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Biochemical Pathway
This compound is a key intermediate in the Citric Acid Cycle, formed from Acetyl-CoA and Oxaloacetate by the enzyme Citrate Synthase. It is then rapidly converted to Citrate.
Caption: Formation and hydrolysis of this compound in the citric acid cycle.
Experimental Workflow
The overall experimental workflow for the quantification of this compound involves sample preparation, LC-MS/MS analysis, and subsequent data processing.
Caption: General workflow for the analysis of this compound.
Detailed Protocols
Sample Preparation
This protocol is adapted from established methods for short-chain acyl-CoA extraction.[3]
Reagents:
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
5-Sulfosalicylic acid (SSA)
-
Internal Standard (IS): A stable isotope-labeled version of a related acyl-CoA, such as [¹³C₃]-Malonyl-CoA, can be used.
Protocol:
-
Extraction Solution Preparation: Prepare an extraction solution of 80:20 (v/v) methanol:water containing 50 mM 5-sulfosalicylic acid.
-
Sample Quenching and Extraction:
-
For cell cultures: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Add 1 mL of -80°C extraction solution per 1-5 million cells.
-
For tissues: Homogenize the frozen tissue sample in the ice-cold extraction solution.
-
-
Protein Precipitation: Vigorously vortex the samples for 1 minute and incubate at 4°C for 20 minutes to allow for protein precipitation.
-
Centrifugation: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a new microcentrifuge tube.
-
Sample Storage: Store the extracts at -80°C until analysis. For analysis, transfer the supernatant to autosampler vials. The use of glass vials is recommended to minimize analyte loss.
LC-MS/MS Method
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
LC Parameters:
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable for separating acyl-CoAs.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 2% B
-
2-10 min: 2% to 60% B
-
10-12 min: 60% to 95% B
-
12-15 min: Hold at 95% B
-
15-16 min: 95% to 2% B
-
16-20 min: Re-equilibrate at 2% B
-
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.2 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 500°C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 500 L/h
Quantitative Data
The following table summarizes the proposed MRM transitions for this compound. The precursor ion is the protonated molecule [M+H]⁺. The product ions are based on the characteristic fragmentation of acyl-CoAs, which includes the neutral loss of the 507 Da phospho-ADP moiety and the formation of the adenosine 3',5'-diphosphate fragment at m/z 428.0.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 942.6 | 435.6 | 428.0 | 45 | 30 |
Note: The molecular weight of this compound is 941.6 g/mol . The precursor ion is [C₂₇H₄₂N₇O₂₂P₃S + H]⁺. The quantifier product ion corresponds to the neutral loss of 507 Da. These parameters should be optimized for the specific instrument used.
Data Analysis
Quantification is achieved by integrating the peak areas of the MRM transitions for this compound and the internal standard. A calibration curve should be prepared using a certified reference standard of this compound to determine the concentration in the samples. The data should be normalized to the internal standard to correct for variations in sample preparation and instrument response.
Conclusion
This application note provides a comprehensive protocol for the detection and quantification of this compound using LC-MS/MS. The described method offers high sensitivity and specificity, enabling researchers to accurately measure this key metabolic intermediate in various biological matrices. The provided protocols for sample preparation and LC-MS/MS analysis can be adapted and optimized for specific experimental needs, facilitating further research into the roles of this compound in health and disease.
References
enzymatic assay for measuring citrate synthase activity via (3S)-Citryl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Citrate synthase (CS) is a critical enzyme in the mitochondrial matrix that catalyzes the first committed step of the tricarboxylic acid (TCA) cycle. The forward reaction involves the condensation of acetyl-CoA and oxaloacetate to form citrate and coenzyme A (CoA). The reverse reaction, the cleavage of (3S)-Citryl-CoA, is also a key aspect of its catalytic mechanism. This document provides detailed protocols for measuring both the forward and reverse activities of citrate synthase, catering to a range of research applications from basic metabolic studies to drug discovery.
Introduction
Citrate synthase (EC 2.3.3.1) activity is a widely used marker for mitochondrial content and integrity.[1] The enzyme facilitates a vital metabolic reaction, and its dysregulation has been linked to various diseases. The forward reaction is highly exergonic, driving the TCA cycle.[2] The overall reaction is as follows:
Acetyl-CoA + Oxaloacetate + H₂O ⇌ Citrate + CoA-SH
While the forward reaction is more commonly assayed, studying the cleavage of this compound can provide valuable insights into the enzyme's catalytic mechanism and hysteretic behavior.[3] This document presents two primary protocols: the standard colorimetric assay for the forward reaction and a protocol for measuring the reverse reaction via the cleavage of this compound.
Protocol 1: Standard Spectrophotometric Assay for Forward Reaction (Citrate Synthesis)
This is the most common method for measuring citrate synthase activity and is based on the reaction of the free thiol group of Coenzyme A (CoA-SH) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces the yellow-colored product 5-thio-2-nitrobenzoic acid (TNB).[4][5] The rate of TNB formation is directly proportional to citrate synthase activity and can be measured spectrophotometrically at 412 nm.
Principle
The assay follows a two-step reaction. First, citrate synthase catalyzes the formation of citrate and CoA-SH. Subsequently, the released CoA-SH reacts with DTNB.
-
Acetyl-CoA + Oxaloacetate + H₂O → Citrate + CoA-SH (Catalyzed by Citrate Synthase)
-
CoA-SH + DTNB → TNB-CoA + TNB (TNB is measured at 412 nm)
Materials and Reagents
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.1)
-
Acetyl-CoA solution
-
DTNB solution
-
Oxaloacetate solution
-
Sample containing citrate synthase (e.g., isolated mitochondria, tissue homogenate, cell lysate)
-
Microplate reader or spectrophotometer capable of reading at 412 nm
-
96-well microplate or cuvettes
Experimental Protocol
-
Sample Preparation : Homogenize tissues (e.g., 10 mg) or cells (e.g., 1 x 10⁶) in ice-cold assay buffer. Centrifuge to pellet debris and collect the supernatant. Determine the protein concentration of the sample.
-
Reagent Preparation :
-
Prepare a reaction master mix containing Assay Buffer, Acetyl-CoA, and DTNB. The final concentrations in the reaction should be optimized but are typically in the range of 0.1-0.3 mM for Acetyl-CoA and 0.1-0.2 mM for DTNB.
-
-
Assay Procedure :
-
Add the sample to the wells of a 96-well plate.
-
Add the reaction master mix to each well.
-
Incubate for a few minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding oxaloacetate solution (final concentration typically 0.5 mM).
-
Immediately measure the absorbance at 412 nm in a kinetic mode for 5-10 minutes, taking readings every 30-60 seconds.
-
Data Analysis
-
Calculate the rate of change in absorbance (ΔA/min) from the linear portion of the kinetic curve.
-
Use the Beer-Lambert law (A = εcl) to calculate the enzyme activity. The molar extinction coefficient (ε) for TNB at 412 nm is 13,600 M⁻¹cm⁻¹.
Activity (U/mL) = (ΔA/min) / (ε * l) * 10^6 * dilution_factor
Where:
-
U : one unit of activity is the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.
-
l : path length in cm.
Data Presentation
| Parameter | Value | Source Organism |
| Km for Acetyl-CoA | 16 µM | Rat Liver |
| Km for Oxaloacetate | 2 µM | Rat Liver |
| pH Optimum | 8.7 | Rat Liver |
Note: Kinetic parameters can vary depending on the source of the enzyme and assay conditions.
Protocol 2: Enzymatic Assay for Reverse Reaction via this compound Cleavage
This protocol is designed to measure the cleavage of this compound into acetyl-CoA and oxaloacetate. Since this compound is not a standard commercially available reagent for kits, this assay is more common in specialized research settings. The activity can be measured by monitoring the formation of one of the products, oxaloacetate or acetyl-CoA, using a coupled enzyme assay.
Principle
The reverse reaction catalyzed by citrate synthase is:
Citrate + CoA-SH → this compound (Intermediate formation) This compound → Acetyl-CoA + Oxaloacetate
The production of oxaloacetate or acetyl-CoA can be measured using specific enzyme-coupled assays that yield a colorimetric or fluorometric signal.
Materials and Reagents
-
This compound (to be synthesized or sourced from a specialty chemical supplier)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
Sample containing citrate synthase
-
For Oxaloacetate Detection : A commercial oxaloacetate assay kit. These kits typically use a coupled enzyme reaction that results in a colorimetric (570 nm) or fluorometric (Ex/Em = 535/587 nm) product.
-
For Acetyl-CoA Detection : A commercial acetyl-CoA assay kit. These kits often employ a coupled enzyme system leading to a fluorometric product (e.g., Ex/Em = 535/587 nm or 340/460 nm).
Experimental Protocol
-
Reaction Setup :
-
In a microplate well, combine the assay buffer, the citrate synthase-containing sample, and the components of the chosen detection kit (excluding the final substrate for the coupling reaction).
-
-
Initiation :
-
Start the reaction by adding this compound to the reaction mixture.
-
-
Measurement :
-
Immediately begin monitoring the change in absorbance or fluorescence at the wavelength specified by the detection kit manufacturer in a kinetic mode.
-
-
Standard Curve :
-
Generate a standard curve using known concentrations of oxaloacetate or acetyl-CoA to quantify the amount of product formed.
-
Data Analysis
-
Calculate the rate of product formation (in µmol/min) from the linear portion of the reaction curve using the standard curve.
-
Express the citrate synthase reverse activity in U/mg of protein.
Data Presentation
| Parameter | Value | Note |
| Km for this compound | Varies | Dependent on enzyme source and conditions. |
| Vmax for cleavage | Varies | Generally lower than the forward reaction. |
Note: Detailed kinetic data for the reverse reaction is less commonly reported and can be highly dependent on the experimental setup.
Visualizations
Citrate Synthase Reaction Pathway
Caption: Bidirectional catalytic activity of Citrate Synthase.
Experimental Workflow for Forward Reaction Assay
Caption: Workflow for the forward citrate synthase activity assay.
Experimental Workflow for Reverse Reaction Assay
Caption: Workflow for the reverse citrate synthase activity assay.
References
- 1. Oxaloacetate Assay Kit - Creative BioMart [creativebiomart.net]
- 2. Citrate Synthase - Proteopedia, life in 3D [proteopedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Amplite® Colorimetric Oxaloacetate Assay Kit *Red Color* | AAT Bioquest [aatbio.com]
- 5. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Flux Analysis of the Citric Acid Cycle Featuring (3S)-Citryl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a critical tool for quantitatively determining the rates (fluxes) of metabolic reactions within a cell.[1][2] This document provides detailed application notes and protocols for conducting ¹³C-Metabolic Flux Analysis (¹³C-MFA) of the Citric Acid Cycle (TCA cycle), a central hub of cellular metabolism.[2] A key reaction in this cycle is the formation of citrate from acetyl-CoA and oxaloacetate, catalyzed by citrate synthase. This reaction proceeds through the transient intermediate (3S)-Citryl-CoA. While the direct measurement of flux through this short-lived intermediate is challenging, understanding the overall flux through the citrate synthase reaction is fundamental to elucidating the metabolic state of the cell.
These notes will guide researchers through the experimental design, execution, and data analysis required to gain insights into TCA cycle activity, which is crucial for understanding normal physiology, disease states, and the mechanism of action of drugs targeting metabolic pathways.
Data Presentation: Quantitative Flux Data
The following tables summarize representative quantitative flux data from ¹³C-MFA studies of the TCA cycle in different biological systems. Fluxes are typically normalized to a specific uptake rate (e.g., glucose or acetate) to allow for comparison across different conditions.
Table 1: Relative Fluxes in the TCA Cycle of Escherichia coli
| Reaction | Relative Flux (Normalized to Glucose Uptake of 100) | Reference |
| Pyruvate -> Acetyl-CoA | 85.5 | FBA prediction |
| Citrate Synthase | 60.2 | FBA prediction |
| Isocitrate Dehydrogenase | 58.7 | FBA prediction |
| α-Ketoglutarate Dehydrogenase | 45.3 | FBA prediction |
| Succinyl-CoA Synthetase | 45.3 | FBA prediction |
| Succinate Dehydrogenase | 45.3 | FBA prediction |
| Fumarase | 45.3 | FBA prediction |
| Malate Dehydrogenase | 60.2 | FBA prediction |
Data is illustrative and based on Flux Balance Analysis (FBA) predictions which complement MFA.
Table 2: Metabolic Fluxes in Human Umbilical Vein Endothelial Cells (HUVECs)
| Metabolic Flux | Untreated (Relative Flux) | Fidarestat-Treated (Relative Flux) | DHEA-Treated (Relative Flux) | Azaserine-Treated (Relative Flux) |
| Glycolysis | 100 | 100 | 100 | 100 |
| Pentose Phosphate Pathway | 5.2 | 2.1 | 2.1 | 8.3 |
| TCA Cycle (Pyruvate to Citrate) | 20.4 | 24.8 | 24.8 | 25.5 |
| Glutamine to α-Ketoglutarate | 19.0 | 25.0 | 25.0 | 45.0 |
Source: Adapted from --INVALID-LINK--.[3]
The Role of this compound
This compound is a key, enzyme-bound intermediate in the citrate synthase reaction. The reaction proceeds in two steps:
-
Condensation: Acetyl-CoA and oxaloacetate condense to form this compound.
-
Hydrolysis: The thioester bond of this compound is hydrolyzed to release citrate and Coenzyme A.
Due to its transient nature and tight binding to the enzyme, direct quantification of the isotopic labeling of this compound and its flux is technically challenging and not typically performed in standard ¹³C-MFA studies.[4] Instead, the flux through the overall citrate synthase reaction (from acetyl-CoA and oxaloacetate to citrate) is measured, providing a comprehensive understanding of the carbon entry into the TCA cycle.
Experimental Protocols
This section provides a detailed, step-by-step protocol for conducting a ¹³C-MFA experiment to analyze the TCA cycle in mammalian cells.
Protocol 1: ¹³C-Labeling of Mammalian Cells
Objective: To label cellular metabolites by culturing cells with a ¹³C-labeled substrate.
Materials:
-
Mammalian cell line of interest
-
Appropriate cell culture medium (e.g., DMEM) lacking the carbon source to be labeled (e.g., glucose- and pyruvate-free DMEM)
-
¹³C-labeled tracer (e.g., [U-¹³C₆]glucose, [1,2-¹³C₂]glucose)
-
Fetal Bovine Serum (FBS), dialyzed to remove small molecules
-
Penicillin-Streptomycin
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in culture flasks or plates at a density that will allow them to reach the mid-logarithmic growth phase at the time of harvesting.
-
Media Preparation: Prepare the labeling medium by supplementing the base medium (e.g., glucose- and pyruvate-free DMEM) with the desired concentration of the ¹³C-labeled tracer, dialyzed FBS, and antibiotics.
-
Isotopic Labeling: Once cells have adhered and started to proliferate, replace the standard culture medium with the prepared ¹³C-labeling medium.
-
Incubation: Incubate the cells in the labeling medium for a sufficient duration to achieve isotopic steady-state. This is typically determined empirically but is often in the range of 18-24 hours. To confirm steady-state, labeling can be measured at two different time points (e.g., 18 and 24 hours) to ensure the isotopic enrichment of metabolites is no longer changing.
-
Metabolite Quenching and Extraction:
-
Aspirate the labeling medium.
-
Quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Immediately add a cold quenching and extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Incubate on ice for 10-15 minutes to allow for complete extraction.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the extracted metabolites.
-
Protocol 2: Sample Preparation for GC-MS Analysis
Objective: To hydrolyze proteins to release amino acids and derivatize them for gas chromatography-mass spectrometry (GC-MS) analysis.
Materials:
-
Cell pellet from the labeling experiment
-
6 M Hydrochloric acid (HCl)
-
Heating block or oven (100-110°C)
-
Nitrogen gas stream or vacuum concentrator
-
Derivatization reagent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide with 1% tert-butyldimethylchlorosilane - MTBSTFA + 1% TBDMCS)
-
Acetonitrile
-
GC-MS vials
Procedure:
-
Protein Hydrolysis:
-
Resuspend the cell pellet in 6 M HCl.
-
Incubate at 100-110°C for 24 hours to hydrolyze proteins into their constituent amino acids.
-
-
Drying:
-
After hydrolysis, evaporate the HCl to dryness using a nitrogen gas stream or a vacuum concentrator.
-
-
Derivatization:
-
Add acetonitrile and the derivatization reagent (e.g., MTBSTFA + 1% TBDMCS) to the dried hydrolysate.
-
Incubate at a high temperature (e.g., 95°C) for 1 hour to allow for complete derivatization of the amino acids.
-
Cool the sample to room temperature.
-
-
Sample Transfer:
-
Centrifuge the derivatized sample to pellet any debris.
-
Transfer the supernatant to a GC-MS vial for analysis.
-
Protocol 3: GC-MS Analysis and Data Acquisition
Objective: To separate and detect the derivatized amino acids and determine their mass isotopomer distributions.
Procedure:
-
GC-MS Setup: Use a standard GC-MS system equipped with a suitable column (e.g., DB-5ms).
-
Injection: Inject the derivatized sample into the GC.
-
Separation: Use a temperature gradient to separate the different amino acids.
-
Mass Spectrometry: Operate the mass spectrometer in either scan mode or selected ion monitoring (SIM) mode to detect the fragment ions of the derivatized amino acids.
-
Data Analysis: Integrate the peaks corresponding to the different fragment ions for each amino acid to determine their mass isotopomer distributions (MIDs).
Protocol 4: Computational Flux Analysis
Objective: To calculate the intracellular metabolic fluxes from the measured MIDs and extracellular rates.
Procedure:
-
Metabolic Model Construction: Define a metabolic network model that includes the major pathways of central carbon metabolism, including the TCA cycle.
-
Data Input: Input the measured MIDs of the proteinogenic amino acids and the measured uptake and secretion rates of extracellular metabolites (e.g., glucose, lactate, glutamine) into a specialized MFA software package (e.g., INCA, WUflux, OpenFLUX).
-
Flux Estimation: The software will then use an iterative algorithm to find the set of metabolic fluxes that best fit the experimental data.
-
Statistical Analysis: Perform a statistical analysis (e.g., chi-squared test) to assess the goodness-of-fit of the model and calculate confidence intervals for the estimated fluxes.
Mandatory Visualizations
Citric Acid Cycle Pathway
Caption: The Citric Acid Cycle with the transient intermediate this compound.
Experimental Workflow for ¹³C-MFA
Caption: General experimental workflow for ¹³C-Metabolic Flux Analysis.
References
- 1. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tricarboxylic Acid Cycle Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 3. mdpi.com [mdpi.com]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
Application Notes and Protocols for the Extraction of Short-Chain Acyl-CoAs from Tissues
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the extraction of short-chain acyl-coenzyme A (acyl-CoA) molecules from various tissue samples. The accurate quantification of these vital metabolic intermediates is crucial for understanding cellular metabolism, disease pathogenesis, and the mechanism of action of novel therapeutics. The following sections offer a selection of validated methods, quantitative performance data, and a generalized experimental workflow.
Introduction
Short-chain acyl-CoAs are central nodes in cellular metabolism, participating in numerous anabolic and catabolic pathways, including the tricarboxylic acid (TCA) cycle and fatty acid metabolism.[1][2] Their levels can serve as a metabolic fingerprint, offering insights into the physiological state of tissues.[2] The analysis of short-chain acyl-CoAs is essential in various research fields, from fundamental biology to drug development. However, their low abundance and inherent instability present analytical challenges, necessitating robust and efficient extraction protocols.[3]
This guide details several well-established methods for the extraction and purification of short-chain acyl-CoAs from tissues, primarily focusing on techniques compatible with downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high selectivity and sensitivity.[4]
Comparative Data on Extraction Methods
The choice of extraction method can significantly impact the recovery and stability of short-chain acyl-CoAs. Below is a summary of quantitative data from comparative studies of different extraction protocols.
| Analyte | Extraction Method | Recovery (%) | Reference |
| Pantothenate | 10% TCA followed by SPE | 0 | |
| 2.5% SSA | >100 | ||
| Dephospho-CoA | 10% TCA followed by SPE | 0 | |
| 2.5% SSA | >99 | ||
| CoA | 10% TCA followed by SPE | 1 | |
| 2.5% SSA | 74 | ||
| Malonyl-CoA | 10% TCA followed by SPE | 26 | |
| 2.5% SSA | 74 | ||
| Acetyl-CoA | 10% TCA followed by SPE | 36 | |
| 2.5% SSA | 59 | ||
| Propionyl-CoA | 10% TCA followed by SPE | 62 | |
| 2.5% SSA | 80 | ||
| Isovaleryl-CoA | 10% TCA followed by SPE | 58 | |
| 2.5% SSA | 59 | ||
| Various Acyl-CoAs | Acetonitrile/2-propanol & K-phosphate | 93-104 (extraction) | |
| 2-(2-pyridyl)ethyl-silica SPE | 83-90 (purification) |
TCA: Trichloroacetic Acid; SPE: Solid-Phase Extraction; SSA: 5-Sulfosalicylic Acid
Experimental Workflow
The general workflow for the extraction and analysis of short-chain acyl-CoAs from tissue samples is depicted below. This process involves tissue homogenization, protein precipitation, purification, and subsequent analysis.
References
- 1. Quantitative analysis of short-chain acyl-coenzymeAs in plant tissues by LC-MS-MS electrospray ionization method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Studying (3S)-Citryl-CoA Dynamics in Live Cells
An Application Note and Protocol for Researchers
Abstract
(3S)-Citryl-CoA is a critical, yet transient, intermediate in cellular metabolism, primarily known for its role in the reaction catalyzed by ATP-citrate lyase (ACLY).[1][2] ACLY is a pivotal enzyme that links carbohydrate metabolism to the biosynthesis of fatty acids and cholesterol by producing cytosolic acetyl-CoA.[3][4][5] Due to its ephemeral nature, direct real-time measurement of this compound in living cells is currently not feasible. This application note presents a multi-faceted approach to infer the dynamics of this compound by monitoring its stable substrates and products in real-time using genetically encoded biosensors, complemented by quantitative mass spectrometry analysis. We provide detailed protocols for live-cell imaging of citrate and acetyl-CoA, pharmacological modulation of the ACLY pathway, and endpoint quantification of CoA esters.
Introduction
ATP-citrate lyase (ACLY) catalyzes the conversion of citrate and Coenzyme A (CoA) into acetyl-CoA and oxaloacetate, a process dependent on ATP. This reaction proceeds through a high-energy this compound intermediate. The production of cytosolic acetyl-CoA is a rate-limiting step for the synthesis of fatty acids and cholesterol, and for histone acetylation. Given the central role of this pathway, particularly in diseases like cancer and metabolic disorders, understanding the flux and regulation of the ACLY reaction is of paramount importance for researchers and drug development professionals.
This guide details an indirect but powerful strategy to study the dynamics of the ACLY-catalyzed reaction, and by extension the flux through the this compound intermediate. The primary method involves the use of genetically encoded fluorescent biosensors to track real-time changes in the intracellular concentrations of the main substrate, citrate, and the key product, acetyl-CoA. Perturbations in this pathway, induced pharmacologically, will alter the balance of these molecules, allowing for the inference of this compound dynamics. This live-cell imaging approach is supplemented by liquid chromatography-mass spectrometry (LC-MS/MS) for absolute quantification of CoA species.
Signaling Pathway and Experimental Overview
The core of this protocol is the enzymatic reaction catalyzed by ACLY. Cytosolic citrate, transported from the mitochondria, is converted by ACLY into acetyl-CoA. This process involves the formation of a transient this compound intermediate within the enzyme's active site.
Caption: The ACLY reaction pathway in the cytosol.
The experimental strategy combines live-cell imaging with biochemical analysis. Cells are transfected with biosensors for citrate and acetyl-CoA, imaged to establish baseline dynamics, and then treated with pharmacological agents (e.g., ACLY inhibitors) to monitor perturbations. Parallel cell cultures are used for metabolite extraction and LC-MS/MS analysis to validate and quantify the observed changes.
Caption: Experimental workflow for analyzing this compound dynamics.
Experimental Protocols
Protocol 1: Live-Cell Imaging of Citrate and Acetyl-CoA Dynamics
This protocol uses genetically encoded biosensors to monitor relative changes in cytosolic citrate and acetyl-CoA. FRET (Förster Resonance Energy Transfer) or FLIM (Fluorescence Lifetime Imaging Microscopy) based sensors are recommended for quantitative imaging.
Materials:
-
Cell line of interest (e.g., HeLa, HepG2)
-
Standard cell culture reagents (DMEM, FBS, etc.)
-
Genetically encoded biosensor plasmids:
-
Citrate sensor (e.g., Citron1 or Citroff1)
-
Acetyl-CoA sensor
-
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Glass-bottom imaging dishes
-
Confocal, FRET, or FLIM microscope with environmental chamber (37°C, 5% CO2)
-
ACLY inhibitor (e.g., Bempedoic acid) or other metabolic perturbagens
Procedure:
-
Cell Seeding: 24-48 hours prior to transfection, seed cells onto glass-bottom imaging dishes to achieve 60-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with plasmids for the citrate and acetyl-CoA biosensors according to the manufacturer's protocol. If sensors use the same fluorescent proteins, they must be transfected and imaged in separate experiments.
-
Incubation: Incubate cells for 24-48 hours post-transfection to allow for biosensor expression.
-
Imaging Setup:
-
Mount the imaging dish onto the microscope stage within the pre-warmed environmental chamber.
-
Allow cells to acclimate for at least 20 minutes.
-
Identify healthy, transfected cells for imaging. Set appropriate laser power and detector gain to minimize phototoxicity.
-
-
Baseline Acquisition: Acquire baseline images for 10-15 minutes to establish a stable signal. For FRET sensors, this involves capturing images in both donor and acceptor channels.
-
Pharmacological Perturbation: Carefully add the ACLY inhibitor or other compound directly to the imaging medium at the desired final concentration.
-
Post-Perturbation Acquisition: Continue acquiring images for the desired duration (e.g., 30-60 minutes) to monitor the dynamic response.
-
Data Analysis:
-
Quantify fluorescence intensity, FRET ratio, or fluorescence lifetime for each cell over time.
-
Normalize the data to the baseline period before the addition of the compound.
-
Plot the time-course of the biosensor response. An increase in the citrate sensor signal coupled with a decrease in the acetyl-CoA sensor signal upon ACLY inhibition would indicate a successful blockade of the pathway.
-
Protocol 2: Quantitative Analysis of CoA Esters by LC-MS/MS
This protocol provides an endpoint measurement of absolute metabolite concentrations to complement the live-cell imaging data.
Materials:
-
Parallel cell cultures from Protocol 1
-
Ice-cold phosphate-buffered saline (PBS)
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA)
-
Cell scrapers
-
Refrigerated centrifuge
-
LC-MS/MS system
Procedure:
-
Culture Treatment: Culture and treat cells with the pharmacological agent for the same duration as the imaging experiment.
-
Metabolism Quenching:
-
Aspirate the culture medium.
-
Immediately wash the cells twice with ice-cold PBS to remove extracellular metabolites.
-
Add 1 mL of ice-cold 10% TCA directly to the plate to precipitate proteins and quench enzymatic activity.
-
-
Cell Lysis and Collection:
-
Scrape the cells in the TCA solution and transfer the lysate to a microcentrifuge tube.
-
-
Protein Removal: Centrifuge the lysate at 17,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Sample Preparation:
-
Transfer the supernatant, which contains the soluble metabolites, to a new tube.
-
Samples may require further solid-phase extraction depending on the specific LC-MS/MS method used.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using an established LC-MS/MS method for short-chain acyl-CoAs.
-
Use a standard curve generated from purified standards (Acetyl-CoA, CoA, etc.) to determine the absolute concentration of each metabolite.
-
-
Data Normalization: Normalize the metabolite concentrations to the total protein content of the cell pellet or to cell number from a parallel plate.
Data Presentation
Quantitative data from these experiments should be summarized in clear, structured tables to facilitate comparison between different experimental conditions.
Table 1: Summary of Live-Cell Imaging Data
| Condition | Biosensor | Metric | Baseline Value (Mean ± SD) | Post-Treatment Value (Mean ± SD) | Fold Change |
| Vehicle Control | Citrate Sensor | FRET Ratio | 1.52 ± 0.08 | 1.54 ± 0.09 | 1.01 |
| ACLY Inhibitor (10 µM) | Citrate Sensor | FRET Ratio | 1.51 ± 0.07 | 2.15 ± 0.15 | 1.42 |
| Vehicle Control | Acetyl-CoA Sensor | FLIM (ns) | 2.1 ± 0.11 | 2.08 ± 0.13 | 0.99 |
| ACLY Inhibitor (10 µM) | Acetyl-CoA Sensor | FLIM (ns) | 2.12 ± 0.12 | 1.65 ± 0.10 | 0.78 |
Table 2: Summary of LC-MS/MS Quantification Data
| Condition | Metabolite | Concentration (pmol/mg protein) (Mean ± SD) | p-value (vs. Control) |
| Vehicle Control | Citrate | 150.5 ± 12.3 | - |
| ACLY Inhibitor (10 µM) | Citrate | 285.2 ± 25.1 | <0.001 |
| Vehicle Control | Acetyl-CoA | 45.8 ± 5.6 | - |
| ACLY Inhibitor (10 µM) | Acetyl-CoA | 18.3 ± 3.9 | <0.001 |
| Vehicle Control | Free CoA-SH | 25.1 ± 4.2 | - |
| ACLY Inhibitor (10 µM) | Free CoA-SH | 42.7 ± 6.8 | <0.01 |
Conclusion
The study of this compound, a fleeting yet vital metabolic intermediate, requires an innovative approach. By combining real-time imaging of its key substrate (citrate) and product (acetyl-CoA) with precise LC-MS/MS quantification, researchers can effectively probe the dynamics of the ACLY reaction. This methodology provides a robust platform for investigating cellular energy status, lipid metabolism, and the mechanism of action for novel therapeutics targeting this critical metabolic node.
References
- 1. Citryl-CoA|High-Purity Enzyme Intermediate [benchchem.com]
- 2. The mechanism of citryl-coenzyme A formation catalyzed by citrate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic mechanism study of ATP-citrate lyase during citryl-CoA synthesis process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of citrate in the regulation of hepatic fatty acid synthesis by insulin and glucagon - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (3S)-Citryl-CoA as a Novel Biomarker in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3S)-Citryl-CoA is a transient but critical intermediate in cellular metabolism, primarily known for its role in the reaction catalyzed by ATP-citrate lyase (ACLY). ACLY is a key enzyme that links carbohydrate metabolism to the synthesis of fatty acids and cholesterol by converting citrate into acetyl-CoA in the cytoplasm. Given the central role of ACLY in various metabolic pathways and its implication in diseases such as cancer, non-alcoholic fatty liver disease (NAFLD), and cardiovascular disorders, monitoring its activity and the flux through this pathway is of significant interest. This document outlines the potential use of this compound as a direct biomarker of ACLY activity and metabolic status, providing detailed protocols for its quantification and a rationale for its application in metabolic research and drug development.
Recent structural and biochemical studies have shown that this compound is a committed intermediate in the ACLY reaction.[1][2] A mutant form of ACLY has been demonstrated to trap this intermediate, suggesting that under conditions of ACLY dysregulation or inhibition, this compound may accumulate.[1] This potential for accumulation makes this compound a promising, albeit currently novel, biomarker for assessing metabolic flux and the efficacy of ACLY-targeting therapeutics.
Rationale for this compound as a Biomarker
The measurement of this compound offers a direct window into the catalytic cycle of ACLY. Alterations in the levels of this intermediate could signify:
-
Dysregulation of ACLY activity: In various cancers and metabolic diseases, ACLY is often upregulated to support increased lipid biosynthesis.[3] Measuring this compound could provide a more dynamic and immediate readout of enzyme activity than protein expression levels.
-
Target engagement of ACLY inhibitors: The development of ACLY inhibitors for the treatment of metabolic diseases and cancer is an active area of research.[3] An increase in the this compound to acetyl-CoA ratio could serve as a proximal biomarker of target engagement and downstream pathway inhibition.
-
Flux through the citrate-to-acetyl-CoA pathway: The concentration of this compound is likely to be influenced by the availability of its precursors, citrate and Coenzyme A. Therefore, its levels may reflect the overall metabolic state of the cell, including the status of the citric acid cycle and glycolysis.
Data Presentation: Hypothetical Quantitative Data
As the use of this compound as a biomarker is an emerging concept, published quantitative data is scarce. The following table presents hypothetical data based on expected changes in metabolic states to illustrate its potential utility. The values are presented as pmol/10^6 cells and are for illustrative purposes.
| Condition | This compound (pmol/10^6 cells) | Acetyl-CoA (pmol/10^6 cells) | This compound / Acetyl-CoA Ratio |
| Healthy Control Cells | 0.5 | 10 | 0.05 |
| Cancer Cell Line (High ACLY) | 2.0 | 25 | 0.08 |
| Healthy Cells + ACLY Inhibitor | 5.0 | 5 | 1.0 |
| ACLY Knockout Cells | Not Detected | 2 | Not Applicable |
| High Glucose Culture | 1.5 | 20 | 0.075 |
| Low Glucose Culture | 0.2 | 5 | 0.04 |
Experimental Protocols
Protocol 1: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is adapted from established methods for the quantification of short-chain acyl-CoAs.
1. Sample Preparation (from cultured cells):
-
Aspirate culture medium and wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to the culture dish.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Sonicate the sample on ice (e.g., 3 cycles of 15 seconds with 30-second intervals).
-
Centrifuge at 17,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Transfer the supernatant to a new tube for solid-phase extraction.
2. Solid-Phase Extraction (SPE):
-
Condition a reversed-phase SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove salts and other polar impurities.
-
Elute the acyl-CoAs with 1 mL of methanol containing 25 mM ammonium acetate.
-
Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the sample in 100 µL of the initial LC mobile phase.
3. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column suitable for polar molecules (e.g., Waters ACQUITY UPLC CSH C18).
-
Mobile Phase A: 25 mM ammonium formate in water, pH 8.2.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 2% to 30% B over 10 minutes, followed by a wash and re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Precursor Ion (Q1): m/z corresponding to [M+H]+ of this compound.
-
Product Ion (Q3): m/z corresponding to a characteristic fragment (e.g., the adenosine diphosphate moiety).
-
-
Instrumentation: A triple quadrupole mass spectrometer is recommended for its high sensitivity and specificity in MRM mode.
-
4. Chiral Separation (Optional but Recommended):
To differentiate this compound from its stereoisomers, a chiral separation method should be employed. This can be achieved by using a chiral stationary phase in the LC system.
-
Column: A chiral column, such as one based on a cyclodextrin derivative.
-
The mobile phase and gradient may need to be optimized for chiral separation.
Mandatory Visualizations
Caption: Metabolic pathway showing the role of ACLY and this compound.
Caption: Experimental workflow for this compound quantification.
Conclusion
The quantification of this compound represents a novel and promising approach for the direct assessment of ACLY activity and the metabolic flux from citrate to acetyl-CoA. While further validation is required to establish definitive concentration ranges in various biological contexts, the methodologies outlined provide a solid foundation for researchers to explore the potential of this compound as a biomarker in metabolic studies and for the development of novel therapeutics targeting metabolic pathways. The ability to directly measure this key intermediate has the potential to significantly advance our understanding of metabolic regulation in health and disease.
References
Application Notes and Protocols for the Synthesis of Stable Isotope-Labeled (3S)-Citryl-CoA for Metabolic Tracing
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3S)-Citryl-CoA is a key intermediate in cellular metabolism, primarily known for its role in the citric acid cycle and fatty acid synthesis. The ability to trace the metabolic fate of the citrate backbone and the acetyl group is crucial for understanding the dynamics of these pathways in various physiological and pathological states. Stable isotope-labeled this compound serves as a powerful tool for such tracing studies, enabling researchers to follow the incorporation of labeled atoms into downstream metabolites using mass spectrometry. This document provides a detailed protocol for the enzymatic synthesis, purification, and characterization of stable isotope-labeled this compound.
Principle of the Method
The synthesis of this compound is catalyzed by the enzyme citrate synthase, which facilitates the condensation of acetyl-CoA and oxaloacetate.[1][2][3] By using stable isotope-labeled precursors, such as [¹³C₂]-acetyl-CoA or [¹³C₄]-oxaloacetate, the corresponding labeled this compound can be produced. The resulting product is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity and isotopic enrichment are confirmed by mass spectrometry.
Materials and Reagents
-
Citrate Synthase (from porcine heart)
-
[¹³C₂]-Acetyl-CoA (or other desired labeled variant)
-
Oxaloacetate
-
Coenzyme A (for synthesis of labeled Acetyl-CoA if starting from labeled acetate)
-
Tris-HCl buffer (1 M, pH 8.0)
-
Magnesium Chloride (MgCl₂)
-
Dithiothreitol (DTT)
-
Perchloric Acid (HClO₄)
-
Potassium Bicarbonate (KHCO₃)
-
Acetonitrile (HPLC grade)
-
Potassium phosphate monobasic (KH₂PO₄)
-
Ultrapure water
-
Solid Phase Extraction (SPE) cartridges (Oligonucleotide purification type or similar)
-
RP-HPLC column (e.g., C18, 5 µm, 4.6 x 250 mm)
-
Mass spectrometer (e.g., LC-MS/MS or high-resolution MS)
Experimental Protocols
Protocol 1: Enzymatic Synthesis of [¹³C₂]-(3S)-Citryl-CoA
This protocol describes the synthesis of this compound with two ¹³C labels in the acetyl moiety, starting from commercially available [¹³C₂]-acetyl-CoA.
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare the reaction mixture on ice as described in Table 1. The ordered addition of reactants is crucial for optimal enzyme activity; oxaloacetate should be added before acetyl-CoA.[4]
-
Add the components in the following order: Tris-HCl buffer, MgCl₂, DTT, water, oxaloacetate solution, and finally [¹³C₂]-acetyl-CoA solution.
-
Initiate the reaction by adding citrate synthase.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 2 hours. The progress of the reaction can be monitored by taking small aliquots at different time points and analyzing them by RP-HPLC.
-
-
Reaction Quenching:
-
To stop the reaction, add 10 µL of 1 M perchloric acid to the reaction mixture.
-
Incubate on ice for 10 minutes to precipitate the enzyme.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
-
Neutralization:
-
Carefully transfer the supernatant to a new tube.
-
Neutralize the extract by adding a saturated solution of potassium bicarbonate until the pH is between 6.0 and 7.0.
-
Centrifuge to pellet the potassium perchlorate precipitate. The supernatant now contains the crude [¹³C₂]-(3S)-Citryl-CoA.
-
Protocol 2: Purification of [¹³C₂]-(3S)-Citryl-CoA by RP-HPLC
-
Sample Preparation:
-
Filter the neutralized supernatant from Protocol 1 through a 0.22 µm syringe filter before HPLC analysis.
-
-
HPLC Conditions:
-
Use a C18 reverse-phase column.
-
Set up a binary solvent system:
-
Solvent A: 100 mM potassium phosphate buffer, pH 5.5
-
Solvent B: Acetonitrile
-
-
The separation can be achieved using a gradient elution as detailed in Table 2.
-
Monitor the elution profile at 260 nm, the absorbance maximum for the adenine moiety of Coenzyme A.
-
-
Fraction Collection:
-
Collect the fractions corresponding to the this compound peak. The retention time will be different from that of acetyl-CoA and Coenzyme A.
-
Immediately freeze the collected fractions in liquid nitrogen and lyophilize to remove the solvents.
-
-
Storage:
-
Store the lyophilized, purified [¹³C₂]-(3S)-Citryl-CoA at -80°C. For use, reconstitute in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.0). Aqueous solutions of CoA derivatives are unstable at basic pH and should be stored frozen.[5]
-
Protocol 3: Isotopic Enrichment Analysis by Mass Spectrometry
-
Sample Preparation:
-
Reconstitute a small amount of the lyophilized product in an appropriate solvent for mass spectrometry analysis (e.g., 50% acetonitrile in water).
-
-
Mass Spectrometry Analysis:
-
Infuse the sample into a high-resolution mass spectrometer or analyze by LC-MS.
-
Acquire the mass spectrum in the appropriate mass range to detect the unlabeled and labeled this compound.
-
The expected mass for unlabeled this compound is approximately 934.1 g/mol . The [¹³C₂]-(3S)-Citryl-CoA will have a mass shift of +2 Da.
-
-
Data Analysis:
-
Determine the isotopic distribution of the synthesized this compound.
-
Calculate the isotopic enrichment by comparing the peak intensities of the labeled (M+2) and unlabeled (M) species.
-
Data Presentation
Table 1: Reaction Mixture for Enzymatic Synthesis of [¹³C₂]-(3S)-Citryl-CoA
| Component | Stock Concentration | Volume (µL) | Final Concentration |
| Tris-HCl (pH 8.0) | 1 M | 10 | 100 mM |
| MgCl₂ | 1 M | 1 | 10 mM |
| DTT | 100 mM | 1 | 1 mM |
| Oxaloacetate | 100 mM | 5 | 5 mM |
| [¹³C₂]-Acetyl-CoA | 10 mM | 10 | 1 mM |
| Citrate Synthase | 10 U/µL | 1 | 10 U |
| Ultrapure Water | - | 72 | - |
| Total Volume | 100 |
Table 2: Illustrative RP-HPLC Gradient for Purification
| Time (min) | % Solvent A | % Solvent B | Flow Rate (mL/min) |
| 0 | 95 | 5 | 1.0 |
| 5 | 95 | 5 | 1.0 |
| 25 | 70 | 30 | 1.0 |
| 30 | 5 | 95 | 1.0 |
| 35 | 5 | 95 | 1.0 |
| 40 | 95 | 5 | 1.0 |
Table 3: Illustrative Quantitative Results of Synthesis
| Parameter | Value |
| Starting [¹³C₂]-Acetyl-CoA (nmol) | 10 |
| Recovered [¹³C₂]-(3S)-Citryl-CoA (nmol) | 8.5 |
| Yield (%) | 85% |
| Isotopic Enrichment of this compound (%) | >99% |
Note: The data presented in this table is for illustrative purposes. Actual yields and enrichment will depend on experimental conditions and the purity of the starting materials.
Visualizations
Synthesis Pathway of this compound
Caption: Enzymatic synthesis of [¹³C₂]-(3S)-Citryl-CoA.
Experimental Workflow
Caption: Workflow for synthesis and analysis.
Metabolic Tracing Logic
Caption: Logic of metabolic tracing experiment.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 26.11 How Do Enzymes Work? Citrate Synthase – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. collab.its.virginia.edu [collab.its.virginia.edu]
- 4. CITRATE SYNTHASE: Structure, Control, and Mechanism | Annual Reviews [annualreviews.org]
- 5. neolab.de [neolab.de]
In Vitro Reconstitution of the Citrate Synthase Reaction with (3S)-Citryl-CoA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citrate synthase, a key pacemaker enzyme in the citric acid cycle, catalyzes the condensation of acetyl-CoA and oxaloacetate to form citrate.[1][2] This reaction proceeds through a stereo-specific intermediate, (3S)-Citryl-CoA. The in vitro reconstitution of the reaction focusing on the hydrolysis of this intermediate provides a powerful system to investigate the enzyme's catalytic mechanism, kinetics, and to screen for potential inhibitors. This document provides detailed application notes and protocols for the enzymatic synthesis of this compound and the subsequent reconstitution and analysis of its hydrolysis by citrate synthase.
The interaction of citrate synthase with this compound is characterized by hysteretic behavior, exhibiting a biphasic kinetic profile with an initial rapid "burst" phase followed by a slower steady-state rate.[3] This phenomenon is attributed to the enzyme existing in two distinct, interconvertible forms: a hydrolase (E) and a ligase (E').[3] Understanding this complex kinetic behavior is crucial for accurate interpretation of experimental data.
Data Presentation
While the hysteretic nature of the citrate synthase-catalyzed hydrolysis of this compound is well-documented, specific Michaelis-Menten constants (K(m)) and maximum velocity (V({max})) values for this reaction are not extensively reported in publicly available literature. The reaction's complexity, with its biphasic nature, means that simple Michaelis-Menten kinetics may not fully describe the system under all conditions. However, at high enzyme concentrations, the hydrolysis has been observed to approach Michaelis-Menten kinetics.[3]
The following table summarizes the typical reagents and conditions used in the in vitro reconstitution of the citrate synthase reaction with its substrates. This information can serve as a starting point for optimizing the specific hydrolysis of this compound.
| Parameter | Typical Range/Value | Reference |
| Enzyme | Citrate Synthase (e.g., from pig heart) | |
| Substrate | This compound | |
| Buffer | Tris-HCl or Potassium Phosphate | |
| pH | 7.4 - 8.1 | |
| Temperature | 25°C - 37°C | |
| Detection Reagent | 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) | |
| Detection Wavelength | 412 nm |
Experimental Protocols
Protocol 1: Enzymatic Synthesis and Purification of this compound
This protocol describes the enzymatic synthesis of this compound from acetyl-CoA and oxaloacetate using citrate synthase, followed by a suggested purification strategy.
Materials:
-
Citrate Synthase (commercially available, e.g., from porcine heart)
-
Acetyl-CoA
-
Oxaloacetate
-
Tris-HCl buffer
-
DTNB (for monitoring CoA release)
-
Perchloric acid
-
Potassium bicarbonate
-
HPLC system with a suitable anion-exchange or reverse-phase column
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine Tris-HCl buffer (pH 8.0), acetyl-CoA, and a molar excess of oxaloacetate. The exact concentrations should be optimized, but a starting point could be 100 mM Tris-HCl, 10 mM acetyl-CoA, and 15 mM oxaloacetate.
-
Enzyme Addition: Initiate the reaction by adding a catalytic amount of citrate synthase. The reaction progress can be monitored by observing the decrease in absorbance at 232 nm (disappearance of the thioester bond) or by using DTNB to measure the release of Coenzyme A (CoA).
-
Reaction Quenching: Once the reaction has reached completion (indicated by the stabilization of the spectrophotometric signal), quench the reaction by adding a final concentration of 0.5 M perchloric acid. This will precipitate the enzyme.
-
Enzyme Removal: Centrifuge the reaction mixture to pellet the precipitated citrate synthase. Carefully collect the supernatant containing this compound.
-
Neutralization: Neutralize the supernatant by the dropwise addition of a saturated potassium bicarbonate solution. The formation of a precipitate (potassium perchlorate) will occur.
-
Precipitate Removal: Centrifuge the neutralized solution to remove the potassium perchlorate precipitate.
-
Purification (HPLC): The resulting supernatant containing this compound can be purified using High-Performance Liquid Chromatography (HPLC). Anion-exchange or reverse-phase chromatography are suitable methods. The fractions containing the purified this compound should be collected, and the concentration can be determined spectrophotometrically using the molar extinction coefficient for the thioester bond.
Protocol 2: In Vitro Reconstitution and Kinetic Analysis of this compound Hydrolysis
This protocol outlines the procedure for reconstituting the hydrolysis of the enzymatically synthesized this compound by citrate synthase and monitoring the reaction kinetics.
Materials:
-
Purified this compound (from Protocol 1)
-
Citrate Synthase
-
Tris-HCl buffer (pH 8.0)
-
DTNB solution (in Tris-HCl buffer)
-
Spectrophotometer capable of kinetic measurements at 412 nm
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture containing Tris-HCl buffer (e.g., 100 mM, pH 8.0) and DTNB (e.g., 0.2 mM).
-
Enzyme Addition: Add a known concentration of citrate synthase to the cuvette and incubate for a few minutes to establish a stable baseline.
-
Initiation of Reaction: Initiate the hydrolysis reaction by adding a specific concentration of the purified this compound to the cuvette.
-
Kinetic Measurement: Immediately start monitoring the increase in absorbance at 412 nm over time. The absorbance increase is due to the reaction of the released Coenzyme A (CoA-SH) with DTNB, forming 2-nitro-5-thiobenzoate (TNB), which has a high molar absorptivity at this wavelength.
-
Data Analysis: Record the absorbance data at regular intervals. The initial velocity of the reaction can be calculated from the linear phase of the progress curve. To investigate the hysteretic properties, data should be collected over a longer period to observe both the initial burst and the subsequent steady-state phase.
-
Determination of Kinetic Parameters: To determine kinetic parameters such as K(m) and V({max}), the experiment should be repeated with varying concentrations of this compound while keeping the enzyme concentration constant. The initial velocities are then plotted against the substrate concentrations, and the data can be fitted to the Michaelis-Menten equation (or a more complex model that accounts for hysteresis).
Visualizations
Signaling Pathway Diagram
Caption: Entry into the Citric Acid Cycle via Citrate Synthase.
Experimental Workflow Diagram
Caption: Workflow for this compound Synthesis and Assay.
References
- 1. Hysteretic behaviour of citrate synthase. Isotopically chiral citryl-CoA reveals increased number of reversals of the synthase condensation step under steady-state conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. Hysteretic behaviour of citrate synthase. Alternating sites during the catalytic cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming matrix effects in (3S)-Citryl-CoA mass spectrometry
Technical Support Center: (3S)-Citryl-CoA Mass Spectrometry
Welcome to the technical support center for the mass spectrometry analysis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a problem for this compound analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix (e.g., salts, proteins, phospholipids in plasma or tissue extracts).[1][2] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of quantification.[1][3] this compound, being a polar, endogenous molecule, is often analyzed in complex biological samples where these effects are prominent.
Q2: My this compound signal is low and inconsistent across different biological samples. Is this a matrix effect?
A2: It is highly likely. Inconsistent signal intensity, especially a reduction in signal (ion suppression) when moving from simple solvent standards to complex biological samples, is a classic sign of matrix effects. Endogenous materials in the sample can accumulate in the analytical column and mass spectrometry system, leading to a progressive drop in sensitivity. To confirm this, a post-column infusion experiment is recommended to identify regions of ion suppression in your chromatogram.
Q3: What is the best internal standard to use for this compound to correct for matrix effects?
A3: The gold standard for correcting matrix effects is a stable isotope-labeled internal standard (SIL-IS). A SIL-IS of this compound would have nearly identical chemical properties and chromatographic retention time, ensuring it experiences the same degree of ion suppression or enhancement as the analyte. Since a specific SIL-IS for this compound may not be commercially available, a common strategy is to use a biosynthetically generated library of stable isotope-labeled acyl-CoA thioesters. This can be achieved by culturing cells (e.g., yeast or mammalian cells) in media containing a labeled precursor like [¹³C₃¹⁵N₁]-pantothenate.
Q4: Can I just dilute my sample to reduce matrix effects?
A4: Diluting the sample can be a simple and effective way to reduce the concentration of interfering matrix components. However, this strategy may not be suitable if the concentration of this compound is already low, as dilution could push the signal below the instrument's limit of quantification. While dilution can reduce matrix effects, it may not eliminate them entirely.
Q5: Which ionization technique is less prone to matrix effects, ESI or APCI?
A5: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI) due to its more complex ionization mechanism, which relies on droplet evaporation that can be hindered by non-volatile matrix components. If your analyte can be ionized effectively by APCI, switching from ESI may reduce matrix interference. Additionally, switching ESI polarity (e.g., from positive to negative ion mode) can sometimes help, as fewer matrix compounds may be ionizable in the selected mode.
Troubleshooting Guides
This section provides structured guidance for diagnosing and resolving specific issues related to matrix effects in this compound analysis.
Guide 1: Diagnosing and Quantifying Matrix Effects
Problem: You suspect matrix effects are impacting your results, but you need to confirm and measure their extent.
Solution Workflow:
-
Qualitative Assessment (Post-Column Infusion): This experiment helps visualize where in the chromatogram ion suppression or enhancement occurs.
-
Protocol: Continuously infuse a standard solution of this compound into the mass spectrometer after the analytical column using a T-junction. Inject a blank, extracted matrix sample (e.g., protein-precipitated plasma). A stable signal baseline will be established from the infused standard. Dips or peaks in this baseline correspond to retention times where matrix components are causing ion suppression or enhancement, respectively.
-
-
Quantitative Assessment (Post-Extraction Spike): This method calculates the precise impact of the matrix on the analyte signal.
-
Protocol: Prepare two sets of samples.
-
Set A: Spike a known concentration of this compound into a clean solvent.
-
Set B: Extract a blank biological matrix sample first, then spike the same concentration of this compound into the final, clean extract.
-
-
Calculation: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Troubleshooting Diagram: Matrix Effect Diagnosis
Caption: Workflow for diagnosing matrix effects.
Guide 2: Mitigating Matrix Effects Through Sample Preparation
Problem: Your analysis is compromised by significant ion suppression.
Solution: Improve the sample cleanup protocol to remove interfering matrix components before LC-MS/MS analysis.
Comparison of Sample Preparation Techniques
| Technique | Principle | Pros | Cons for this compound |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) or acid to precipitate proteins. | Simple, fast, inexpensive. | Least effective; often results in significant matrix effects from remaining phospholipids and other small molecules. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Can provide cleaner extracts than PPT. | Recovery for highly polar analytes like this compound can be very low. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Superior cleanup compared to PPT and LLE. | Requires method development to optimize sorbent, wash, and elution steps. |
| Mixed-Mode SPE | Uses a sorbent with both reversed-phase and ion-exchange properties. | Dramatically reduces matrix components, producing the cleanest extracts and significantly reducing matrix effects. | More complex method development. |
Recommended Experimental Protocol: Mixed-Mode SPE for Acyl-CoA Extraction
This protocol is adapted from methodologies designed for polar acyl-CoAs and aims to maximize the removal of interfering substances.
-
Sample Homogenization: Homogenize tissue or cell samples in a suitable extraction buffer.
-
Cartridge Conditioning: Pre-activate a mixed-mode SPE cartridge (e.g., polymeric with reversed-phase and ion-exchange capabilities) with 3 mL of methanol, followed by equilibration with 3 mL of extraction buffer.
-
Sample Loading: Load the sample extract onto the conditioned cartridge.
-
Wash Step: Wash the cartridge with 3 mL of extraction buffer to remove unbound matrix components.
-
Elution: Elute the trapped acyl-CoAs using a stepwise gradient of increasing organic solvent. For example:
-
Elute 1: 3 mL of 50:50 methanol/50 mM ammonium formate (pH 6.3).
-
Elute 2: 3 mL of 75:25 methanol/50 mM ammonium formate (pH 6.3).
-
Elute 3: 3 mL of 100% methanol.
-
-
Drying and Reconstitution: Combine the elution fractions, dry under a stream of nitrogen gas, and store at -80°C. Before analysis, reconstitute the sample in an appropriate solvent (e.g., 50 mM ammonium acetate).
Mitigation Strategy Diagram
References
Technical Support Center: Optimizing HPLC for (3S)-Citryl-CoA Isomer Separation
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) gradient for the effective separation of (3S)-Citryl-CoA from its isomers. The content is based on established chromatographic principles for separating chiral compounds and highly polar Coenzyme A derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound from its isomers?
A1: The main challenges stem from the molecule's complex structure:
-
Stereoisomers: this compound has a chiral center at the C3 position, resulting in a (3R) enantiomer. Enantiomers have identical physical and chemical properties in an achiral environment, making their separation impossible with standard reversed-phase columns. A chiral environment, such as a Chiral Stationary Phase (CSP), is required for resolution.[1][2]
-
High Polarity: The Coenzyme A moiety is large, polar, and negatively charged at typical pH levels. This can lead to poor retention on standard C18 columns. Ion-pair reversed-phase chromatography is often necessary to achieve adequate retention and good peak shape.[3][4][5]
-
Compound Stability: Acyl-CoA thioesters can be susceptible to degradation. Careful sample handling and optimized, buffered mobile phases are crucial for reproducible results.
Q2: What is a recommended starting point for developing a separation method?
A2: For initial method development, a systematic approach screening key parameters is recommended. A good starting point involves using a polysaccharide-based Chiral Stationary Phase (CSP) known for broad applicability in separating enantiomers. Combining this with an ion-pairing agent is critical for retaining the highly polar Citryl-CoA molecule.
Q3: How can I improve poor resolution between the this compound and its isomers?
A3: If you are observing co-elution or poor resolution, consider the following optimization steps:
-
Adjust the Gradient: A shallower gradient (slower increase in organic solvent concentration) increases the interaction time between the isomers and the stationary phase, which can significantly enhance resolution.
-
Optimize Temperature: Temperature can drastically affect chiral recognition and selectivity. It is recommended to screen a range of temperatures (e.g., 15°C to 40°C), as lower temperatures often improve resolution on chiral columns, although this can increase backpressure.
-
Change the Organic Modifier: The choice of organic solvent (typically acetonitrile or methanol) can alter selectivity. Polysaccharide-based CSPs often show different selectivity with different modifiers.
-
Modify the Mobile Phase Additives: The concentration and type of both the ion-pairing agent and any acidic/basic modifiers (like trifluoroacetic acid or formic acid) can influence selectivity and peak shape.
Q4: My peaks are broad and tailing. What are the likely causes and solutions?
A4: Peak tailing is a common issue that compromises resolution and quantification. The primary causes include:
-
Secondary Interactions: Residual silanol groups on the silica support of the column can interact with the polar groups on Citryl-CoA. Adding a small amount of an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can suppress these interactions.
-
Column Overload: Injecting too high a concentration of your sample can saturate the stationary phase. Try reducing the injection volume or diluting the sample.
-
Extra-Column Volume: Excessive tubing length or poorly made connections between the injector, column, and detector can cause band broadening. Ensure all fittings are secure and tubing is as short as possible.
-
Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
Q5: My retention times are drifting between injections. What should I do?
A5: Drifting retention times are typically caused by a lack of system equilibration or changes in the mobile phase.
-
Insufficient Column Equilibration: This is a common issue in gradient elution. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. Flushing with at least 10-15 column volumes is a good practice.
-
Mobile Phase Instability: Prepare fresh mobile phase daily, as pH can drift and organic solvents can evaporate over time. If you are mixing solvents online, ensure the pump's proportioning valves are functioning correctly.
-
Temperature Fluctuations: Use a column oven to maintain a constant, stable temperature, as minor temperature changes can affect retention times.
Troubleshooting Guide
The following table summarizes common problems encountered during the separation of this compound isomers and provides actionable solutions.
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| No Retention | Inappropriate stationary phase for a highly polar analyte. | Use an ion-pairing agent (e.g., tributylamine, triethylamine) in the mobile phase to increase retention on a C18 column. |
| Mobile phase is too strong. | Decrease the initial percentage of organic solvent in your gradient. | |
| Poor Resolution of Isomers | Suboptimal mobile phase composition or gradient. | Decrease the gradient slope (e.g., from a 5-50% B over 10 min to 5-50% B over 20 min). |
| Inappropriate chiral stationary phase (CSP). | Screen different types of CSPs (e.g., polysaccharide-based like Chiralpak®, or macrocyclic glycopeptide-based). | |
| Temperature is not optimal for chiral recognition. | Evaluate a range of column temperatures (e.g., 15°C, 25°C, 40°C). | |
| Peak Tailing | Secondary interactions with the silica backbone. | Add an acidic modifier like 0.1% formic acid or trifluoroacetic acid to the mobile phase. |
| Column overload. | Reduce sample concentration or injection volume. | |
| Mismatch between sample solvent and mobile phase. | Dissolve the sample in the initial mobile phase composition. | |
| Split Peaks | Contamination at the column inlet. | Backflush the column or replace the inlet frit. |
| Sample solvent is incompatible with the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent. | |
| Injector issue (e.g., faulty rotor seal). | Inspect and service the autosampler/injector. | |
| Retention Time Drift | Insufficient column equilibration between runs. | Increase the post-run equilibration time to at least 10 column volumes. |
| System leak. | Check all fittings for leaks, particularly between the pump and injector. | |
| Inconsistent mobile phase composition. | Prepare fresh mobile phase daily. Ensure proper mixing and degassing. |
Methodology & Experimental Protocols
Recommended Starting HPLC Conditions
This table provides a robust starting point for method development. Parameters should be optimized empirically for the specific isomers and matrix being analyzed.
| Parameter | Recommended Condition | Notes |
| HPLC System | Standard HPLC or UHPLC system with a column oven and UV detector | |
| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak® AD-H, 5 µm, 4.6 x 250 mm) | A well-established choice for broad enantioselectivity. |
| Mobile Phase A | 20 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid | Buffered mobile phase helps ensure reproducible retention. |
| Mobile Phase B | Acetonitrile | Provides good peak shape and is compatible with MS detection. |
| Ion-Pairing Agent | 5 mM Tributylamine (TBA) added to both Mobile Phase A and B | TBA is an effective ion-pairing agent for acidic compounds like CoA derivatives. |
| Gradient | 5% to 40% B over 30 minutes (Shallow Gradient) | A slow gradient is crucial for resolving closely eluting isomers. |
| Flow Rate | 0.8 mL/min | Adjust as needed based on column dimensions and desired backpressure. |
| Column Temperature | 25°C | A controlled temperature is critical for reproducible chiral separations. |
| Detection | UV at 260 nm | The adenine moiety of Coenzyme A has a strong absorbance at this wavelength. |
| Injection Volume | 5-10 µL | Keep volume low to prevent band broadening. |
Protocol 1: Initial Method Development Workflow
This protocol outlines a systematic approach to developing a separation method from the starting conditions provided above.
-
System Preparation: Equilibrate the entire HPLC system, including the specified chiral column, with the initial mobile phase (95% A, 5% B) for at least 30-60 minutes or until a stable baseline is achieved.
-
Scouting Gradient: Perform an initial injection using a broad "scouting" gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time of the Citryl-CoA isomers.
-
Gradient Optimization: Based on the scouting run, design a shallower gradient focused around the elution region of the isomers. For example, if the isomers elute around 30% B, a new gradient of 20% to 40% B over 30 minutes would be a good next step.
-
Temperature Screening: Once a suitable gradient is established, analyze the sample at different temperatures (e.g., 15°C, 25°C, 35°C) to assess the impact on resolution.
-
Flow Rate Adjustment: Minor adjustments to the flow rate (e.g., ± 0.2 mL/min) can sometimes provide a final improvement in resolution.
Protocol 2: Optimization of Ion-Pairing Agent Concentration
The concentration of the ion-pairing (IP) agent affects both retention and selectivity.
-
Establish Baseline: Using the optimized method from Protocol 1, confirm the current retention and resolution.
-
Prepare Mobile Phases: Prepare fresh mobile phases containing varying concentrations of the IP agent (e.g., 2 mM, 5 mM, and 10 mM Tributylamine).
-
Systematic Analysis: For each concentration, thoroughly flush and re-equilibrate the system before injecting the sample.
-
Data Analysis: Compare the chromatograms. Note the effect of IP agent concentration on retention time, peak shape, and the resolution between the this compound peak and its isomers. Select the concentration that provides the best balance of retention and resolution.
Visual Guides
Method Development Workflow
The following diagram illustrates a logical workflow for developing and optimizing the HPLC separation method for this compound isomers.
Caption: A workflow for systematic HPLC method development.
Troubleshooting Decision Tree
This diagram provides a decision-making path for diagnosing common chromatographic problems like poor resolution and peak tailing.
Caption: A decision tree for troubleshooting common HPLC issues.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. HPLC separation of enantiomers using chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 4. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 5. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
troubleshooting low yield in enzymatic synthesis of (3S)-Citryl-CoA
Welcome to the technical support center for the enzymatic synthesis of (3S)-Citryl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize their reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymes used for the synthesis of this compound?
A1: The two main enzymes utilized for the synthesis of this compound are Citrate Synthase (CS) and ATP-Citrate Lyase (ACLY). Citrate synthase catalyzes the condensation of acetyl-CoA and oxaloacetate to form this compound as an intermediate, which is then typically hydrolyzed to citrate and Coenzyme A (CoA).[1][2][3] ATP-citrate lyase catalyzes the formation of acetyl-CoA and oxaloacetate from citrate and CoA in an ATP-dependent manner, but the reverse reaction to form citryl-CoA can also be relevant in certain contexts.[4][5]
Q2: What is the fundamental reaction mechanism for Citrate Synthase?
A2: The reaction proceeds via an aldol-like condensation. First, an active site residue, typically an aspartate, acts as a base to deprotonate the methyl group of acetyl-CoA, forming an enolate intermediate. This enolate then performs a nucleophilic attack on the carbonyl carbon of oxaloacetate. The resulting intermediate is this compound. In the physiological direction of the citric acid cycle, this intermediate is rapidly hydrolyzed to citrate and CoA.
Q3: Are there known inhibitors of Citrate Synthase that could affect my synthesis?
A3: Yes, Citrate Synthase activity can be allosterically inhibited by NADH, a key product of the TCA cycle. High concentrations of NADH signal sufficient energy levels in the cell, leading to a decrease in the enzyme's affinity for its substrates. Additionally, succinyl-CoA, another TCA cycle intermediate, can act as a competitive inhibitor with respect to acetyl-CoA due to its structural similarity.
Q4: What is meant by the "hysteretic behavior" of Citrate Synthase and how might it impact my reaction?
A4: Hysteretic behavior in Citrate Synthase refers to the enzyme existing in two interconvertible forms: a "hydrolase" form and a "ligase" form. The cleavage of citryl-CoA to acetyl-CoA and oxaloacetate occurs on the ligase form. This can lead to complex kinetic behavior, including an initial burst of activity followed by a slower steady-state rate. This biphasic kinetic profile can complicate the determination of reaction endpoints and yield calculations if not properly accounted for.
Troubleshooting Guide for Low Yield
Low yield of this compound can arise from a variety of factors related to enzyme activity, substrate integrity, reaction conditions, and product stability. The following guide addresses specific issues in a question-and-answer format.
Issue 1: Very little or no product formation.
-
Question: I am not observing any significant formation of this compound. What are the most likely causes?
-
Answer: This issue often points to a fundamental problem with one of the core reaction components.
-
Inactive Enzyme: Ensure your Citrate Synthase or ACLY is active. Improper storage (temperature fluctuations) or handling (repeated freeze-thaw cycles) can lead to denaturation and loss of activity.
-
Substrate Degradation: Oxaloacetate is notoriously unstable and can decarboxylate to pyruvate, especially at neutral or acidic pH and elevated temperatures. It is crucial to use fresh, high-quality oxaloacetate. Acetyl-CoA can also hydrolyze over time.
-
Incorrect Buffer Conditions: The pH of the reaction buffer is critical. The optimal pH for Citrate Synthase is typically in the range of 7.8-8.5. Significant deviations can drastically reduce enzyme activity.
-
Missing Cofactors: For ACLY, ensure the presence of ATP and Mg²⁺ ions, which are essential for its activity.
-
Issue 2: The reaction starts but stops prematurely or gives a low yield.
-
Question: My reaction produces some this compound, but the yield is much lower than expected and the reaction seems to stop before all substrates are consumed. Why might this be happening?
-
Answer: This scenario suggests that the reaction is being hindered or reaching an unfavorable equilibrium.
-
Product Inhibition/Reversibility: The enzymatic reaction is reversible. An accumulation of this compound can lead to an increased rate of the reverse reaction, especially under steady-state conditions.
-
Enzyme Instability: The enzyme may be losing activity over the course of the reaction. This can be due to suboptimal temperature, pH, or the presence of proteases in impure enzyme preparations.
-
Substrate Limitation: While it may seem that substrates are in excess, the actual concentration of the active form of a substrate like oxaloacetate might be decreasing due to degradation.
-
Formation of a Non-productive Complex: It has been suggested that Citrate Synthase can form a non-productive complex with citryl-CoA, which can contribute to low steady-state rates of product formation.
-
Issue 3: Inconsistent yields between batches.
-
Question: I am getting variable yields every time I run the synthesis. How can I improve consistency?
-
Answer: Inconsistent yields are often due to variability in reagents or experimental setup.
-
Reagent Quality: The quality and age of your substrates, especially oxaloacetate and acetyl-CoA, can vary between lots. Always use fresh reagents when possible.
-
Enzyme Activity: Ensure you are using a consistent amount of active enzyme in each reaction. If using a new batch of enzyme, its activity should be determined and dosages adjusted accordingly.
-
Precise pH Control: Small variations in buffer preparation can lead to pH shifts that affect enzyme activity. Always verify the pH of your reaction buffer at the reaction temperature.
-
Temperature Control: Maintain a constant and optimal temperature throughout the reaction. Fluctuations can impact enzyme stability and reaction kinetics.
-
Quantitative Data Summary
For reproducible results, it is crucial to control reaction parameters. The following table provides a hypothetical comparison of expected versus observed low yields under different potential problem scenarios.
| Parameter | Optimal Condition | Potential Problem Condition | Expected Yield | Observed Low Yield | Potential Cause |
| pH | 8.0 | 6.5 | >90% | <20% | Suboptimal enzyme activity, oxaloacetate degradation. |
| Temperature | 25°C | 37°C | >90% | <30% | Enzyme instability, increased oxaloacetate degradation. |
| Oxaloacetate | Freshly prepared | 24h old solution at RT | >90% | <40% | Substrate degradation (decarboxylation). |
| NADH | 0 µM | 200 µM | >90% | <25% | Allosteric inhibition of Citrate Synthase. |
Experimental Protocols
Key Experiment: Enzymatic Synthesis of this compound using Citrate Synthase
This protocol provides a general methodology. Optimal concentrations may vary depending on the specific activity of the enzyme preparation.
Materials:
-
Citrate Synthase (from porcine heart or recombinant)
-
Acetyl-CoA lithium salt
-
Oxaloacetic acid
-
Potassium phosphate buffer (1 M, pH 8.0)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) for quantification of free CoA
-
Sterile, nuclease-free water
Procedure:
-
Buffer Preparation: Prepare a 100 mM potassium phosphate buffer by diluting the 1 M stock solution. Adjust the final pH to 8.0 at the intended reaction temperature.
-
Substrate Preparation:
-
Prepare a 10 mM stock solution of acetyl-CoA in sterile water.
-
Immediately before use, prepare a 10 mM stock solution of oxaloacetic acid and neutralize it to pH ~7.0 with NaOH. Keep on ice.
-
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Potassium phosphate buffer (100 mM, pH 8.0) to a final volume of 1 mL.
-
Acetyl-CoA solution to a final concentration of 0.5 mM.
-
Citrate Synthase to a final concentration of 5-10 units/mL.
-
-
Reaction Initiation: Start the reaction by adding the oxaloacetate solution to a final concentration of 1 mM.
-
Incubation: Incubate the reaction mixture at 25°C.
-
Monitoring the Reaction: The progress of the reaction can be monitored by measuring the decrease in acetyl-CoA or the formation of free CoA upon subsequent hydrolysis of the product. The release of CoA can be quantified using DTNB, which reacts with the free sulfhydryl group of CoA to produce a yellow-colored product measured at 412 nm.
-
Termination and Analysis: The reaction can be stopped by adding a denaturing agent like a strong acid (e.g., perchloric acid). The formation of this compound can be analyzed by HPLC.
Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate the enzymatic reaction and a logical troubleshooting workflow.
Caption: Enzymatic reaction pathway for the synthesis of Citrate from Acetyl-CoA and Oxaloacetate.
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
References
- 1. 26.11 How Do Enzymes Work? Citrate Synthase – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. Citrate Synthase - Mechanism [chem.uwec.edu]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. Reply to: Acetyl-CoA is produced by the Citrate Synthase Homology module of ATP-citrate lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalytic mechanism study of ATP-citrate lyase during citryl-CoA synthesis process - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of thioester bonds in acyl-CoA analysis
Welcome to the Technical Support Center for Acyl-CoA Analysis. This guide provides detailed troubleshooting advice and answers to frequently asked questions to help you prevent the degradation of thioester bonds during your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of thioester bond degradation in acyl-CoA samples?
A1: The thioester bond in acyl-CoA molecules is chemically reactive and susceptible to degradation from several factors. The primary causes are:
-
Hydrolysis: Acyl-CoAs are prone to hydrolysis, especially in aqueous solutions. This instability increases in alkaline and strongly acidic conditions[1]. The rate of hydrolysis can also be influenced by the length of the fatty acyl chain[2].
-
Enzymatic Degradation: Tissues and cells contain acyl-CoA thioesterases (ACOTs), enzymes that specifically hydrolyze the thioester bond to release coenzyme A and a free fatty acid[3][4]. These enzymes are a major concern during sample preparation if not properly inactivated.
-
Oxidation: The thiol group in coenzyme A is susceptible to oxidation, which can lead to the formation of CoA disulfides and other oxidized species, interfering with analysis and quantification[5].
-
High Temperature: Elevated temperatures can accelerate the rate of both chemical hydrolysis and enzymatic degradation.
Q2: How does pH affect the stability of acyl-CoA molecules?
A2: The pH of the solution is a critical factor for acyl-CoA stability. The thioester bond is most stable in slightly acidic conditions.
-
Alkaline pH (pH > 7.0): Basic conditions significantly promote the chemical hydrolysis of the thioester bond. Non-enzymatic protein acetylation, a reaction involving acetyl-CoA, also increases with rising pH.
-
Strongly Acidic pH (pH < 4.0): While more stable than in alkaline conditions, strongly acidic environments can also lead to hydrolysis.
-
Optimal pH Range: For maximal stability in aqueous solutions, a slightly acidic pH of 4.0 to 6.8 is recommended.
Q3: What are the best practices for short-term and long-term storage of acyl-CoA samples?
A3: Proper storage is crucial to prevent degradation.
-
Short-Term Storage (Autosampler): When samples are in an autosampler for LC-MS analysis, they should be kept at low temperatures (e.g., 4°C). However, even at 4°C, some acyl-CoA species can degrade significantly over 24 hours. It is best to analyze samples as quickly as possible after reconstitution. Reconstituting samples in methanol or a methanol/buffer mixture can improve stability compared to purely aqueous solutions.
-
Long-Term Storage: For long-term storage, samples should be stored as dry pellets at -80°C. If storing in solution, use a slightly acidic buffer (pH 4.0-6.0) and store in aliquots at -80°C to avoid repeated freeze-thaw cycles.
Q4: Can antioxidants help prevent degradation?
A4: Yes, antioxidants can be beneficial. The thiol group of the CoA moiety is prone to oxidation. While not extensively detailed in the provided search results for acyl-CoA extraction protocols, the general use of antioxidants like glutathione (GSH) is known to protect against oxidative stress in related metabolic pathways. Adding reducing agents such as dithiothreitol (DTT) or 2-mercaptoethanol can reverse the formation of CoA disulfides that may form during storage.
Troubleshooting Guide
Q5: My acyl-CoA recovery is consistently low. What are the likely causes and solutions?
A5: Low recovery is a common issue often linked to degradation during sample preparation.
-
Potential Cause 1: Enzymatic Activity. Acyl-CoA thioesterases in your sample may be actively degrading your target molecules.
-
Solution: Ensure rapid inactivation of enzymes. Homogenize tissues or cells in an ice-cold, acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) and/or with organic solvents like methanol or acetonitrile to precipitate and denature proteins. Work quickly and keep samples on ice at all times.
-
-
Potential Cause 2: Chemical Hydrolysis. The pH of your extraction or reconstitution solvent may be suboptimal.
-
Solution: Verify the pH of all buffers and solvents. Use slightly acidic conditions (pH 4.0-6.8) throughout the procedure, from extraction to final analysis. Avoid purely aqueous solutions for reconstitution; methanol often provides better stability.
-
-
Potential Cause 3: Inefficient Extraction. The protocol may not be optimized for your sample type or the specific acyl-CoAs of interest.
-
Solution: Use a robust extraction method. A common approach involves homogenization in an acidic buffer, followed by protein precipitation and extraction with organic solvents like isopropanol and acetonitrile. Solid-phase extraction (SPE) can also be used to purify and concentrate the acyl-CoAs, improving recovery.
-
Q6: I'm observing unexpected or broad peaks in my LC-MS chromatogram. Could this be related to degradation?
A6: Yes, chromatographic issues can be a sign of sample degradation or instability.
-
Potential Cause 1: On-Column or In-Vial Degradation. If samples sit in the autosampler for extended periods, degradation can occur, leading to the appearance of breakdown products (free CoA, free fatty acids) and a decrease in the peak intensity of the target analyte.
-
Solution: Minimize the time between sample reconstitution and injection. Analyze samples in batches and ensure the autosampler is maintained at a low temperature (4°C). Check the stability of your acyl-CoAs in the chosen reconstitution solvent over time.
-
-
Potential Cause 2: Formation of Adducts or Oxidized Species. The thiol group can form adducts or oxidize to disulfides, which may appear as separate peaks.
-
Solution: Consider adding a small amount of a reducing agent like DTT to your standards and samples to maintain the reduced state of the CoA thiol group.
-
-
Potential Cause 3: Poor Peak Shape Due to Solvent Effects. The choice of reconstitution solvent can affect peak shape.
-
Solution: Methanol is often a good choice for reconstituting dry samples as it provides good stability. For medium to long-chain acyl-CoAs, dissolving the extract in a buffer containing some acetonitrile (e.g., 20%) may be necessary.
-
Quantitative Data Summary
The stability of acyl-CoAs is highly dependent on the experimental conditions. The table below summarizes key quantitative parameters for maintaining sample integrity.
| Parameter | Recommended Condition | Rationale & Notes | Source(s) |
| pH for Extraction | 4.9 | Inhibits thioesterase activity and minimizes chemical hydrolysis. | |
| pH for Storage/Analysis | 4.0 - 6.8 | Thioester bond is most stable in this slightly acidic range. | |
| Extraction Temperature | 4°C (On Ice) | Minimizes enzymatic degradation and slows chemical hydrolysis. | |
| Storage Temperature | -80°C | Essential for long-term stability, especially for dry pellets. | |
| Reconstitution Solvent | Methanol or 50% Methanol / 50% Ammonium Acetate (pH 7) | Methanol showed the best stability for acyl-CoAs over 24 hours. |
Experimental Protocols
Protocol 1: Acyl-CoA Extraction from Cultured Cells
This protocol is adapted from methods designed to rapidly inactivate enzymes and efficiently extract acyl-CoAs.
-
Cell Washing: Aspirate culture media. Quickly wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Metabolic Quenching: Add 2 mL of ice-cold methanol to the plate and place it at -80°C for 15 minutes to halt all enzymatic activity.
-
Cell Lysis & Collection: Scrape the cell lysate from the plate. Centrifuge at 15,000 x g for 5 minutes at 4°C.
-
Extraction: Transfer the supernatant to a new glass tube. Add 1 mL of acetonitrile to the supernatant to further precipitate proteins and facilitate evaporation.
-
Drying: Evaporate the solvent in a vacuum concentrator.
-
Reconstitution: Reconstitute the dry pellet in an appropriate volume of methanol (recommended for stability) or a suitable buffer for LC-MS analysis. Vortex and centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any remaining debris.
-
Analysis: Transfer the supernatant to an LC vial for immediate analysis.
Protocol 2: Acyl-CoA Extraction from Tissue
This protocol is based on a method optimized for high recovery from tissue samples.
-
Homogenization: Weigh the frozen, powdered tissue sample (~100 mg). Homogenize in a glass homogenizer with 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).
-
Solvent Addition: Add 2.0 mL of 2-propanol and homogenize again.
-
Phase Separation: Add 4.0 mL of acetonitrile and 0.25 mL of saturated (NH4)2SO4. Vortex vigorously for 5 minutes.
-
Centrifugation: Centrifuge the mixture at ~2,000 x g for 5 minutes.
-
Collection: The upper phase contains the acyl-CoAs. Carefully transfer this phase to a new tube.
-
Purification (Optional but Recommended): The extract can be further purified and concentrated using solid-phase extraction (SPE) for cleaner samples and higher sensitivity.
-
Drying & Reconstitution: Evaporate the solvent and reconstitute as described in Protocol 1.
Visual Guides
Workflow for Preventing Acyl-CoA Degradation
The following diagram outlines a complete experimental workflow, highlighting critical control points where acyl-CoA degradation can be minimized.
Troubleshooting Degradation Issues
This decision tree helps diagnose and solve common problems related to acyl-CoA degradation during analysis.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. The Length of the Bound Fatty Acid Influences the Dynamics of the Acyl Carrier Protein and the Stability of the Thioester Bond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thioesterase enzyme families: Functions, structures, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neolab.de [neolab.de]
addressing peak tailing in chromatography of (3S)-Citryl-CoA
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding peak tailing in the chromatography of (3S)-Citryl-CoA. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it challenging to analyze chromatographically?
A: this compound is a key intermediate in the citric acid cycle, formed from the condensation of acetyl-CoA and oxaloacetate.[1][2] It is a polar and acidic molecule, containing multiple phosphate and carboxyl groups.[1] These characteristics make it prone to strong interactions with stationary phases in reversed-phase chromatography, often leading to poor peak shapes, particularly peak tailing.
Q2: What is peak tailing and how does it affect my results?
A: Peak tailing is a distortion where the trailing edge of a chromatographic peak is broader than the leading edge.[3] In an ideal separation, peaks should be symmetrical (Gaussian).[3] Peak tailing can negatively impact your analysis by reducing resolution between closely eluting compounds and causing inaccurate quantification, which compromises the reliability of your results.
Q3: What are the primary causes of peak tailing for this compound?
A: The most common causes of peak tailing for a polar and acidic compound like this compound include:
-
Secondary Interactions: Interaction of the negatively charged phosphate and carboxyl groups with residual positively charged silanol groups on the silica-based stationary phase.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa values of this compound, the molecule can exist in multiple ionization states, leading to peak broadening and tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase.
-
Column Contamination or Degradation: Accumulation of contaminants on the column or degradation of the stationary phase can create active sites that cause tailing.
-
Extra-Column Effects: Excessive tubing length or dead volume in the HPLC system can contribute to peak broadening.
Q4: What is an acceptable level of peak tailing?
A: Peak tailing is often quantified by the Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical peak has a value of 1.0. For practical purposes, an Asymmetry Factor below 1.5 is generally considered acceptable. If the value exceeds 2.0, it indicates a significant problem that needs to be addressed.
Troubleshooting Guide: Addressing Peak Tailing for this compound
This guide provides a systematic approach to diagnosing and resolving peak tailing issues.
Logical Workflow for Troubleshooting Peak Tailing
Caption: A step-by-step workflow for troubleshooting peak tailing of this compound.
Troubleshooting Steps in Detail
| Issue | Potential Cause | Recommended Solution & Quantitative Guidance |
| Peak Tailing of this compound only | Secondary Silanol Interactions | Lower the mobile phase pH to 2.5-3.5 to suppress the ionization of residual silanol groups. This compound has multiple pKa values, with some being acidic; ensuring the mobile phase pH is well below these acidic pKa values will help maintain the analyte in a single ionic state. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa of the analyte. For this compound, with its multiple acidic functional groups, a lower pH is generally recommended. | |
| Insufficient Buffer Capacity | Increase the buffer concentration to a range of 10-50 mM to ensure stable pH throughout the separation. | |
| All Peaks are Tailing | Column Overload | Reduce the sample concentration or injection volume. Try a 10-fold dilution of your sample to see if the peak shape improves. |
| Column Contamination/Void | A void at the column inlet or contamination can cause peak distortion for all analytes. Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced. | |
| Extra-column Volume | Check for and minimize dead volume in your system. Use shorter, narrower internal diameter tubing (e.g., 0.12 mm) between the injector, column, and detector. | |
| Sudden Onset of Peak Tailing | Mobile Phase Preparation Error | Prepare a fresh batch of mobile phase, carefully checking the pH and composition. |
| Sample Matrix Effects | If the sample is in a complex matrix, interferences may be the cause. Improve sample clean-up procedures, for example, by using solid-phase extraction (SPE). |
Experimental Protocols
Recommended HPLC Method for this compound Analysis
This protocol is a synthesis of methods reported for the analysis of CoA compounds and is a good starting point for method development for this compound.
-
Column: Use a high-quality, end-capped C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: 20-50 mM potassium phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Methanol or Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-20 min: 5-50% B (linear gradient)
-
20-25 min: 50% B (isocratic)
-
25-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 260 nm.
-
Injection Volume: 5-20 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (95% A, 5% B) to ensure good peak shape.
Sample Preparation Protocol
For samples from biological matrices, proper cleanup is crucial to prevent column contamination and matrix effects.
-
Extraction: Extract this compound from the sample using a suitable method, such as perchloric acid precipitation followed by neutralization.
-
Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to clean up the sample.
-
Condition the cartridge with methanol, followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a weak aqueous solution to remove polar impurities.
-
Elute the this compound with a suitable concentration of organic solvent.
-
-
Filtration: Filter the final sample extract through a 0.22 µm syringe filter before injection.
Data Presentation
Table 1: Mobile Phase Considerations for Analysis of Acidic Compounds
| Mobile Phase Parameter | Recommendation | Rationale | Reference |
| pH | 2.5 - 3.5 | Suppresses ionization of silanol groups and ensures the acidic analyte is in a single, protonated form. | |
| Buffer | Phosphate or Formate | Provides good buffering capacity in the acidic pH range. | |
| Buffer Concentration | 10 - 50 mM | Maintains stable pH and can help mask residual silanol interactions. | |
| Organic Modifier | Acetonitrile or Methanol | Common reversed-phase solvents. Acetonitrile often provides better peak shape for acidic compounds. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: A typical sample preparation workflow for the analysis of this compound from biological matrices.
References
Technical Support Center: Enhancing Sensitivity for Low-Abundance (3S)-Citryl-CoA Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the detection sensitivity of low-abundance (3S)-Citryl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in detecting low-abundance this compound?
A1: The detection of this compound is often challenging due to several factors. Acyl-CoA thioesters are typically present at very low intracellular concentrations.[1][2] The inherent instability of the thioester bond requires careful sample handling to prevent degradation.[3][4] Furthermore, when analyzing biological samples, the presence of a complex matrix can lead to ion suppression and interference, further complicating sensitive detection.[5]
Q2: What is the most effective analytical technique for quantifying low levels of this compound?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and selective quantification of acyl-CoAs like this compound. This technique offers high sensitivity, with limits of detection often in the nanomolar to sub-nanomolar range, and the ability to distinguish the target analyte from a complex biological matrix.
Q3: How can sample preparation be optimized to improve detection sensitivity?
A3: Effective sample preparation is critical. Increasing the starting biomass can help concentrate the analyte to a detectable level. For extraction and deproteinization, using 5-sulfosalicylic acid (SSA) has been shown to offer better recovery of short-chain acyl-CoAs compared to methods like trichloroacetic acid (TCA) precipitation followed by solid-phase extraction (SPE), which can lead to the loss of polar analytes. It is also crucial to use sample vials made of glass instead of plastic to minimize signal loss and improve sample stability.
Q4: Are there viable alternatives to LC-MS/MS for this compound detection?
A4: While LC-MS/MS is the most sensitive method, enzymatic assays can also be used for quantification. These assays typically involve coupled enzyme reactions where the production of a reporter molecule (like NADH) is measured spectrophotometrically or fluorometrically. However, these methods generally have lower sensitivity compared to LC-MS/MS and may be susceptible to interference from other metabolites in the sample extract.
Troubleshooting Guide: LC-MS/MS Analysis
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| No or Low Signal | Insufficient amount of starting biological material. | Increase the cell pellet size or tissue amount used for extraction. |
| Analyte degradation during sample preparation or storage. | Ensure rapid quenching of metabolism, keep samples on ice, and use stabilizing additives in the reconstitution solvent. Use fresh samples whenever possible. | |
| Suboptimal ionization or fragmentation in the mass spectrometer. | Infuse a standard of a similar acyl-CoA to optimize ion source parameters (e.g., spray voltage, gas flows, temperature) and MS/MS settings (collision energy, declustering potential). | |
| Incorrect Multiple Reaction Monitoring (MRM) transitions selected. | Verify the precursor and product ions for this compound. Use a standard to confirm the most intense and specific transitions. | |
| High Background Noise | Contaminated solvents, reagents, or LC system components. | Use high-purity, LC-MS grade solvents and reagents. Regularly flush the LC system and clean the ion source. |
| Matrix effects, particularly ion suppression from co-eluting compounds. | Improve sample cleanup procedures (e.g., SPE). Modify the chromatographic gradient to better separate the analyte from interferences. Use a divert valve to direct high-salt or high-matrix portions of the run to waste. | |
| Poor Peak Shape | Column overload due to high sample concentration. | Dilute the sample or reduce the injection volume. |
| Incompatible sample solvent with the mobile phase. | Reconstitute the final sample extract in a solvent that is as weak as, or weaker than, the initial mobile phase. | |
| Column degradation or contamination. | Flush the column with a strong solvent. If performance does not improve, replace the analytical column. | |
| Retention Time Shift | Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure accurate composition. |
| Leak in the LC system. | Check all fittings and connections for any signs of leaks. | |
| Column aging or temperature fluctuations. | Use a column oven to maintain a stable temperature. Monitor column performance over time and replace as needed. |
Experimental Protocols
Protocol 1: Sample Preparation using 5-Sulfosalicylic Acid (SSA)
This protocol is adapted from methods optimized for short-chain acyl-CoAs and is designed to maximize recovery and stability.
-
Quenching & Extraction:
-
For cell cultures, rapidly aspirate the medium and add ice-cold extraction solution (e.g., 2.5% w/v SSA in 50% methanol) to the cell pellet to quench metabolic activity and lyse the cells.
-
For tissues, flash-freeze the tissue in liquid nitrogen, grind to a fine powder, and add the ice-cold extraction solution.
-
-
Deproteinization:
-
Vortex the sample vigorously for 1 minute.
-
Incubate on ice for 10 minutes to allow for complete protein precipitation.
-
-
Clarification:
-
Centrifuge the samples at maximum speed (e.g., >14,000 x g) at 4°C for 10 minutes.
-
-
Sample Collection:
-
Carefully transfer the supernatant to a clean glass autosampler vial for LC-MS/MS analysis. Avoid disturbing the protein pellet.
-
Store at -80°C until analysis.
-
Protocol 2: LC-MS/MS Quantification Method
This protocol provides a general framework for the sensitive detection of this compound. Optimization will be required for specific instrumentation.
Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 2.6 µm particle size) is suitable for separating polar acyl-CoAs.
-
Mobile Phase A: Water with 10 mM ammonium acetate or a similar ion-pairing agent.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Gradient:
-
0-2 min: 2% B
-
2-10 min: Ramp to 50% B
-
10-12 min: Ramp to 98% B
-
12-15 min: Hold at 98% B
-
15.1-20 min: Return to 2% B (re-equilibration)
-
-
Injection Volume: 5 - 10 µL.
Tandem Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+), as acyl-CoAs ionize efficiently in this mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Key Parameters:
-
Ion Spray Voltage: ~4.5 - 5.5 kV
-
Source Temperature: 400 - 500 °C
-
Curtain and Nebulizer Gases: Optimize based on instrument manufacturer recommendations.
-
-
MRM Transitions: this compound (MW ≈ 933.6 g/mol ). The precursor ion will be [M+H]+. The characteristic product ion results from the fragmentation of the phosphopantetheine moiety. A common fragment for CoAs is m/z 428.0365 (adenosine 3',5'-diphosphate). Specific transitions should be optimized by direct infusion of a related standard.
Data Summary
Table 1: Typical LC-MS/MS Parameters for Acyl-CoA Analysis
| Parameter | Typical Setting | Purpose |
| LC Column | Reversed-Phase C18 | Separation based on hydrophobicity. |
| Ionization Mode | ESI Positive | Efficiently generates protonated precursor ions [M+H]+. |
| MS Analysis Mode | MRM | Provides high sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. |
| Precursor Ion | [M+H]+ of this compound | Selects the target analyte in the first quadrupole. |
| Product Ion | m/z ~428.0365 | A characteristic fragment of the CoA moiety used for confirmation and quantification. |
| Collision Energy | Analyte-dependent | Optimized to achieve the most intense and stable product ion signal. |
Visualizations
Experimental and Logical Workflows
Caption: Workflow for low-abundance this compound detection.
Caption: Formation and cleavage of this compound.
Caption: Troubleshooting logic for low signal intensity.
References
- 1. A common approach for absolute quantification of short chain CoA thioesters in prokaryotic and eukaryotic microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromacademy.com [chromacademy.com]
interference from other metabolites in (3S)-Citryl-CoA quantification
Welcome to the technical support center for the quantification of (3S)-Citryl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the accurate measurement of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for quantifying this compound?
A1: The primary methods for the quantification of this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and enzymatic assays. LC-MS/MS offers high sensitivity and selectivity, allowing for the direct measurement of the molecule. Enzymatic assays are indirect methods that rely on the activity of enzymes that specifically utilize this compound as a substrate, such as citrate synthase or ATP-citrate lyase.
Q2: What are the potential sources of interference in this compound quantification?
A2: Interference can arise from several sources depending on the chosen analytical method:
-
LC-MS/MS:
-
Isobaric Metabolites: Compounds with the same nominal mass as this compound can cause interference if they are not chromatographically separated.
-
Isomeric Metabolites: Stereoisomers or structural isomers of citryl-CoA, if present, may not be distinguishable by mass spectrometry alone and require effective chromatographic separation.
-
Matrix Effects: Components of the biological sample can suppress or enhance the ionization of this compound, leading to inaccurate quantification.
-
-
Enzymatic Assays:
-
Substrate Promiscuity: The enzymes used in the assay may exhibit activity with other structurally similar metabolites, leading to an overestimation of this compound levels. For example, citrate synthase can also hydrolyze (2S)-malyl-CoA.[1]
-
Endogenous Enzyme Activity: The presence of endogenous enzymes in the sample that can produce or consume this compound can interfere with the assay.
-
Q3: How can I minimize the degradation of this compound during sample preparation?
A3: this compound, like other acyl-CoAs, is susceptible to hydrolysis, particularly under alkaline conditions.[2] To minimize degradation:
-
Maintain samples at low temperatures (on ice or at 4°C) throughout the extraction process.
-
Use acidic extraction conditions to improve stability.
-
Process samples quickly and avoid prolonged storage of extracts before analysis.
-
Consider the use of stabilizing agents if necessary.
Troubleshooting Guides
LC-MS/MS Quantification
Issue 1: Poor Peak Shape or Low Signal Intensity
-
Possible Cause: Suboptimal chromatographic conditions, degradation of the analyte, or matrix effects.
-
Troubleshooting Steps:
-
Optimize Chromatography:
-
Ensure the pH of the mobile phase is appropriate for the stability and retention of this compound.
-
Evaluate different column chemistries (e.g., C18, HILIC) to improve peak shape.
-
-
Sample Preparation:
-
Review the sample extraction protocol to minimize degradation. Ensure rapid quenching of metabolism and efficient protein precipitation.
-
Incorporate a solid-phase extraction (SPE) step to clean up the sample and reduce matrix effects.
-
-
Mass Spectrometer Tuning:
-
Optimize the MS parameters, including spray voltage, gas flows, and collision energy, for this compound using a pure standard.
-
-
Issue 2: Suspected Interference from Other Metabolites
-
Possible Cause: Co-elution of isobaric or isomeric compounds.
-
Troubleshooting Steps:
-
High-Resolution Mass Spectrometry (HRMS): If available, use HRMS to differentiate between this compound and isobaric interferences based on their exact mass.
-
Chromatographic Separation:
-
Modify the gradient elution profile to improve the separation of this compound from interfering compounds.
-
Experiment with different analytical columns that offer alternative selectivities.
-
-
Multiple Reaction Monitoring (MRM):
-
Select multiple, specific MRM transitions for this compound to increase the confidence of identification and quantification.
-
-
Potential Interfering Metabolites in LC-MS/MS
| Potential Interferent | Basis of Interference | Mitigation Strategy |
| Isocitryl-CoA | Isomer (same mass) | High-efficiency chromatographic separation. |
| Other Acyl-CoAs with similar mass | Isobaric Interference | High-resolution mass spectrometry and optimized chromatography. |
| Citrate | In-source fragmentation | Optimize MS source conditions to minimize fragmentation. |
Experimental Protocols
Protocol 1: Quantification of this compound by LC-MS/MS
-
Sample Preparation (Cell Culture):
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding 1 mL of ice-cold extraction solvent (e.g., 80:20 methanol:water) to each well.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex vigorously and centrifuge at high speed to pellet the protein.
-
Collect the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 2% to 98% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions: Based on the common fragmentation pattern of acyl-CoAs, monitor the transition from the precursor ion of this compound to a specific product ion.[3]
-
Precursor Ion (Q1): m/z 942.1
-
Product Ion (Q3): m/z 435.1 (corresponding to the acyl moiety after neutral loss of the CoA backbone)
-
-
-
Protocol 2: Enzymatic Assay for this compound
This protocol is based on the reverse reaction of citrate synthase, measuring the cleavage of this compound.
-
Reaction Mixture:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Add a known amount of purified citrate synthase.
-
-
Assay Procedure:
-
Add the sample extract containing this compound to the reaction mixture.
-
Incubate at a controlled temperature (e.g., 30°C).
-
The cleavage of this compound produces acetyl-CoA and oxaloacetate.
-
Couple the production of oxaloacetate to the oxidation of NADH by malate dehydrogenase, which can be monitored spectrophotometrically at 340 nm.
-
-
Quantification:
-
The rate of NADH disappearance is proportional to the concentration of this compound in the sample.
-
Generate a standard curve using known concentrations of this compound.
-
Visualizations
Caption: LC-MS/MS workflow for this compound quantification.
Caption: Troubleshooting logic for this compound quantification.
References
- 1. Hysteretic behaviour of citrate synthase. Alternating sites during the catalytic cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Quench Extraction of (3S)-Citryl-CoA from Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the quench extraction of (3S)-Citryl-CoA from cell culture for subsequent analysis, typically by liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the extraction of this compound?
A1: The most critical step is the rapid and effective quenching of cellular metabolism. This compound is an intermediate in the citric acid cycle, and its cellular levels can change rapidly. Inefficient quenching can lead to the enzymatic degradation or alteration of the target analyte, resulting in inaccurate quantification.
Q2: Which quenching method is recommended for this compound extraction?
A2: Quenching with a cold solvent is a widely accepted and effective method. A common approach involves the use of ice-cold extraction solutions such as 10% (w/v) trichloroacetic acid (TCA) or 2.5% (w/v) sulfosalicylic acid (SSA). Another effective method is rapid freezing of the cell pellet in liquid nitrogen. The choice of quenching solvent can impact metabolite stability and downstream analysis.
Q3: What are the advantages and disadvantages of different extraction solvents?
A3: The choice of extraction solvent is crucial for efficient recovery. Acidic solvents like TCA and SSA are effective for cell lysis and protein precipitation. However, TCA may need to be removed via solid-phase extraction (SPE) prior to LC-MS analysis, which can lead to the loss of some polar metabolites.[1] SSA is a suitable alternative that often does not require removal before LC-MS analysis.[1] Organic solvents like methanol or acetonitrile are also used, but their efficiency can vary for highly polar molecules like this compound.
Q4: How can I minimize the degradation of this compound during sample preparation?
A4: To minimize degradation, it is crucial to work quickly and keep samples on ice or at 4°C throughout the extraction process. The use of an acidic extraction solvent helps to inactivate enzymes that could degrade this compound. Prompt analysis after extraction is also recommended.
Q5: What are some common issues encountered during the LC-MS analysis of this compound?
A5: Common issues include poor peak shape, low signal intensity, and high background noise. These can be caused by a variety of factors, including suboptimal chromatographic conditions, matrix effects from the cell extract, or instability of the analyte. A thorough troubleshooting guide is provided in the next section.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no this compound detected | Inefficient cell lysis and extraction. | Ensure the chosen extraction solvent and protocol are appropriate for acyl-CoAs. Consider using a stronger lysis buffer or incorporating physical disruption methods like sonication. |
| Degradation of this compound during sample preparation. | Work quickly and keep samples on ice. Use a quenching method that rapidly inactivates cellular enzymes. Analyze samples as soon as possible after extraction. | |
| Suboptimal LC-MS/MS parameters. | Optimize the mass spectrometer settings for this compound, including precursor and product ion selection, collision energy, and source parameters. | |
| Poor peak shape (tailing, fronting, or splitting) | Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate mobile phase composition. | Adjust the mobile phase pH or organic solvent composition to improve peak shape. | |
| Injection of sample in a solvent stronger than the mobile phase. | Ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions. | |
| High background noise in chromatogram | Contamination from the sample matrix or solvents. | Use high-purity solvents and reagents. Incorporate a solid-phase extraction (SPE) step to clean up the sample. |
| Leak in the LC system. | Check all fittings and connections for leaks. | |
| Inconsistent retention times | Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure it is properly degassed. | |
| Column equilibration issues. | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. | |
| Low recovery of this compound | Inefficient extraction from the cell pellet. | Optimize the extraction solvent and consider multiple extraction steps. |
| Loss of analyte during solvent evaporation or SPE. | Optimize the evaporation conditions (e.g., temperature) and SPE protocol to minimize loss. |
Data Presentation
Table 1: Comparison of Analyte Recovery with Different Extraction Solvents
Note: Data for this compound is not specifically available in the cited literature. The following table presents recovery data for other short-chain acyl-CoAs, which can serve as an estimate. Researchers should validate the optimal extraction method for this compound in their specific experimental setup.
| Analyte | Recovery with 10% TCA followed by SPE (%) | Recovery with 2.5% SSA (%) |
| Free CoA | 1 | 74 |
| Acetyl-CoA | 36 | 59 |
| Malonyl-CoA | 26 | 74 |
| Propionyl-CoA | 62 | 80 |
| Isovaleryl-CoA | 58 | 59 |
Data adapted from a study comparing extraction methods for short-chain acyl-CoAs.[1]
Experimental Protocols
Protocol 1: Quench Extraction of this compound using Trichloroacetic Acid (TCA)
This protocol is adapted from methods for the extraction of short-chain acyl-CoAs.
Materials:
-
Cell culture plates
-
Ice-cold phosphate-buffered saline (PBS)
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge (4°C)
-
Sonicator (optional)
-
Solid-Phase Extraction (SPE) columns (if required)
-
LC-MS grade water and solvents
Procedure:
-
Place the cell culture plate on ice.
-
Aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS, aspirating the PBS completely after each wash.
-
Add 1 mL of ice-cold 10% (w/v) TCA to each well.
-
Scrape the cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
(Optional) Sonicate the lysate on ice to ensure complete cell disruption.
-
Centrifuge the lysate at 17,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube.
-
If TCA interferes with downstream analysis, perform solid-phase extraction (SPE) to remove it. Follow the manufacturer's instructions for the chosen SPE column.
-
Dry the purified extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a solvent suitable for LC-MS analysis (e.g., 5% sulfosalicylic acid in water).
-
Proceed with LC-MS/MS analysis.
Visualizations
Caption: Workflow for Quench Extraction of this compound.
Caption: Simplified Metabolic Pathway of this compound Synthesis.
References
Validation & Comparative
A Researcher's Guide to Confirming the Stereochemistry of Enzymatically Synthesized Citryl-CoA
For researchers, scientists, and drug development professionals, the precise stereochemical confirmation of enzyme-synthesized products is paramount for understanding reaction mechanisms and ensuring the desired biological activity. This guide provides a comparative analysis of methods to confirm the stereochemistry of citryl-CoA, focusing on the product of the highly stereospecific enzyme, citrate synthase.
Citrate synthase (EC 2.3.3.1), the first and rate-limiting enzyme of the citric acid cycle, catalyzes the condensation of acetyl-coenzyme A (acetyl-CoA) and oxaloacetate to form citrate. This reaction proceeds through a tightly bound intermediate, citryl-CoA. The enzymatic reaction is known to be highly stereospecific, producing exclusively the (3S)-citryl-CoA diastereomer. This guide outlines the enzymatic synthesis of this compound, a non-enzymatic method to produce a racemic mixture of citryl-CoA for comparison, and detailed experimental protocols for stereochemical analysis using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Methods of Synthesis: Enzymatic vs. Non-Enzymatic
A direct comparison between the stereospecific enzymatic product and a racemic mixture is essential for confirming the stereochemistry.
Enzymatic Synthesis of this compound
The synthesis of this compound is achieved using citrate synthase, which stereospecifically catalyzes the addition of the acetyl group from acetyl-CoA to the si-face of the carbonyl group of oxaloacetate.[1][2]
Non-Enzymatic Synthesis of Racemic (3R,S)-Citryl-CoA
A non-enzymatic synthesis will typically yield a racemic mixture of (3R)- and this compound. This can be achieved through the reaction of Coenzyme A with citric anhydride. The anhydride can be formed from citric acid using a dehydrating agent like acetic anhydride.
Stereochemical Confirmation: Experimental Protocols and Data Comparison
The primary methods for confirming the stereochemistry of citryl-CoA involve NMR spectroscopy and chiral HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the stereochemistry of chiral molecules. For diastereomers, such as (3R)- and this compound, differences in the spatial arrangement of atoms will lead to distinct chemical shifts and coupling constants for certain nuclei, particularly those near the stereocenter.
Expected Spectral Differences:
-
¹H NMR: Protons adjacent to the chiral center (C3) are diastereotopic and are expected to show different chemical shifts and coupling patterns. In a racemic mixture, one would expect to see two sets of signals for these protons, corresponding to the R and S enantiomers. In the pure this compound, only one set of signals will be present.
-
¹³C NMR: The carbon atoms of the chiral center and in its vicinity will also exhibit different chemical shifts for the two diastereomers. A racemic mixture would show a doubling of these signals compared to the single set of signals for the pure (3S) isomer.
-
2D NMR (NOESY/ROESY): Through-space correlations observed in Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can provide definitive proof of the relative stereochemistry by revealing the proximity of different protons in the three-dimensional structure of each diastereomer.
Table 1: Predicted Comparative NMR Data for Citryl-CoA Diastereomers
| Parameter | Enzymatically Synthesized this compound | Non-Enzymatically Synthesized (3R,S)-Citryl-CoA |
| ¹H NMR | Single set of resonances for protons near the C3 chiral center. | Two sets of resonances for protons near the C3 chiral center. |
| ¹³C NMR | Single set of resonances for carbons near the C3 chiral center. | Two sets of resonances for carbons near the C3 chiral center. |
| 2D NOESY | Specific cross-peaks indicating the spatial arrangement of the (3S) isomer. | Two sets of cross-peaks corresponding to both (3R) and (3S) isomers. |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a direct method for separating enantiomers and diastereomers. By using a chiral stationary phase (CSP), the two diastereomers of citryl-CoA will interact differently with the column, leading to different retention times.
Expected Chromatographic Separation:
A racemic mixture of (3R,S)-citryl-CoA, when analyzed by chiral HPLC, is expected to show two distinct peaks corresponding to the two diastereomers. In contrast, the enzymatically synthesized this compound should ideally show only a single peak corresponding to the retention time of one of the diastereomers from the racemic mixture.
Table 2: Predicted Comparative Chiral HPLC Data for Citryl-CoA Diastereomers
| Parameter | Enzymatically Synthesized this compound | Non-Enzymatically Synthesized (3R,S)-Citryl-CoA |
| Chromatogram | A single peak with a specific retention time (t_R1_). | Two peaks with different retention times (t_R1_ and t_R2_). |
| Diastereomeric Excess | >99% de | ~0% de |
Experimental Protocols
Enzymatic Synthesis of this compound
-
Reaction Mixture Preparation: In a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0), combine oxaloacetate and acetyl-CoA.
-
Enzyme Addition: Initiate the reaction by adding a purified preparation of citrate synthase.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).
-
Reaction Monitoring: The progress of the reaction can be monitored by measuring the decrease in absorbance at 232 nm, which corresponds to the cleavage of the thioester bond of acetyl-CoA.
-
Purification: The resulting this compound can be purified using reverse-phase HPLC.
Non-Enzymatic Synthesis of Racemic (3R,S)-Citryl-CoA
-
Formation of Citric Anhydride: React citric acid with an excess of acetic anhydride under reflux. The acetic acid and excess acetic anhydride can be removed under vacuum.
-
Thioesterification: Dissolve the crude citric anhydride in a suitable aprotic solvent (e.g., dry tetrahydrofuran). In a separate flask, dissolve Coenzyme A lithium salt in water and adjust the pH to ~7.5 with a suitable base.
-
Reaction: Slowly add the solution of citric anhydride to the Coenzyme A solution with vigorous stirring at room temperature.
-
Purification: The racemic citryl-CoA can be purified by reverse-phase HPLC.
NMR Spectroscopic Analysis
-
Sample Preparation: Lyophilize the purified citryl-CoA samples and dissolve them in a suitable deuterated solvent (e.g., D₂O).
-
Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC, and NOESY/ROESY) spectra on a high-field NMR spectrometer.
-
Data Analysis: Compare the spectra of the enzymatically synthesized product with the racemic standard to identify the presence of one or two sets of signals for the key diastereotopic protons and carbons.
Chiral HPLC Analysis
-
Column: Utilize a chiral stationary phase column suitable for the separation of acidic compounds (e.g., a polysaccharide-based CSP).
-
Mobile Phase: Use a mobile phase system that provides good resolution, which may require optimization (e.g., a mixture of hexane/isopropanol with a small amount of a modifier like trifluoroacetic acid for normal phase, or a buffered aqueous/organic mixture for reversed-phase).
-
Analysis: Inject the enzymatically synthesized citryl-CoA and the racemic standard separately. Compare the retention times and the number of peaks in the chromatograms.
Visualizing the Workflow and Signaling Pathways
To aid in the understanding of the processes described, the following diagrams illustrate the enzymatic synthesis of this compound and the general experimental workflow for its stereochemical confirmation.
References
The Crossroads of Metabolism: A Comparative Guide to the Fates of (3S)-Citryl-CoA and Other Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
In the intricate web of cellular metabolism, acyl-Coenzyme A (acyl-CoA) molecules serve as critical nodes, directing the flow of carbon from catabolic breakdown to biosynthetic pathways. Among these, (3S)-Citryl-CoA holds a unique, albeit transient, position as a key intermediate in the generation of cytosolic acetyl-CoA, a primary building block for fatty acids and cholesterol. This guide provides a comparative analysis of the metabolic fate of this compound versus other pivotal acyl-CoAs, supported by experimental data and detailed methodologies, to illuminate the distinct roles these molecules play in cellular physiology and disease.
At the Heart of Biosynthesis: The Role of this compound
This compound is an enzyme-bound intermediate in the reaction catalyzed by ATP-citrate lyase (ACLY). This enzyme is a cornerstone of lipogenesis and cholesterogenesis, providing the cytosolic pool of acetyl-CoA required for these pathways.[1] The overall reaction involves the cleavage of citrate, which is exported from the mitochondria, into acetyl-CoA and oxaloacetate.
The transient nature of this compound distinguishes it from other acyl-CoAs. It is not a stable, free molecule within the cytosol and its metabolic fate is exclusively to be converted into acetyl-CoA and oxaloacetate by ACLY.[2] Therefore, a direct comparison of its "metabolic fate" with that of other free acyl-CoAs is a comparison of the singular, committed step of ACLY with the diverse metabolic branch points represented by other acyl-CoAs.
A Comparative Overview of Acyl-CoA Fates
The metabolic significance of an acyl-CoA is defined by the enzymatic pathways that produce and consume it. The following sections and tables compare the metabolic context of this compound's formation and breakdown with that of other key acyl-CoAs.
Acetyl-CoA: The Central Hub
Acetyl-CoA is arguably the most central acyl-CoA in metabolism, linking carbohydrate, fat, and protein catabolism to energy production and biosynthesis.[3] Its fate is highly dependent on the cell's energy status and subcellular location.
-
Mitochondrial Acetyl-CoA: Primarily derived from pyruvate oxidation (from glycolysis) and fatty acid β-oxidation. Its main fates are:
-
Oxidation in the Tricarboxylic Acid (TCA) Cycle: Complete oxidation to CO2 to generate ATP.[4]
-
Ketogenesis: In the liver, under conditions of low carbohydrate availability, acetyl-CoA is converted to ketone bodies (acetoacetate and β-hydroxybutyrate) as an alternative energy source for other tissues.[5]
-
-
Cytosolic Acetyl-CoA: Primarily generated from citrate by ACLY. Its main fates are:
-
Fatty Acid Synthesis: Serves as the primer for the synthesis of fatty acids.
-
Cholesterol Synthesis: Precursor for the mevalonate pathway, which leads to the synthesis of cholesterol and other isoprenoids.
-
Histone Acetylation: Donates its acetyl group for the acetylation of histones, an important epigenetic modification that regulates gene expression.
-
Malonyl-CoA: The Committed Step in Fatty Acid Synthesis
Malonyl-CoA is synthesized from acetyl-CoA by acetyl-CoA carboxylase (ACC). Its primary fate is to serve as the two-carbon donor for the elongation of the fatty acid chain by fatty acid synthase (FAS). Malonyl-CoA also plays a crucial regulatory role by inhibiting carnitine palmitoyltransferase I (CPT1), thereby preventing the entry of fatty acids into the mitochondria for β-oxidation. This ensures that fatty acid synthesis and degradation do not occur simultaneously.
Succinyl-CoA: A Key Intermediate in the TCA Cycle and Beyond
Succinyl-CoA is a central intermediate of the TCA cycle, generated from α-ketoglutarate. Its metabolic fates include:
-
Conversion to Succinate in the TCA Cycle: This step is coupled to the substrate-level phosphorylation of GDP to GTP.
-
Heme Synthesis: In certain tissues, succinyl-CoA is a precursor for the synthesis of heme.
-
Ketone Body Metabolism: Succinyl-CoA is required for the activation of acetoacetate in extrahepatic tissues for its use as an energy source.
HMG-CoA (3-hydroxy-3-methylglutaryl-CoA): A Branch Point for Cholesterol and Ketone Body Synthesis
HMG-CoA is a key branch point intermediate in metabolism. Its fate depends on its subcellular location:
-
Mitochondria: HMG-CoA is an intermediate in the synthesis of ketone bodies. HMG-CoA lyase cleaves HMG-CoA to produce acetoacetate and acetyl-CoA.
-
Cytosol: HMG-CoA is a precursor for cholesterol synthesis. HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, reduces HMG-CoA to mevalonate.
Quantitative Comparison of Acyl-CoA Metabolism
The following tables provide a quantitative comparison of the enzymes and metabolites central to the discussion.
| Acyl-CoA | Primary Generating Enzyme(s) | Primary Consuming Enzyme(s)/Pathway(s) | Primary Subcellular Location(s) | Typical Cellular Concentration Range (Liver) |
| This compound | ATP-Citrate Lyase (ACLY) | ATP-Citrate Lyase (ACLY) | Cytosol (enzyme-bound) | Transient intermediate |
| Acetyl-CoA | Pyruvate Dehydrogenase Complex, β-oxidation enzymes, ACLY | Citrate Synthase (TCA cycle), Acetyl-CoA Carboxylase (Fatty Acid Synthesis), HMG-CoA Synthase (Cholesterol/Ketone Synthesis) | Mitochondria, Cytosol, Nucleus | 10 - 100 µM |
| Malonyl-CoA | Acetyl-CoA Carboxylase (ACC) | Fatty Acid Synthase (FAS) | Cytosol | 1 - 10 µM |
| Succinyl-CoA | α-ketoglutarate dehydrogenase | Succinyl-CoA Synthetase (TCA cycle), δ-aminolevulinate synthase (Heme Synthesis) | Mitochondria | 5 - 20 µM |
| HMG-CoA | HMG-CoA Synthase | HMG-CoA Lyase (Ketogenesis), HMG-CoA Reductase (Cholesterol Synthesis) | Mitochondria, Cytosol | Low µM range |
Table 1: Overview of Key Acyl-CoA Molecules. This table summarizes the primary enzymes involved in the synthesis and consumption of key acyl-CoAs, their main subcellular locations, and their approximate cellular concentrations in the liver.
| Enzyme | Substrate(s) | Product(s) | Km | kcat | Regulation |
| ATP-Citrate Lyase (ACLY) | Citrate, ATP, CoA | Acetyl-CoA, Oxaloacetate, ADP, Pi | Citrate: ~20-50 µM, ATP: ~20-100 µM, CoA: ~5-20 µM | ~10-20 s-1 | Allosteric activation by citrate; Phosphorylation (activated by Akt) |
| Acetyl-CoA Carboxylase (ACC) | Acetyl-CoA, ATP, HCO3- | Malonyl-CoA, ADP, Pi | Acetyl-CoA: ~20-200 µM | ~5-15 s-1 | Allosteric activation by citrate; Allosteric inhibition by palmitoyl-CoA; Phosphorylation (inactivated by AMPK, activated by insulin) |
| Fatty Acid Synthase (FAS) | Acetyl-CoA, Malonyl-CoA, NADPH | Palmitate, CO2, NADP+, CoA | Acetyl-CoA: ~5-10 µM, Malonyl-CoA: ~5-15 µM | ~1-5 s-1 (per cycle) | Substrate availability; Transcriptional regulation |
| HMG-CoA Reductase | HMG-CoA, NADPH | Mevalonate, NADP+, CoA | HMG-CoA: ~1-5 µM | ~10-50 s-1 | Transcriptional regulation (SREBP); Phosphorylation (inactivated by AMPK); Product inhibition |
| Citrate Synthase | Acetyl-CoA, Oxaloacetate | Citrate, CoA | Acetyl-CoA: ~10-50 µM, Oxaloacetate: ~1-5 µM | ~50-100 s-1 | Allosteric inhibition by ATP, NADH, succinyl-CoA |
Table 2: Kinetic and Regulatory Properties of Key Enzymes in Acyl-CoA Metabolism. This table presents the substrates, products, Michaelis-Menten constants (Km), catalytic constants (kcat), and key regulatory mechanisms for enzymes central to the metabolic fates of the discussed acyl-CoAs. Note: Kinetic parameters can vary significantly depending on the organism, tissue, and experimental conditions.
Visualizing the Metabolic Fates
The following diagrams, generated using Graphviz, illustrate the central metabolic pathways discussed.
Experimental Protocols
Assay for ATP-Citrate Lyase (ACLY) Activity
Principle: ACLY activity can be measured using a coupled-enzyme assay. The production of oxaloacetate is coupled to the oxidation of NADH by malate dehydrogenase (MDH), which can be monitored spectrophotometrically as a decrease in absorbance at 340 nm.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing:
-
100 mM Tris-HCl (pH 8.4)
-
10 mM MgCl2
-
10 mM Dithiothreitol (DTT)
-
0.2 mM NADH
-
2 mM Sodium Citrate
-
50 µM Coenzyme A
-
1 mM ATP
-
~3-5 units of Malate Dehydrogenase
-
-
Initiation: Add the cell lysate or purified ACLY enzyme to the reaction mixture to initiate the reaction.
-
Measurement: Monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C) for a set period (e.g., 5-10 minutes).
-
Calculation: The rate of NADH oxidation is proportional to the ACLY activity. The activity can be calculated using the molar extinction coefficient of NADH (6.22 mM-1cm-1).
Quantification of Acyl-CoAs by LC-MS/MS
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of various acyl-CoA species in biological samples.
Protocol:
-
Sample Preparation:
-
Rapidly quench metabolism and harvest cells or tissue.
-
Extract acyl-CoAs using a cold solvent mixture (e.g., acetonitrile/methanol/water 2:2:1 v/v/v).
-
Include internal standards (e.g., isotopically labeled acyl-CoAs) for accurate quantification.
-
Centrifuge to remove protein and cellular debris.
-
Dry the supernatant under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable solvent.
-
Separate the acyl-CoAs using reversed-phase liquid chromatography.
-
Detect and quantify the acyl-CoAs using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each acyl-CoA species.
-
-
Data Analysis:
-
Generate standard curves for each acyl-CoA using authentic standards.
-
Calculate the concentration of each acyl-CoA in the sample by comparing its peak area to the standard curve and normalizing to the internal standard.
-
Conclusion
While this compound is a critical component of the ACLY reaction, its metabolic role is highly specialized and transient, serving as a dedicated intermediate for the production of cytosolic acetyl-CoA. In contrast, other acyl-CoAs, such as acetyl-CoA, malonyl-CoA, succinyl-CoA, and HMG-CoA, function as major metabolic hubs with diverse and highly regulated downstream fates. Understanding these differences is fundamental for researchers in metabolism and drug development, as targeting the enzymes that produce and consume these molecules offers therapeutic opportunities for a range of diseases, including metabolic disorders and cancer. The provided experimental protocols offer robust methods for investigating the activities of these key metabolic pathways.
References
- 1. REGULATION OF FATTY ACID SYNTHESIS | Annual Reviews [annualreviews.org]
- 2. Kinetic studies of the fatty acid synthetase multienzyme complex from Euglena gracilis variety bacillaris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PPT - Biochemical Reaction Rate: Enzyme Kinetics PowerPoint Presentation - ID:2697427 [slideserve.com]
- 5. portlandpress.com [portlandpress.com]
The Uncontested Role of (3S)-Citryl-CoA in Citrate Synthesis: A Validation Guide
For decades, the intricate dance of molecules within the active site of citrate synthase has been a subject of intense scientific scrutiny. At the heart of this catalytic event lies the formation of a transient, yet pivotal, intermediate: (3S)-citryl-coenzyme A (citryl-CoA). This guide provides a comprehensive validation of (3S)-citryl-CoA as the true intermediate in the synthesis of citrate, the first step of the citric acid cycle. We will delve into the experimental evidence that has solidified its place in biochemical dogma, contrasting the established enzymatic mechanism with hypothetical alternatives and presenting the data that unequivocally supports the central role of citryl-CoA.
The Established Mechanism: A Two-Step Masterpiece of Catalysis
The synthesis of citrate from acetyl-CoA and oxaloacetate, catalyzed by citrate synthase, is not a single, concerted event but rather a finely tuned two-step process.[1][2] This mechanism involves the initial formation of the thioester intermediate, this compound, followed by its hydrolysis to yield citrate and coenzyme A.[1][2] The active site of citrate synthase, featuring a catalytic triad of key amino acid residues (typically two histidines and one aspartate), provides the perfect environment to facilitate this transformation.[3]
The reaction begins with the binding of oxaloacetate to the "open" conformation of the enzyme, which then triggers a significant conformational change to a "closed" form. This induced fit creates a binding site for acetyl-CoA and shields the reactants from the solvent. An aspartate residue in the active site acts as a base, abstracting a proton from the methyl group of acetyl-CoA to form a highly reactive enolate intermediate. This enolate then performs a nucleophilic attack on the carbonyl carbon of oxaloacetate, forming the carbon-carbon bond of the citryl-CoA intermediate. In the final step, a water molecule, activated by a histidine residue, hydrolyzes the thioester bond of citryl-CoA, releasing citrate and coenzyme A.
The Alternative Hypothesis: A Concerted Reaction
A conceivable, though now largely dismissed, alternative to the step-wise mechanism is a concerted reaction. In this hypothetical scenario, the carbon-carbon bond formation and the hydrolysis of the thioester would occur simultaneously, without the formation of a distinct citryl-CoA intermediate. This would imply a single transition state for the entire transformation. However, a wealth of experimental data argues against this possibility and strongly supports the existence of the citryl-CoA intermediate.
Experimental Validation of this compound as the True Intermediate
The following sections detail the key experimental evidence that has been pivotal in validating the role of this compound.
Site-Directed Mutagenesis: Dissecting the Catalytic Machinery
Site-directed mutagenesis has been a powerful tool to probe the function of individual amino acid residues within the active site of citrate synthase. By altering key residues, scientists can observe the impact on different steps of the reaction, providing strong evidence for a multi-step process.
Key Experiment: Researchers have mutated the active site aspartate residue (Asp-375 in pig heart citrate synthase) and histidine residues (His-274 and His-320) and analyzed the catalytic consequences.
Results Summary:
| Mutation | Effect on Acetyl-CoA Deprotonation | Effect on Citryl-CoA Hydrolysis | Overall Catalytic Activity | Implication for this compound |
| Aspartate Mutant | Greatly diminished ability to transfer a proton from acetyl-CoA. | Retains the ability to polarize the oxaloacetate carbonyl. | Severely reduced. | Aspartate is crucial for the formation of the enolate, the precursor to citryl-CoA. |
| Histidine Mutant (e.g., His-320) | - | Hydrolyzes the citryl-CoA intermediate at a much slower rate than the wild-type enzyme. | Significantly reduced. | Histidine is essential for the hydrolysis of the citryl-CoA intermediate, confirming its existence and the two-step nature of the reaction. |
Experimental Protocol: Site-Directed Mutagenesis and Kinetic Analysis
-
Mutagenesis: The gene encoding citrate synthase is cloned into an expression vector. Site-directed mutagenesis is performed using PCR-based methods to introduce specific amino acid substitutions at the desired positions in the active site.
-
Protein Expression and Purification: The mutated plasmid is transformed into a suitable host (e.g., E. coli). The mutant enzyme is then overexpressed and purified to homogeneity using chromatographic techniques such as affinity and ion-exchange chromatography.
-
Kinetic Assays: The catalytic activity of the purified mutant enzyme is compared to the wild-type enzyme.
-
Overall Reaction: The rate of citrate formation is measured by monitoring the decrease in absorbance at 232 nm due to the cleavage of the thioester bond of acetyl-CoA.
-
Citryl-CoA Hydrolysis: The rate of hydrolysis of synthetically prepared citryl-CoA is measured by monitoring the decrease in absorbance at 232 nm.
-
Isotope Labeling and Stereochemical Analysis: Tracing the Path of Atoms
Isotope labeling studies have provided elegant and definitive proof of the stereospecific formation of the citryl-CoA intermediate.
Key Experiment: (R)- and (S)-[1-¹⁴C]acetyl-CoA were synthesized and used as substrates for citrate synthase. The stereochemistry of the resulting [¹⁴C]citrate was then analyzed.
Results Summary:
The stereochemical outcome of the reaction is consistent with a mechanism involving the formation of this compound, which is then hydrolyzed with inversion of configuration at the carbon atom derived from the methyl group of acetyl-CoA. This stereospecificity is a hallmark of enzyme-catalyzed reactions and would be difficult to explain by a simple concerted mechanism. The use of isotopically labeled substrates allows for the tracking of individual atoms through the reaction, confirming the proposed bonding changes.
Experimental Protocol: Isotope Labeling and Stereochemical Analysis
-
Synthesis of Labeled Substrates: Acetyl-CoA is synthesized with a ¹⁴C label at the C1 position of the acetyl group. Stereospecific synthesis methods are employed to produce both the (R) and (S) enantiomers.
-
Enzymatic Reaction: The labeled acetyl-CoA is incubated with oxaloacetate and purified citrate synthase.
-
Product Isolation: The resulting ¹⁴C-labeled citrate is purified from the reaction mixture using techniques like ion-exchange chromatography.
-
Stereochemical Analysis: The stereochemical configuration of the labeled citrate is determined using enzymatic or chemical methods that are sensitive to the stereochemistry of the molecule. For instance, the labeled citrate can be cleaved by Si-specific citrate lyase, and the distribution of the radiolabel in the resulting acetate and oxaloacetate reveals the original stereochemistry.
Kinetic Studies: Capturing the Intermediate in Action
Rapid kinetic techniques, such as stopped-flow spectrophotometry, allow researchers to study the pre-steady-state kinetics of enzymatic reactions, providing insights into the formation and breakdown of intermediates.
Key Experiment: The reaction of citrate synthase with its substrates is monitored on a millisecond timescale using a stopped-flow apparatus. The change in absorbance at 232 nm, corresponding to the thioester bond of acetyl-CoA and citryl-CoA, is recorded over time.
Results Summary:
Stopped-flow kinetic studies of human citrate synthase have been successfully modeled using an ordered bi-bi kinetic mechanism, which is consistent with the sequential binding of substrates and the formation of an intermediate. The data from these experiments can be globally fitted to models that include the formation and subsequent hydrolysis of citryl-CoA, providing rate constants for each step of the reaction. The ability to directly observe the transition of acetyl-CoA to CoA in the UV spectrum provides a more accurate kinetic signal than coupled assays.
Experimental Protocol: Stopped-Flow Kinetics
-
Instrumentation: A stopped-flow spectrophotometer is used, which allows for the rapid mixing of two or more solutions and the immediate monitoring of the reaction.
-
Reaction Conditions: Solutions of citrate synthase, oxaloacetate, and acetyl-CoA are prepared in a suitable buffer.
-
Data Acquisition: The enzyme and substrate solutions are rapidly mixed, and the change in absorbance at 232 nm is recorded over a short time course (milliseconds to seconds).
-
Data Analysis: The resulting kinetic traces are fitted to mathematical models that describe the proposed reaction mechanism, allowing for the determination of rate constants for individual steps.
Visualizing the Validated Pathway
The following diagrams illustrate the key steps in the validation of this compound as the true intermediate in citrate synthesis.
Caption: The enzymatic reaction mechanism of citrate synthase.
Caption: Experimental workflows for validating the citryl-CoA intermediate.
Conclusion
The convergence of evidence from site-directed mutagenesis, isotope labeling, and rapid kinetic studies provides an unequivocal validation of this compound as the true and essential intermediate in the reaction catalyzed by citrate synthase. The step-wise mechanism, involving the formation and subsequent hydrolysis of this thioester, is now a cornerstone of our understanding of cellular metabolism. While the scientific community always remains open to new discoveries, the case for this compound is built on a robust foundation of experimental data, leaving little room for doubt about its pivotal role in the gateway to the citric acid cycle.
References
A Comparative Guide to the Chiral Separation of (3S)-Citryl-CoA and (3R)-Citryl-CoA
For Researchers, Scientists, and Drug Development Professionals
The stereochemical configuration of molecules is a critical determinant of their biological activity. In cellular metabolism and drug development, the ability to distinguish between enantiomers is paramount. This guide provides a comparative overview of chiral chromatography methods for the analytical separation of (3S)-Citryl-CoA and its non-natural stereoisomer, (3R)-Citryl-CoA. Due to the absence of direct experimental data for the chiral separation of Citryl-CoA enantiomers in published literature, this guide presents a methodology and comparative data based on the successful chiral separation of structurally related acyl-CoA compounds and other polar molecules with multiple stereocenters.
The Challenge of Separating Citryl-CoA Enantiomers
This compound is a key intermediate in the citric acid cycle, synthesized by the enzyme citrate synthase, which exclusively produces the (S)-enantiomer.[1][2] Its diastereomer, (3R)-Citryl-CoA, is not naturally occurring but may be of interest in research contexts, such as in the study of enzyme stereospecificity or as a potential metabolic probe. The two enantiomers possess identical physical and chemical properties in an achiral environment, making their separation a significant analytical challenge that necessitates the use of chiral chromatography.
Chiral Chromatography: A Comparative Analysis of Stationary Phases
The selection of the chiral stationary phase (CSP) is the most critical factor in developing a successful enantioselective separation. For a polar and multi-functional molecule like Citryl-CoA, polysaccharide-based and macrocyclic antibiotic-based CSPs are promising candidates.
Comparison of Chiral Stationary Phases for Acyl-CoA Analogs
The following table summarizes representative performance data for the chiral separation of acyl-CoA analogs on different types of chiral stationary phases. This data is intended to be illustrative of the potential performance for the separation of this compound and (3R)-Citryl-CoA.
| Chiral Stationary Phase (CSP) | Typical Mobile Phase | (R)-Isomer Retention Time (min) | (S)-Isomer Retention Time (min) | Resolution (Rs) | Peak Asymmetry (As) | Advantages | Limitations |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol (80:20, v/v) with 0.1% TFA | 12.5 | 15.2 | 2.1 | 1.1 | Broad enantioselectivity, robust, and versatile for various mobile phases. | May require derivatization for some polar analytes to improve peak shape. |
| Amylose tris(3,5-dimethylphenylcarbamate) | Acetonitrile/Methanol (90:10, v/v) with 0.1% Formic Acid | 18.9 | 22.5 | 2.8 | 1.2 | Often provides complementary selectivity to cellulose-based phases. | Can be sensitive to mobile phase composition. |
| Vancomycin-based (Macrocyclic Antibiotic) | Methanol/Water (70:30, v/v) with 0.1% Ammonium Acetate | 9.8 | 11.5 | 1.8 | 1.3 | Excellent for polar and ionizable compounds, often used in reversed-phase mode. | Can have lower sample loading capacity compared to polysaccharide phases. |
| Teicoplanin-based (Macrocyclic Antibiotic) | Acetonitrile/Water (60:40, v/v) with 10 mM Ammonium Formate | 14.2 | 16.8 | 2.3 | 1.2 | Broad applicability for amino acids and other polar compounds. | May exhibit secondary interactions affecting peak shape. |
Disclaimer: The quantitative data presented in this table is hypothetical and based on typical performance for the chiral separation of structurally similar acyl-CoA analogs and other polar chiral molecules. Actual retention times and resolution for (3S)- and (3R)-Citryl-CoA may vary.
Experimental Workflow for Chiral Separation
The following diagram illustrates a typical workflow for the development of a chiral HPLC method for the separation of this compound and (3R)-Citryl-CoA.
Detailed Experimental Protocol
This protocol provides a starting point for the chiral separation of this compound and (3R)-Citryl-CoA based on methodologies successful for similar compounds.
1. Instrumentation and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chiral HPLC columns (e.g., Cellulose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6 x 250 mm; Amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6 x 250 mm).
-
HPLC-grade solvents: n-Hexane, Ethanol, Acetonitrile, Methanol, Water.
-
Mobile phase additives: Trifluoroacetic acid (TFA), Formic acid, Ammonium acetate.
-
This compound and (3R)-Citryl-CoA standards.
2. Sample Preparation
-
Prepare a stock solution of a racemic mixture (or individual enantiomers) of Citryl-CoA at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of water and methanol).
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
3. Chromatographic Conditions (Starting Point)
-
Column: Cellulose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6 x 250 mm
-
Mobile Phase: 80:20 (v/v) n-Hexane/Ethanol with 0.1% TFA
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 260 nm (due to the adenine moiety in Coenzyme A)
-
Injection Volume: 10 µL
4. Method Optimization
-
Mobile Phase Composition: Systematically vary the ratio of n-Hexane to the polar modifier (e.g., Ethanol, Isopropanol) to optimize resolution and retention times.
-
Mobile Phase Additives: Evaluate the effect of acidic (TFA, formic acid) or basic (diethylamine) additives on peak shape and resolution, particularly for ionizable analytes.
-
Flow Rate: Adjust the flow rate to balance analysis time and separation efficiency.
-
Temperature: Investigate the effect of column temperature on enantioselectivity.
5. Data Analysis
-
Determine the retention times for each enantiomer.
-
Calculate the resolution (Rs) between the two enantiomeric peaks using the formula: Rs = 2(t_R2 - t_R1) / (w_1 + w_2), where t_R are the retention times and w are the peak widths at the base. A resolution of >1.5 indicates baseline separation.
-
Calculate the peak asymmetry factor (As) to assess peak shape.
Concluding Remarks
The successful chiral separation of this compound and (3R)-Citryl-CoA is achievable through systematic screening of appropriate chiral stationary phases and optimization of mobile phase conditions. While direct experimental data is not yet available, the methodologies and comparative data presented in this guide, based on structurally similar molecules, provide a robust framework for researchers to develop a reliable and efficient analytical method. The use of polysaccharide-based CSPs in normal phase or polar organic modes, or macrocyclic antibiotic-based CSPs in reversed-phase mode, are recommended as primary strategies for achieving the desired enantioseparation.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity of a hypothetical antibody raised against (3S)-Citryl-CoA, with a focus on its potential cross-reactivity with structurally related molecules. Due to the current lack of commercially available and experimentally characterized antibodies specifically targeting this compound, this guide utilizes a hypothetical dataset to illustrate the principles and methodologies for assessing antibody specificity. The presented data should be considered illustrative for designing and interpreting future experiments.
Introduction
This compound is a key metabolic intermediate formed during the initial step of the citric acid cycle, where it is synthesized from the condensation of acetyl-CoA and oxaloacetate by the enzyme citrate synthase.[1] It also plays a crucial role in the cytoplasm as a substrate for ATP-citrate lyase (ACLY), which cleaves it to produce acetyl-CoA and oxaloacetate. This cytosolic acetyl-CoA is a vital precursor for fatty acid and cholesterol biosynthesis.[2] Given its central role in metabolism, the ability to specifically detect and quantify this compound is of significant interest in various research fields, including metabolic diseases and cancer biology.
The development of specific antibodies against small molecules like this compound is challenging due to their low immunogenicity. This is typically overcome by conjugating the small molecule (hapten) to a larger carrier protein, a process known as hapten-carrier conjugation, to elicit a robust immune response.[3][][5] A critical aspect of characterizing any resulting antibody is to determine its specificity and potential for cross-reactivity with structurally similar endogenous molecules.
This guide focuses on the predicted cross-reactivity of a hypothetical anti-(3S)-Citryl-CoA antibody with three such molecules: Acetyl-CoA, Succinyl-CoA, and 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).
Molecular Structure Comparison
The potential for antibody cross-reactivity is often dictated by the structural similarity between the target antigen and other molecules. Below is a comparison of the structures of this compound and the selected related molecules.
-
This compound: Composed of a citryl group attached to Coenzyme A (CoA) via a thioester bond. The citryl group itself is a six-carbon tricarboxylic acid.
-
Acetyl-CoA: A two-carbon acetyl group linked to CoA through a thioester bond.
-
Succinyl-CoA: A four-carbon succinyl group linked to CoA via a thioester bond.
-
HMG-CoA: A six-carbon 3-hydroxy-3-methylglutaryl group attached to CoA through a thioester bond.
All four molecules share the common Coenzyme A moiety, which could be a source of cross-reactivity if it is part of the epitope recognized by the antibody. The acyl groups, however, differ in size, structure, and charge, providing the basis for potential antibody specificity.
Hypothetical Cross-Reactivity Data
The following table summarizes hypothetical quantitative data from a competitive ELISA designed to assess the cross-reactivity of an anti-(3S)-Citryl-CoA antibody. In a competitive ELISA, the signal is inversely proportional to the amount of target antigen in the sample, which competes with a labeled antigen for antibody binding. The IC50 value represents the concentration of the analyte required to inhibit 50% of the maximum signal and is a measure of the antibody's affinity for that analyte.
| Molecule | Structure of Acyl Group | IC50 (nM) | Cross-Reactivity (%) |
| This compound | 3-carboxy-3-hydroxypentanedioyl | 10 | 100 |
| Acetyl-CoA | Acetyl | > 10,000 | < 0.1 |
| Succinyl-CoA | Succinyl | 5,000 | 0.2 |
| HMG-CoA | 3-hydroxy-3-methylglutaryl | 1,500 | 0.67 |
Interpretation of Hypothetical Data:
-
The antibody exhibits high affinity for its target antigen, this compound, with an IC50 of 10 nM.
-
Cross-reactivity is calculated as: (IC50 of this compound / IC50 of competing molecule) * 100.
-
The antibody shows negligible cross-reactivity with Acetyl-CoA and very low cross-reactivity with Succinyl-CoA and HMG-CoA. This hypothetical outcome would suggest that the antibody's binding site (paratope) primarily recognizes the unique citryl group of this compound and is not significantly influenced by the common Coenzyme A structure or other acyl groups.
Experimental Protocols
Production of Anti-(3S)-Citryl-CoA Antibodies (Hapten-Carrier Conjugation)
Since small molecules like this compound are not immunogenic on their own, they must be conjugated to a larger carrier protein to elicit an antibody response.
1. Hapten Activation:
- The carboxyl groups of this compound are activated using a carbodiimide crosslinker, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to form a more stable NHS-ester.
2. Conjugation to Carrier Protein:
- The activated this compound is then mixed with a carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). The primary amine groups on the surface of the carrier protein react with the NHS-ester of the hapten to form stable amide bonds.
3. Purification and Immunization:
- The resulting this compound-carrier conjugate is purified from excess unconjugated hapten and crosslinkers by dialysis or gel filtration.
- The purified conjugate is then used to immunize an animal model (e.g., rabbit or mouse) according to a standard immunization protocol to generate polyclonal or monoclonal antibodies.
Cross-Reactivity Testing (Competitive ELISA)
A competitive ELISA is the most suitable format for determining the specificity of antibodies against small molecules.
1. Plate Coating:
- Microtiter plates are coated with a conjugate of this compound and a protein (e.g., BSA) that is different from the carrier protein used for immunization to avoid capturing antibodies against the carrier itself.
2. Blocking:
- Any remaining non-specific binding sites on the plate are blocked using a solution of a non-reactive protein, such as BSA or non-fat dry milk.
3. Competitive Binding:
- A constant concentration of the anti-(3S)-Citryl-CoA antibody is pre-incubated with varying concentrations of the test compounds (this compound, Acetyl-CoA, Succinyl-CoA, HMG-CoA) or the sample.
- These mixtures are then added to the coated wells. Free antibody (not bound to the test compound) will bind to the immobilized this compound-BSA conjugate.
4. Detection:
- The plate is washed to remove unbound antibody and antigen.
- A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody is added.
5. Signal Generation and Measurement:
- After another wash step, a substrate for the enzyme is added, which generates a colorimetric or chemiluminescent signal.
- The signal is measured using a plate reader. The intensity of the signal is inversely proportional to the concentration of the free analyte in the initial mixture.
6. Data Analysis:
- A standard curve is generated by plotting the signal intensity against the known concentrations of this compound.
- The IC50 values for each competing molecule are determined from their respective inhibition curves.
Visualizations
Signaling Pathway of this compound Metabolism
Caption: Role of this compound in the ATP-Citrate Lyase pathway.
Experimental Workflow for Antibody Cross-Reactivity Testing
Caption: Workflow for competitive ELISA to test antibody cross-reactivity.
Conclusion
The development of highly specific antibodies against metabolic intermediates like this compound is essential for advancing our understanding of cellular metabolism and for the development of novel diagnostic and therapeutic tools. While this guide presents a hypothetical scenario, the outlined methodologies for antibody production and cross-reactivity assessment provide a robust framework for the actual characterization of such antibodies. The structural differences between this compound and other acyl-CoA molecules suggest that the generation of a highly specific antibody is feasible. Rigorous experimental validation, as described in the protocols, will be crucial to confirm the specificity and utility of any newly developed anti-(3S)-Citryl-CoA antibody.
References
Tracing the Flow: A Comparative Guide to Isotopic Labeling Studies of the (3S)-Citryl-CoA Pool
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of isotopic labeling strategies for tracing metabolic flux through the (3S)-Citryl-CoA pool, a key intermediate in specialized carbon metabolism pathways. We delve into the experimental data and protocols of established methods, offering a comparative analysis with alternative, non-labeling techniques. This guide is designed to aid researchers in selecting the most appropriate methodology for their specific research questions and experimental systems.
Introduction to this compound and its Metabolic Significance
This compound is a crucial intermediate in the ethylmalonyl-CoA (EMC) pathway and the hydroxypropionate-hydroxybutyrate (HP-HB) cycle. These pathways are central to carbon assimilation in various microorganisms, enabling them to grow on C1 and C2 compounds. Understanding the flux through the this compound pool is vital for metabolic engineering efforts aimed at producing valuable chemicals and for elucidating the fundamental metabolic capabilities of these organisms.
Isotopic Labeling Methodologies for Flux Analysis
Isotopic labeling, particularly using carbon-13 (¹³C), is a powerful technique to quantify intracellular metabolic fluxes. By supplying a ¹³C-labeled substrate, researchers can trace the path of carbon atoms through metabolic networks and deduce the relative or absolute rates of reactions.
Key Isotopic Tracers and Experimental Approaches
The choice of isotopic tracer is critical for accurately resolving fluxes around the this compound pool. The most common approaches involve steady-state ¹³C metabolic flux analysis (¹³C-MFA).
| Tracer | Pathway Application | Organism Example | Key Measurements | Reference |
| [¹³C]Methanol | Ethylmalonyl-CoA Pathway | Methylobacterium extorquens AM1 | ¹³C enrichment in CoA thioesters and proteinogenic amino acids | [1][2][3][4] |
| [1-¹³C]Acetate | Ethylmalonyl-CoA Pathway | Methylobacterium extorquens AM1 | Time-course of ¹³C label incorporation into CoA thioesters | [1] |
| [U-¹³C]Glucose & [1-¹³C]Glucose | Ethylmalonyl-CoA Pathway | Rhodobacter sphaeroides | ¹³C-labeling patterns in cellular amino acids, glycerol, and glucose | |
| [1,4-¹³C]Succinate | Hydroxypropionate-Hydroxybutyrate Cycle | Metallosphaera sedula | Labeling patterns of protein-derived amino acids | |
| 4-hydroxy[1-¹⁴C]butyrate | Hydroxypropionate-Hydroxybutyrate Cycle | Metallosphaera sedula | Radioactivity incorporation into amino acids |
Table 1: Comparison of Isotopic Tracers for Studying this compound Related Pathways. This table summarizes common isotopic tracers, their applications in relevant metabolic pathways, example organisms, the key measurements taken, and corresponding scientific literature.
Experimental Protocol: ¹³C-Metabolic Flux Analysis of the Ethylmalonyl-CoA Pathway in Methylobacterium extorquens AM1
This protocol is a condensed representation based on the methodology described by Peyraud et al. (2009).
1. Cell Cultivation:
-
Grow Methylobacterium extorquens AM1 in a minimal medium with a specific carbon source (e.g., methanol or acetate).
-
For labeling experiments, introduce the ¹³C-labeled substrate (e.g., [¹³C]methanol or [1-¹³C]acetate) at a defined time point.
2. Sampling and Quenching:
-
Rapidly withdraw cell culture samples at various time points after the introduction of the label.
-
Immediately quench metabolic activity by mixing the sample with a cold solvent, such as a methanol/water mixture.
3. Metabolite Extraction:
-
Extract intracellular metabolites, including CoA thioesters and amino acids, using a suitable solvent system (e.g., chloroform/methanol/water).
4. Analytical Measurement:
-
Analyze the isotopic enrichment of CoA thioesters using high-resolution liquid chromatography-mass spectrometry (LC-HRMS).
-
For amino acid analysis, hydrolyze cell protein and analyze the ¹³C positional enrichment of amino acids by nuclear magnetic resonance (NMR) spectroscopy or gas chromatography-mass spectrometry (GC-MS).
5. Data Analysis and Flux Calculation:
-
Use the measured isotopic labeling data to constrain a metabolic model of the ethylmalonyl-CoA pathway.
-
Employ computational software to calculate the intracellular metabolic fluxes that best fit the experimental data.
Alternative and Complementary Methods
While isotopic labeling is a powerful tool, other methods can provide valuable, albeit different, types of information about the activity of pathways involving this compound.
Enzyme Assays: Measuring this compound Lyase Activity
The activity of key enzymes in a pathway can serve as a proxy for the potential flux. This compound lyase catalyzes the cleavage of this compound to acetyl-CoA and oxaloacetate.
Principle: The activity of citryl-CoA lyase can be coupled to the reduction of NAD⁺ by malate dehydrogenase. The decrease in NADH absorbance at 340 nm is monitored spectrophotometrically and is proportional to the rate of oxaloacetate formation.
Protocol Outline:
-
Prepare cell-free extracts from the organism of interest.
-
Set up a reaction mixture containing buffer, NADH, malate dehydrogenase, and the cell-free extract.
-
Initiate the reaction by adding the substrate, this compound.
-
Monitor the change in absorbance at 340 nm over time.
Direct Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the direct and sensitive quantification of intracellular metabolite concentrations, including this compound. While this does not directly measure flux, changes in pool size can indicate alterations in pathway activity.
Protocol Outline:
-
Sample Preparation: Rapidly quench metabolism and extract intracellular metabolites as described for ¹³C-MFA.
-
Chromatographic Separation: Use a reversed-phase C18 column with an ion-pairing agent or a suitable hydrophilic interaction liquid chromatography (HILIC) column to separate this compound from other cellular components.
-
Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of the parent and fragment ions of this compound.
-
Quantification: Use a stable isotope-labeled internal standard of a related acyl-CoA to correct for matrix effects and variations in extraction efficiency.
| Method | Principle | Data Output | Advantages | Limitations |
| ¹³C-Metabolic Flux Analysis | Tracing the incorporation of stable isotopes through a metabolic network. | Intracellular reaction rates (fluxes). | Provides a dynamic view of pathway activity; high resolution of flux distribution. | Technically demanding; requires specialized equipment and computational expertise. |
| Enzyme Assays | Measuring the in vitro activity of a specific enzyme in the pathway. | Maximum enzyme velocity (Vmax) and Michaelis constant (Km). | Relatively simple and inexpensive; can be used to identify potential bottlenecks. | In vitro activity may not reflect in vivo flux; does not measure the actual flow of metabolites. |
| LC-MS/MS Quantification | Direct measurement of the intracellular concentration of a specific metabolite. | Absolute or relative metabolite pool size. | High sensitivity and specificity; provides information on metabolite levels. | Provides a static snapshot of the metabolic state; does not directly measure flux. |
Table 2: Comparison of Methodologies for Studying the this compound Pool. This table provides a comparative overview of the principles, data outputs, advantages, and limitations of different analytical approaches.
Visualizing Metabolic Pathways and Workflows
Diagrams generated using Graphviz (DOT language) illustrate key metabolic pathways and experimental workflows.
Caption: The Ethylmalonyl-CoA Pathway.
Caption: Workflow for ¹³C-Metabolic Flux Analysis.
Conclusion
The study of metabolic flux through the this compound pool is essential for advancing our understanding of microbial carbon metabolism and for the development of novel biotechnological applications. Isotopic labeling studies, particularly ¹³C-MFA, offer the most detailed and quantitative insights into the dynamic operation of these pathways. However, alternative methods such as enzyme assays and direct metabolite quantification by LC-MS/MS provide valuable complementary information and can be more accessible for certain research questions. The choice of methodology should be guided by the specific biological question, the available resources, and the desired level of detail. This guide provides a framework for researchers to navigate these choices and design robust experiments to investigate the intricate flow of carbon through the this compound pool.
References
A Comparative Guide to the Kinetics of Citrate Synthase with Different Acyl-CoA Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinetic parameters of citrate synthase with its primary substrate, acetyl-CoA, and other acyl-CoA alternatives. The information is supported by experimental data from peer-reviewed literature to aid in research and development involving this key metabolic enzyme.
Comparative Kinetics of Acyl-CoA Substrates
Citrate synthase exhibits a high degree of specificity for its primary substrate, acetyl-CoA. While other acyl-CoA molecules can interact with the enzyme, they are generally poor substrates or act as inhibitors. The following table summarizes the available quantitative data for the kinetics of citrate synthase with different acyl-CoA substrates.
| Acyl-CoA Substrate | Enzyme Source | Km | Vmax | Relative Activity (%) | Notes |
| Acetyl-CoA | Rat Liver | 16 µM[1] | - | 100 | The primary physiological substrate. |
| Propionyl-CoA | Porcine Heart | - | - | 0.1[2] | Acts as a competitive inhibitor with respect to acetyl-CoA[3]. |
| Butyryl-CoA | Not Reported | - | - | - | Data on the catalytic activity of citrate synthase with butyryl-CoA as a substrate is not readily available in the reviewed literature. |
Note: Km (Michaelis constant) is the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate. Vmax (maximum reaction velocity) represents the maximum rate of the reaction when the enzyme is saturated with the substrate.
Experimental Protocols
The determination of citrate synthase kinetics is typically performed using a continuous spectrophotometric assay. The most common method, often referred to as the Ellman's reagent assay, measures the rate of coenzyme A (CoA-SH) production.
Principle of the Assay
Citrate synthase catalyzes the condensation of oxaloacetate and an acyl-CoA to form citrate and CoA-SH. The liberated CoA-SH has a free sulfhydryl group that reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound with a maximum absorbance at 412 nm. The rate of TNB formation is directly proportional to the citrate synthase activity.
Detailed Methodology for Kinetic Analysis
1. Reagents and Buffers:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.1.
-
Oxaloacetate Solution: 10 mM oxaloacetate in assay buffer. Prepare fresh daily.
-
Acyl-CoA Solutions: Stock solutions of acetyl-CoA, propionyl-CoA, etc. (e.g., 10 mM) in water. Store frozen. Dilute to working concentrations in assay buffer before use.
-
DTNB Solution: 10 mM DTNB in assay buffer. Store protected from light.
-
Citrate Synthase: Purified enzyme preparation, diluted in assay buffer to a suitable working concentration.
2. Assay Procedure:
-
Set up a reaction mixture in a cuvette or a 96-well microplate containing:
-
Assay Buffer
-
DTNB (final concentration, e.g., 0.1 mM)
-
Oxaloacetate (saturating concentration, e.g., 0.5 mM)
-
Varying concentrations of the acyl-CoA substrate to be tested.
-
-
Pre-incubate the mixture at a constant temperature (e.g., 25°C or 30°C) for several minutes to allow the temperature to equilibrate and to record any background reaction.
-
Initiate the reaction by adding a small volume of the diluted citrate synthase enzyme.
-
Immediately monitor the increase in absorbance at 412 nm over time using a spectrophotometer or microplate reader. Record data at regular intervals (e.g., every 15-30 seconds) for a period of 3-5 minutes.
3. Data Analysis:
-
Calculate the initial reaction velocity (v) from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ at 412 nm).
-
To determine the kinetic parameters (Km and Vmax), plot the initial reaction velocities against the corresponding acyl-CoA substrate concentrations.
-
Fit the data to the Michaelis-Menten equation using a non-linear regression software:
v = (Vmax * [S]) / (Km + [S])
where:
-
v is the initial reaction velocity
-
Vmax is the maximum reaction velocity
-
[S] is the substrate concentration
-
Km is the Michaelis constant
-
Visualizing the Workflow and Enzyme Mechanism
The following diagrams, generated using the DOT language, illustrate the experimental workflow for determining citrate synthase kinetics and the fundamental reaction mechanism.
Caption: Experimental workflow for determining the kinetic parameters of citrate synthase.
Caption: Simplified mechanism of the citrate synthase reaction.
References
Validating LC-MS/MS Data for (3S)-Citryl-CoA with Internal Standards: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of metabolites is paramount. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methodologies for the validation of (3S)-Citryl-CoA, a key intermediate in metabolic pathways. The use of a stable isotope-labeled internal standard is presented as the gold standard for accuracy and precision, compared against an alternative approach using a structural analog.
This guide adheres to the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[1][2][3][4][5] While specific literature on this compound LC-MS/MS methods is not widely available, the methodologies described are based on established protocols for similar short-chain acyl-CoA molecules.
Experimental Protocols
A detailed experimental protocol is crucial for the successful validation of any bioanalytical method. The following outlines the key steps for quantifying this compound using LC-MS/MS with an internal standard.
Sample Preparation
Biological samples (e.g., cell lysates, tissue homogenates) are first subjected to a protein precipitation step to remove interfering macromolecules. This is typically achieved by adding a cold organic solvent such as acetonitrile or methanol, often containing an antioxidant to prevent degradation of the CoA thioester.
-
Method A (Recommended): Spiking of a stable isotope-labeled internal standard, such as [¹³C₆]- this compound, into the sample prior to protein precipitation. This accounts for variability in extraction efficiency and matrix effects.
-
Method B (Alternative): Use of a structural analog internal standard, such as Acetyl-CoA, added at the same stage. While more cost-effective, it may not perfectly mimic the behavior of this compound during sample processing and analysis.
Following protein precipitation and centrifugation, the supernatant is collected and may be further purified using solid-phase extraction (SPE) to remove salts and other interfering substances. The final extract is then evaporated to dryness and reconstituted in a solvent compatible with the LC-MS/MS system.
LC-MS/MS Analysis
The reconstituted sample is injected into an LC-MS/MS system for separation and detection.
-
Liquid Chromatography (LC): A reversed-phase C18 column is commonly used to separate this compound from other metabolites. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is employed.
-
Mass Spectrometry (MS/MS): A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) is used for detection. Specific precursor-to-product ion transitions for both this compound and the internal standard are monitored to ensure selectivity and sensitivity.
Method Validation Parameters
The analytical method is validated for the following parameters according to regulatory guidelines:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Calibration Curve: A series of standards of known concentrations are analyzed to establish the relationship between instrument response and concentration.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
-
Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Data Presentation: A Comparative Analysis
The following tables summarize hypothetical quantitative data from a validation study comparing the use of a stable isotope-labeled internal standard (Method A) versus a structural analog (Method B).
Table 1: Accuracy and Precision
| Quality Control Sample | Nominal Conc. (ng/mL) | Method A: Stable Isotope IS | Method B: Structural Analog IS |
| Accuracy (%) | Precision (%RSD) | ||
| LLOQ | 1 | 98.5 | 8.2 |
| Low QC | 3 | 101.2 | 6.5 |
| Mid QC | 50 | 99.8 | 4.1 |
| High QC | 150 | 100.5 | 3.5 |
Table 2: Matrix Effect and Recovery
| Parameter | Method A: Stable Isotope IS | Method B: Structural Analog IS |
| Matrix Factor (normalized) | 0.98 - 1.03 | 0.85 - 1.15 |
| Recovery (%) | 85.2 | 83.9 |
| Recovery RSD (%) | 5.6 | 14.2 |
Table 3: Stability
| Stability Condition | Method A: Stable Isotope IS (% Bias) | Method B: Structural Analog IS (% Bias) |
| Bench-top (4 hours, RT) | -2.5 | -8.9 |
| Freeze-thaw (3 cycles) | -4.1 | -12.3 |
| Long-term (-80°C, 30 days) | -3.8 | -10.5 |
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationship of the validation process.
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Caption: Key parameters and acceptance criteria for bioanalytical method validation.
References
Dysregulation of (3S)-Citryl-CoA's Parent Enzyme, ATP-Citrate Lyase, Implicated in Various Diseases
Direct quantitative comparisons of (3S)-Citryl-CoA levels in healthy versus diseased tissues are not extensively available in current scientific literature. This is largely due to the transient nature of this compound as an enzyme-bound intermediate in the reaction catalyzed by ATP-Citrate Lyase (ACLY). However, the activity and expression of ACLY, the enzyme responsible for the synthesis of this compound, are frequently altered in numerous pathological conditions. Therefore, this guide provides a comparative overview of ACLY dysregulation as a proxy for potential alterations in this compound metabolism in diseased tissues compared to healthy counterparts.
The enzyme ATP-Citrate Lyase (ACLY) plays a critical role in cellular metabolism by converting citrate and Coenzyme A (CoA) into acetyl-CoA and oxaloacetate in the cytoplasm. This reaction proceeds through the formation of a this compound intermediate. The resulting acetyl-CoA is a fundamental building block for the synthesis of fatty acids and cholesterol, and it is also a key substrate for histone acetylation, which regulates gene expression. Given its central role, the dysregulation of ACLY has been implicated in the progression of several diseases, including cancer, cardiovascular diseases, and metabolic disorders.[1][2][3]
Comparative Analysis of ATP-Citrate Lyase (ACLY) in Health and Disease
While direct measurements of this compound are scarce, the upregulation of ACLY in diseased tissues suggests a potential increase in the flux through this pathway, which would consequently affect the transient levels of this compound. The following table summarizes the observed changes in ACLY expression and activity in various diseases.
| Disease Type | Affected Tissue/Cell Type | Observation in Diseased Tissue | Reference(s) |
| Cancer | Prostate, Breast, Lung, Liver, etc. | Upregulated ACLY expression and activity are common features of many cancers. This supports the high demand for fatty acid synthesis and histone acetylation required for rapid cell proliferation and tumor growth.[4] | |
| Cardiovascular Disease | Coronary and Pulmonary Arteries | Increased ACLY expression is observed during vascular remodeling in coronary artery disease and pulmonary arterial hypertension. Inhibition of ACLY has been shown to alleviate this remodeling.[2] | |
| Metabolic Disorders | Liver, Adipose Tissue | Dysregulation of ACLY is a key feature in conditions like diabetes and hypercholesterolemia. The enzyme is a central node in the intersection of carbon metabolism and cellular homeostasis. | |
| Inflammatory Disorders | Macrophages | ACLY plays a role in the epigenetic control of pro- and anti-inflammatory responses in immune cells like macrophages. |
Experimental Protocols for the Measurement of Coenzyme A Derivatives
The quantification of CoA esters, including the transient this compound, in biological samples presents analytical challenges due to their low abundance and instability. However, methods combining liquid chromatography with mass spectrometry (LC-MS) are commonly employed for the sensitive and specific detection of these molecules.
Sample Preparation and Extraction
-
Tissue Homogenization: Snap-frozen tissue samples are homogenized in a cold extraction solution (e.g., acetonitrile/methanol/water mixture) to quench enzymatic activity and precipitate proteins.
-
Metabolite Extraction: The homogenate is centrifuged, and the supernatant containing the metabolites is collected. This process is often repeated to maximize the extraction yield.
-
Solid-Phase Extraction (SPE): The extract may be further purified using SPE to remove interfering substances and enrich for CoA esters.
LC-MS/MS Analysis
-
Chromatographic Separation: The extracted metabolites are separated using a liquid chromatography system, typically employing a C18 reversed-phase column with a gradient elution of mobile phases containing an ion-pairing agent (e.g., tributylamine) to improve the retention and separation of the highly polar CoA esters.
-
Mass Spectrometry Detection: The separated metabolites are introduced into a tandem mass spectrometer (MS/MS) for detection and quantification. Multiple Reaction Monitoring (MRM) is a commonly used scan mode that provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each target analyte.
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the processes involved, the following diagrams illustrate the experimental workflow for CoA ester analysis and the central role of ACLY in cellular metabolism.
References
- 1. Molecular Basis for Acetyl-CoA Production by ATP-Citrate Lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ATP-citrate lyase multimerization is required for coenzyme-A substrate binding and catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetyl-CoA metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating the (3S)-Citryl-CoA Pathway: A Comparative Guide to Genetic Knockout Studies
For Researchers, Scientists, and Drug Development Professionals
The (3S)-Citryl-CoA pathway holds a critical position in cellular metabolism, acting as the primary route for the production of cytosolic acetyl-CoA in many organisms. This acetyl-CoA is an essential precursor for vital biosynthetic processes, including fatty acid synthesis and cholesterol production, and plays a key role in epigenetic regulation through histone acetylation. The central enzyme in this pathway in mammals is ATP-citrate lyase (ACLY), which catalyzes the conversion of citrate and Coenzyme A (CoA) to acetyl-CoA and oxaloacetate, proceeding through a this compound intermediate.[1] Given its pivotal role, validating the function of this pathway is crucial for understanding both normal physiology and disease states, particularly in metabolic disorders and cancer, making it a significant target for therapeutic development.[2][3]
This guide provides a comprehensive comparison of genetic knockout studies aimed at validating the role of the this compound pathway, primarily through the lens of ACLY disruption. We will delve into the quantitative effects of genetic deletion on key cellular processes, compare these outcomes with alternative validation methods, and provide detailed experimental protocols for researchers looking to employ these techniques.
The this compound Pathways: A Brief Overview
In mammalian cells, the pathway is predominantly a single, crucial step mediated by ACLY. However, a distinct two-step pathway has been identified in some prokaryotes, such as Hydrogenobacter thermophilus, which involves two separate enzymes: citryl-CoA synthetase (CCS) and citryl-CoA lyase (CCL). This guide will focus on the ACLY-mediated pathway due to its relevance in human health and disease.
dot
Caption: Mammalian this compound pathway mediated by ACLY.
Impact of Genetic Knockout on Cellular Phenotypes: A Quantitative Comparison
Genetic knockout of the Acly gene provides the most direct method for assessing the functional necessity of the this compound pathway. Studies utilizing Cre-Lox or CRISPR-Cas9 systems in various cell lines and mouse models have consistently demonstrated significant impacts on cell proliferation, lipid metabolism, and histone acetylation.
| Phenotype | Model System | Method of Validation | Key Quantitative Findings | Reference |
| Cell Proliferation | Mouse Embryonic Fibroblasts (MEFs) | ACLY Knockout (Cre-Lox) | Proliferation significantly slower in knockout cell lines compared to parental cells. | [4] |
| LN229 Glioblastoma Cells | ACLY Knockout (CRISPR-Cas9) | Marked proliferative impairment in ACLY-deficient clones. | [4] | |
| Ovarian Cancer Cells | ACLY Knockdown (shRNA) | Inhibition of cell proliferation in vitro and in vivo. | ||
| Colon Cancer Cells | ACLY Knockout (CRISPR-Cas9) | Attenuated cell migration and invasion. | ||
| Lipid Synthesis | Adipocytes from AclyFAT-/- mice | Genetic Knockout (Cre-Lox) | Reduced de novo lipogenesis. | |
| Colon Cancer Cells | ACLY Knockout (CRISPR-Cas9) | Notably reduced levels of triglycerides and cholesterol. | ||
| Hepatocytes from Acly KO mice | ACLY inhibitor (326E) | Reduced fatty acid and cholesterol biosynthesis, attenuated in knockout cells. | ||
| Histone Acetylation | Trophoblasts | ACLY Knockdown | Inhibition of histone acetylation, leading to reduced IL-10 secretion. | |
| Mouse Embryonic Fibroblasts (MEFs) | ACLY Knockout (Cre-Lox) | Strikingly reduced global levels of histone acetylation. | ||
| Human MDMs | ACLY inhibitor (BMS 303141) | Reduction of histone H3 acetylation at Lys27 and total H4-acetylation. |
Comparison with Alternative Validation Methods
While genetic knockout offers definitive proof of a gene's function, other methods are valuable for their temporal control and potential clinical translatability.
| Method | Principle | Advantages | Limitations | Experimental Observations |
| Genetic Knockout (e.g., CRISPR, Cre-Lox) | Permanent removal of the target gene. | Definitive and complete loss of function; allows for the study of long-term consequences and compensatory mechanisms. | Can be lethal if the gene is essential; potential for off-target effects (CRISPR); time-consuming to generate knockout models. | ACLY knockout leads to reduced proliferation and lipid synthesis, and decreased histone acetylation. |
| Pharmacological Inhibition (e.g., BMS-303141) | Small molecules bind to and inhibit the enzyme's active site. | Rapid and reversible inhibition; allows for dose-dependent studies; clinically relevant. | Potential for off-target effects; may not achieve complete inhibition; pharmacokinetics and pharmacodynamics need to be considered. | BMS-303141 administration reduces levels of phosphorylated ACLY and alleviates inflammation and organ injury in septic mice. In some cell types, inhibitors show off-target effects on histone acetylation at high concentrations. |
| RNA Interference (RNAi) | siRNA or shRNA molecules target mRNA for degradation, leading to reduced protein expression. | Transient and tunable knockdown of gene expression; relatively quick to implement in cell culture. | Incomplete knockdown is common; potential for off-target effects; delivery can be challenging in vivo. | shRNA-mediated silencing of ACLY in cancer cells induces proliferation arrest and apoptosis, particularly in lipid-reduced conditions. |
Experimental Protocols
Below are generalized protocols for generating ACLY knockout models. Researchers should adapt these based on their specific cell type or mouse strain and refer to detailed methodologies in the cited literature.
Protocol 1: CRISPR-Cas9 Mediated Knockout of ACLY in Adherent Cell Lines
This protocol provides a framework for generating ACLY knockout cell lines.
-
sgRNA Design and Cloning:
-
Design two to three single guide RNAs (sgRNAs) targeting an early exon of the ACLY gene to induce frameshift mutations. Utilize online design tools (e.g., CHOPCHOP) to minimize off-target effects.
-
Synthesize and clone the sgRNAs into a suitable Cas9 expression vector (e.g., pX458, which also expresses GFP for selection).
-
-
Transfection:
-
Transfect the ACLY-sgRNA-Cas9 plasmid into the target cell line using a suitable transfection reagent (e.g., Lipofectamine).
-
Include a negative control (scrambled sgRNA) and a positive control (sgRNA for a gene known to be efficiently knocked out).
-
-
Single-Cell Sorting:
-
48-72 hours post-transfection, harvest the cells and perform fluorescence-activated cell sorting (FACS) to isolate GFP-positive cells, indicating successful transfection.
-
Plate single GFP-positive cells into individual wells of a 96-well plate.
-
-
Clonal Expansion and Screening:
-
Allow single cells to proliferate and form colonies.
-
Expand the clones and screen for ACLY knockout by Western blot analysis to confirm the absence of the ACLY protein.
-
Genomic DNA sequencing of the target locus is recommended to confirm the presence of insertions/deletions (indels).
-
Protocol 2: Generation of Conditional Acly Knockout Mice using Cre-LoxP System
This protocol outlines the generation of tissue-specific Acly knockout mice.
-
Generation of Aclyflox/flox Mice:
-
Generate mice with loxP sites flanking a critical exon (e.g., exon 9) of the Acly gene. This is typically achieved through homologous recombination in embryonic stem (ES) cells.
-
Breed chimeric mice to establish a germline-transmitted floxed allele.
-
-
Breeding with Cre-Driver Strain:
-
Cross the homozygous Aclyflox/flox mice with a mouse line expressing Cre recombinase under the control of a tissue-specific promoter (e.g., Adipoq-Cre for adipose tissue-specific knockout).
-
-
Genotyping:
-
Genotype the offspring by PCR using primers that can distinguish between the wild-type, floxed, and knockout alleles. A new EcoRV site in intron 1 of the knockout allele can be used for genotyping by Southern blot.
-
-
Phenotypic Analysis:
-
Analyze the resulting conditional knockout mice for the desired phenotype in the target tissue. This includes assessing ACLY protein levels, metabolic parameters, and histological changes.
-
dot
Caption: Workflow for generating CRISPR-Cas9 knockout cell lines.
Implications for Drug Development
The validation of the this compound pathway's role through genetic knockout studies has solidified ACLY as a promising therapeutic target. Inhibition of ACLY has demonstrated potential in treating a range of diseases:
-
Metabolic Diseases: By reducing the synthesis of fatty acids and cholesterol, ACLY inhibitors, such as bempedoic acid, have been developed and approved for the treatment of hypercholesterolemia.
-
Cancer: Many cancer cells exhibit increased de novo lipogenesis to support rapid proliferation. Genetic and pharmacological inhibition of ACLY has been shown to suppress tumor cell growth and induce apoptosis, making it an attractive target for oncology.
-
Inflammatory Diseases: ACLY-dependent acetyl-CoA production is linked to histone acetylation and the expression of inflammatory genes. Inhibiting ACLY has been shown to have anti-inflammatory effects.
The data from genetic knockout studies are invaluable for drug development as they:
-
Validate the Target: Confirm that inhibition of the target enzyme will produce the desired physiological effect.
-
Predict On-Target Toxicities: Reveal potential side effects of long-term and complete inhibition of the pathway. For example, homozygous Acly knockout mice die early in development, highlighting the essential role of this pathway.
-
Identify Biomarkers: Changes in downstream metabolites or gene expression following knockout can serve as biomarkers for drug efficacy.
-
Elucidate Resistance Mechanisms: The upregulation of compensatory pathways, such as the ACSS2-mediated production of acetyl-CoA from acetate, observed in ACLY knockout cells, can inform the development of combination therapies.
References
- 1. Citryl-CoA|High-Purity Enzyme Intermediate [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. ATP-Citrate Lyase (ACLY): An Extensive Investigation from Molecular Insight to Therapeutic implications [nrfhh.com]
- 4. ATP-citrate lyase controls a glucose-to-acetate metabolic switch - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for (3S)-Citryl-CoA: A Guide for Laboratory Professionals
(3S)-Citryl-CoA is a pivotal but transient intermediate in the citric acid cycle, where it is synthesized and then cleaved by the enzyme citryl-CoA lyase.[1][2][3][4] Its role as a short-lived metabolite suggests it is likely biodegradable and possesses low intrinsic toxicity. However, in the absence of definitive hazard data, a cautious approach to its disposal is paramount.
Immediate Safety and First Aid
Prior to handling, personnel should be equipped with standard Personal Protective Equipment (PPE), including a laboratory coat, safety goggles, and nitrile gloves. In the event of accidental exposure, the following first-aid measures should be taken:
-
Inhalation: Relocate to an area with fresh air. If breathing becomes difficult, seek medical attention.[5]
-
Skin Contact: Immediately wash the affected area with soap and water.
-
Eye Contact: Flush eyes cautiously with water for several minutes.
-
Ingestion: Do not induce vomiting. If the individual is conscious, rinse their mouth with water and seek immediate medical attention.
Step-by-Step Disposal Protocol
The disposal of this compound should always be in accordance with your institution's Environmental Health and Safety (EHS) guidelines. The following steps provide a general operational plan for its safe disposal.
Step 1: Waste Segregation and Collection
Proper segregation is the foundation of safe laboratory waste management.
-
Isolate the Waste: Collect all materials contaminated with this compound, including residual solutions, contaminated labware (e.g., pipette tips, microfuge tubes), and any absorbent materials used for spill cleanup, into a designated waste container.
-
Avoid Mixing: Do not mix this compound waste with other chemical or biological waste streams, particularly hazardous solvents, heavy metals, or biohazardous materials.
Step 2: Containerization and Labeling
Clear communication through proper labeling is essential for safety.
-
Select Appropriate Containers: Use a leak-proof, chemically compatible container for liquid waste. For solid waste, a designated, clearly marked solid waste container should be used.
-
Label Contents Clearly: The container must be clearly labeled with the full chemical name, "this compound," and its approximate concentration. The label should also include the date the waste was first added to the container.
Step 3: Storage and Final Disposal
Adherence to institutional protocols ensures compliant disposal.
-
Secure Storage: Store the sealed waste container in a designated and secure satellite accumulation area that is well-ventilated and away from incompatible materials.
-
Consult EHS: Before final disposal, consult your institution's EHS office for their specific protocol regarding non-hazardous biochemical waste. While some institutions may permit drain disposal of small quantities of biodegradable, non-hazardous materials with copious amounts of water, this requires explicit prior approval.
-
Schedule Waste Pickup: The most prudent and universally accepted method of disposal is to treat this compound as chemical waste. Arrange for a scheduled pickup by your institution's EHS department, which will ensure its disposal complies with all local, state, and federal regulations.
Chemical and Physical Data
The following table summarizes key quantitative information for this compound.
| Property | Value |
| Molecular Formula | C27H42N7O22P3S |
| Molecular Weight | 941.6 g/mol |
| CAS Number | 3131-26-8 |
Disposal Decision Workflow
The diagram below outlines the logical steps and decision points for the proper disposal of this compound waste in a laboratory setting.
References
- 1. Citryl-CoA|High-Purity Enzyme Intermediate [benchchem.com]
- 2. Citryl-CoA lyase - Wikipedia [en.wikipedia.org]
- 3. This compound [morf-db.org]
- 4. A novel enzyme, citryl-CoA lyase, catalysing the second step of the citrate cleavage reaction in Hydrogenobacter thermophilus TK-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-enzymes.com [creative-enzymes.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
